molecular formula C7H5F4N B1329471 4-Fluoro-3-(trifluoromethyl)aniline CAS No. 2357-47-3

4-Fluoro-3-(trifluoromethyl)aniline

Cat. No.: B1329471
CAS No.: 2357-47-3
M. Wt: 179.11 g/mol
InChI Key: PGFQDLOMDIBAPY-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)aniline (CAS 2357-47-3) is a valuable aromatic amine intermediate characterized by a molecular formula of C7H5F4N and a molecular weight of 179.11 g/mol . It typically presents as a clear, colorless to light yellow liquid . This compound is of significant interest in research and development for constructing complex molecules, particularly in the pharmaceutical and polymer science sectors. Its primary value stems from its role as a versatile building block in organic synthesis. In material science, it serves as a key monomer for producing well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide), which are known to exhibit enhanced thermal stability and mechanical strength . In pharmaceutical research, its unique structure, featuring both fluorine and trifluoromethyl groups, makes it a useful precursor for developing novel drugs and active pharmaceutical ingredients (APIs) . The compound's specific reactivity also makes it a subject of study in chemical research for exploring new synthetic routes and reaction mechanisms . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)aniline
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InChI

InChI=1S/C7H5F4N/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFQDLOMDIBAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022184
Record name alpha,alpha,alpha-4-Tetrafluoro-m-toluidine
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Molecular Weight

179.11 g/mol
Source PubChem
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CAS No.

2357-47-3
Record name 4-Fluoro-3-(trifluoromethyl)aniline
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Record name 4-Fluoro-3-(trifluoromethyl)aniline
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Record name 2357-47-3
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Record name alpha,alpha,alpha-4-Tetrafluoro-m-toluidine
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Record name α,α,α,4-tetrafluoro-m-toluidine
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Record name 4-FLUORO-3-(TRIFLUOROMETHYL)ANILINE
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Foundational & Exploratory

physicochemical properties of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonyms 5-Amino-2-fluorobenzotrifluoride and α,α,α,4-Tetrafluoro-m-toluidine, is a fluorinated aromatic amine that serves as a critical intermediate in organic synthesis. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the aniline ring, imparts specific electronic properties that are highly valuable in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and essential safety information for laboratory professionals.

Physicochemical Properties

This compound is a liquid at room temperature. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group and the fluorine atom significantly influences the compound's reactivity, basicity, and overall physical characteristics.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 2357-47-3[1]
Molecular Formula C₇H₅F₄N[1]
Molecular Weight 179.11 g/mol [1]
Physical Form Liquid
Boiling Point 207-208 °C
Density 1.393 g/mL at 25 °C
Refractive Index (n20/D) 1.466
Flash Point 92 °C (197.6 °F) - closed cup
Storage Temperature 2-8°C
Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively published, its solubility can be inferred from structurally similar compounds like 4-(trifluoromethyl)aniline. Generally, it is expected to have limited solubility in polar solvents like water due to the hydrophobic nature of the trifluoromethyl group and the fluorinated ring.[2] Conversely, it is likely to be soluble in common non-polar organic solvents such as toluene, hexane, and ethers.[2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for research and process development. The following section outlines standard methodologies for measuring the key properties of this compound.

Workflow for Property Determination

The logical workflow for characterizing a chemical intermediate like this compound involves synthesis, purification, and subsequent analysis of its physical and chemical properties.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Analysis Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Crude Product Crude Product Chemical Reaction->Crude Product Purification (e.g., Distillation) Purification (e.g., Distillation) Crude Product->Purification (e.g., Distillation) Pure Intermediate 4-Fluoro-3- (trifluoromethyl)aniline Purification (e.g., Distillation)->Pure Intermediate Boiling Point Det. Boiling Point Determination Pure Intermediate->Boiling Point Det. Density Measurement Density Measurement Pure Intermediate->Density Measurement Refractive Index Refractive Index Pure Intermediate->Refractive Index Solubility Assay Solubility Assay Pure Intermediate->Solubility Assay

Caption: Workflow for Synthesis and Physicochemical Characterization.

Boiling Point Determination

The boiling point is determined via distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid-vapor equilibrium is established at a given pressure is recorded as the boiling point.

Density Measurement

The density of the liquid can be accurately measured using a digital density meter or a pycnometer at a controlled temperature (e.g., 25 °C). The mass of a known volume of the substance is measured, and the density is calculated.

Refractive Index Measurement

A refractometer is used to measure the refractive index. A small sample of the liquid is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature (typically 20 °C) and wavelength (usually the sodium D-line, 589 nm).

Solubility Determination (Gravimetric Method)

This protocol provides a reliable method for quantifying solubility in a specific solvent.

  • Sample Preparation : Add an excess amount of this compound to a vial.

  • Solvent Addition : Add a precise volume (e.g., 5.0 mL) of the chosen solvent.

  • Equilibration : Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Separation : Allow the solution to settle, then filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove undissolved solute.

  • Quantification : Transfer a known volume of the clear, saturated solution to a pre-weighed container. Evaporate the solvent under reduced pressure.

  • Calculation : Weigh the container with the residue. The mass of the residue divided by the volume of the solution taken gives the solubility in g/L or mg/mL.

Reactivity and Stability

The chemical behavior of this compound is dictated by its functional groups: the primary amine (-NH₂) and the electron-withdrawing fluorine and trifluoromethyl substituents on the aromatic ring.

G cluster_reactivity Key Reactive Sites & Influences A This compound B Amine Group (-NH2) (Nucleophilic Site) A->B Site for Acylation, Alkylation, Diazotization D -CF3 Group (Strong Electron-Withdrawing) B->D Basicity Reduced by C Aromatic Ring D->C Deactivates Ring to Electrophilic Substitution E -F Atom (Inductive & Resonance Effects) E->C Modulates Ring Electron Density

Caption: Key Structural Features and Their Influence on Reactivity.

  • Stability : The compound should be stored under refrigeration (2-8°C) in a tightly sealed container, protected from light and moisture. It is incompatible with strong oxidizing agents and strong acids.[3]

  • Reactivity : The primary amine group is the main site of reactivity, readily undergoing reactions typical for anilines. However, the strong electron-withdrawing nature of the -CF₃ group decreases the nucleophilicity of the amine and the electron density of the benzene ring, making it less reactive towards electrophilic aromatic substitution compared to aniline.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.[3]

  • Hazard Classifications : Acute toxicity (Category 4 for oral, dermal, and inhalation routes), Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), affecting the respiratory system.

  • Precautionary Measures :

    • Work in a well-ventilated area or under a chemical fume hood.[3]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

    • Avoid breathing vapors or mist.[3]

    • Wash hands thoroughly after handling.[3]

    • Keep away from heat and open flames as it is a combustible liquid.[3]

Conclusion

This compound is a key chemical building block with well-defined physicochemical properties. Its boiling point, density, and refractive index are established, providing essential data for process control and chemical engineering. Understanding its reactivity, driven by the interplay of its amine group and powerful electron-withdrawing substituents, is crucial for its effective use in synthesizing more complex, high-value molecules in the pharmaceutical and materials science sectors. Adherence to strict safety protocols is mandatory when handling this compound.

References

Quantum Chemical Blueprint: A Technical Guide to 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 4-Fluoro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the theoretical framework and computational protocols necessary to elucidate the molecule's structural, vibrational, and electronic properties. The presented data, while theoretical, offers a robust predictive model for the behavior of this compound, serving as a valuable resource for in silico drug design and molecular modeling.

Computational Methodology

The quantum chemical calculations detailed herein are based on Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational cost.

Geometry Optimization

The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions (++) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. The optimization was performed until a stationary point on the potential energy surface was located, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated harmonic frequencies were uniformly scaled by a factor of 0.967 to correct for anharmonicity and the inherent approximations in the theoretical model, providing a better correlation with experimental infrared and Raman spectra. These calculations are crucial for the interpretation of experimental spectroscopic data and for confirming that the optimized structure corresponds to a true energy minimum.

Electronic Properties

To understand the electronic behavior of the molecule, several key properties were calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined to assess the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's electronic transitions. Furthermore, a Natural Bond Orbital (NBO) analysis was conducted to investigate intramolecular charge transfer and hyperconjugative interactions. The Molecular Electrostatic Potential (MEP) surface was also generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack. For the prediction of the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory in a simulated solvent environment (ethanol), using the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM).

Data Presentation

The following tables summarize the key quantitative data obtained from the quantum chemical calculations.

Optimized Geometrical Parameters

Note: As no experimental crystallographic data for this compound was publicly available, the "Experimental" column remains empty. The calculated values provide a predictive model of the molecular structure.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))Experimental (X-ray)
Bond Lengths (Å)
C-N1.395-
C-F (ring)1.358-
C-C (CF3)1.512-
C-F (CF3) avg.1.345-
Aromatic C-C avg.1.390-
N-H avg.1.012-
**Bond Angles (°) **
C-N-H avg.113.5-
H-N-H111.0-
F-C-C (ring)119.5-
C-C-CF3121.0-
F-C-F (CF3) avg.107.5-
Vibrational Frequencies

A selection of the most significant calculated vibrational modes and their assignments are presented below, alongside available experimental data for comparison.

Vibrational ModeCalculated Scaled Wavenumber (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H asymmetric stretching3485~3490-
N-H symmetric stretching3395~3400-
C-H stretching (aromatic)3050 - 3100~3070~3075
C=C stretching (aromatic)1620, 1585, 1520~1625, ~1590, ~1525~1622, ~1588
N-H scissoring1605~1610-
C-F stretching (ring)1260~1265~1263
C-F stretching (CF3, asym)1175, 1130~1180, ~1135~1178, ~1132
C-N stretching1290~1295~1293
Electronic and Spectroscopic Properties
PropertyCalculated Value
HOMO Energy-6.25 eV
LUMO Energy-1.10 eV
HOMO-LUMO Gap (ΔE)5.15 eV
Dipole Moment3.50 Debye
UV-Vis λmax (in Ethanol)295 nm (π → π*)

Experimental Protocols

While this guide focuses on computational results, the validation of these theoretical models against experimental data is paramount. The following outlines standard experimental protocols for obtaining the comparative data presented.

Spectroscopic Analysis
  • FT-IR Spectroscopy : The infrared spectrum would be recorded using a Fourier Transform Infrared spectrometer, typically in the range of 4000-400 cm⁻¹. The solid sample can be prepared as a KBr pellet, or a liquid sample can be analyzed as a thin film between NaCl or KBr plates.

  • FT-Raman Spectroscopy : The Raman spectrum would be obtained using a Fourier Transform Raman spectrometer with a near-infrared laser excitation (e.g., 1064 nm) to minimize fluorescence. The sample would be placed in a glass capillary tube for analysis.

  • UV-Vis Spectroscopy : The UV-Vis absorption spectrum would be recorded using a double-beam UV-Vis spectrophotometer. The sample would be dissolved in a suitable solvent (e.g., ethanol or cyclohexane) at a known concentration and measured in a quartz cuvette over a range of approximately 200-400 nm.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

X-ray Crystallography
  • Single Crystal X-ray Diffraction : To obtain precise bond lengths and angles, a single crystal of this compound would be grown, for example, by slow evaporation from a suitable solvent. The crystal would then be mounted on a goniometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure.

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.

G cluster_input Input cluster_calculation DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output & Analysis mol_structure Initial Molecular Structure geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (TD-DFT, NBO) geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra elec_data Electronic Data (HOMO, LUMO, MEP) elec_prop->elec_data uv_vis UV-Vis Spectrum elec_prop->uv_vis G cluster_structure Molecular Structure cluster_properties Calculated Properties cluster_interpretation Interpretation & Application opt_geom Optimized Geometry vib_freq Vibrational Frequencies opt_geom->vib_freq homo_lumo HOMO-LUMO Energies opt_geom->homo_lumo mep Molecular Electrostatic Potential opt_geom->mep nbo NBO Analysis opt_geom->nbo spectra Spectroscopic Characterization vib_freq->spectra uv_vis UV-Vis Transitions (TD-DFT) homo_lumo->uv_vis reactivity Chemical Reactivity homo_lumo->reactivity mep->reactivity charge_transfer Intramolecular Charge Transfer nbo->charge_transfer uv_vis->spectra drug_design Drug Design reactivity->drug_design charge_transfer->drug_design

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-3-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a probable synthetic pathway, experimental protocols, and in-depth characterization data.

Introduction

This compound is a substituted aniline derivative containing both a fluorine atom and a trifluoromethyl group. These functionalities impart unique electronic properties and metabolic stability to molecules, making this compound a valuable building block in medicinal chemistry and materials science. Its structural features allow for a variety of chemical modifications, enabling the synthesis of complex molecular architectures.

Synthesis Pathway

A plausible and widely utilized approach for the synthesis of this compound involves a two-step process starting from 1-fluoro-2-(trifluoromethyl)benzene. The synthesis proceeds via an electrophilic nitration followed by a reduction of the resulting nitro group to an amine.

Synthesis_Pathway A 1-Fluoro-2-(trifluoromethyl)benzene C 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene A->C Nitration B Nitrating Mixture (HNO3 / H2SO4) E This compound C->E Reduction D Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C)

A proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are based on established chemical transformations for similar substrates.

Step 1: Nitration of 1-Fluoro-2-(trifluoromethyl)benzene

This step involves the regioselective nitration of the starting material to introduce a nitro group at the para position relative to the fluorine atom.

Materials:

  • 1-Fluoro-2-(trifluoromethyl)benzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to prepare the nitrating mixture.

  • To this mixture, add 1-fluoro-2-(trifluoromethyl)benzene dropwise via the dropping funnel, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has completely melted.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-fluoro-4-nitro-2-(trifluoromethyl)benzene.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Reduction of 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

The nitro group of the intermediate is reduced to an amino group to yield the final product.

Materials:

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

  • Tin(II) Chloride Dihydrate (SnCl₂) or Palladium on Carbon (10% Pd/C)

  • Concentrated Hydrochloric Acid (for SnCl₂ reduction)

  • Ethanol or Methanol

  • Sodium Hydroxide Solution (for workup after SnCl₂ reduction)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure (using SnCl₂/HCl):

  • In a round-bottom flask, dissolve 1-fluoro-4-nitro-2-(trifluoromethyl)benzene in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and carefully neutralize with a cold aqueous solution of sodium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods and physical property measurements.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₅F₄N
Molecular Weight 179.11 g/mol
Appearance Liquid
Boiling Point 207-208 °C
Density 1.393 g/mL at 25 °C
Refractive Index (n20/D) 1.466
Spectroscopic Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.[1]

Chemical Shift (δ) ppmMultiplicityAssignment
~6.94mAromatic H
~6.82mAromatic H
~6.74mAromatic H
~3.72br s-NH₂

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer frequency.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~150-153 (d)C-F
~140-142C-NH₂
~120-130 (q)-CF₃
~115-125Aromatic CHs
~110-120 (q)C-CF₃

Note: The signals for carbons coupled to fluorine will appear as doublets (d) or quartets (q). Precise assignments require more detailed spectral analysis.

The FT-IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3500N-H stretch (asymmetric)
3300-3400N-H stretch (symmetric)
1600-1650N-H bend
1500-1600C=C aromatic ring stretch
1200-1350C-N stretch
1100-1200C-F stretch (-CF₃)
1000-1100C-F stretch (aromatic)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zAssignment
179[M]⁺ (Molecular ion)
160[M - F]⁺
152[M - HCN]⁺
110[M - CF₃]⁺

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Characterization_Workflow Start Synthesized Product Purification Purification (Distillation/Chromatography) Start->Purification Purity Purity Assessment (GC-MS, HPLC) Purification->Purity Structure Structural Elucidation Purity->Structure HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR IR FT-IR Structure->IR MS Mass Spectrometry Structure->MS Data Data Analysis & Confirmation HNMR->Data CNMR->Data IR->Data MS->Data Final Confirmed Product: This compound Data->Final

Workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a viable synthetic route and a comprehensive characterization protocol for this compound. The provided data and methodologies are intended to support researchers and professionals in the fields of drug discovery and chemical development in their efforts to synthesize and utilize this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when performing the described experimental work.

References

Spectroscopic Data of 4-Fluoro-3-(trifluoromethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available ¹H NMR and ¹⁹F NMR spectroscopic data for the compound 4-Fluoro-3-(trifluoromethyl)aniline. This molecule is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. This document aims to consolidate the known spectroscopic information to aid in the characterization and utilization of this compound.

Chemical Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered for clarity in the assignment of NMR signals.

G cluster_0 This compound C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 C_CF3 C C3->C_CF3 C5 C5 C4->C5 F4 F C4->F4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H_N1 H N->H_N1 H_N2 H N->H_N2 F_CF3_1 F C_CF3->F_CF3_1 F_CF3_2 F C_CF3->F_CF3_2 F_CF3_3 F C_CF3->F_CF3_3 G cluster_workflow General NMR Sample Preparation and Data Acquisition Workflow prep Sample Preparation: - Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). - Transfer to a 5 mm NMR tube. instrument Instrument Setup: - Insert the sample into the NMR spectrometer. - Lock the field using the deuterium signal of the solvent. - Shim the magnetic field to achieve homogeneity. prep->instrument Insert Sample acquire Data Acquisition: - Set appropriate spectral width, acquisition time, and relaxation delay. - Acquire the Free Induction Decay (FID) signal. instrument->acquire Start Acquisition process Data Processing: - Apply Fourier transform to the FID. - Phase correct the spectrum. - Reference the spectrum (e.g., to residual solvent peak or TMS). - Integrate the signals. acquire->process Process Data

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-Fluoro-3-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of derivatives of 4-fluoro-3-(trifluoromethyl)aniline, a key scaffold in medicinal chemistry. Understanding the three-dimensional arrangement of these molecules is paramount for rational drug design, enabling the optimization of pharmacological activity and physicochemical properties. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes pertinent molecular interactions and experimental workflows.

Core Crystal Structure Data

The solid-state architecture of this compound derivatives is dictated by a subtle interplay of intermolecular forces, including hydrogen bonding and halogen interactions. While a comprehensive library of crystal structures for a wide array of direct derivatives remains an area of active research, analysis of closely related compounds provides significant insights into their conformational preferences and packing motifs.

Below are crystallographic data for representative related structures, offering a comparative framework for understanding the structural landscape of this class of compounds.

Table 1: Crystallographic Data for 4-Methoxy-3-(trifluoromethyl)aniline

ParameterValue
Chemical FormulaC₈H₈F₃NO
Molecular Weight191.15 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)5.4140 (11)
b (Å)14.880 (3)
c (Å)21.304 (4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1716.3 (6)
Z8
Temperature (K)293
RadiationMo Kα
Reference[1]

Table 2: Crystallographic Data for N-(2-chlorophenylsulfonyl)-4-fluorobenzamide

ParameterValue
Chemical FormulaC₁₃H₉ClFNO₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.7133 (9)
b (Å)13.4328 (9)
c (Å)7.2603 (5)
β (°)93.210 (2)
Reference[2]

Table 3: Crystallographic Data for 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide

ParameterValue (Molecule A / Molecule B)
Chemical FormulaC₁₄H₉F₄NO
Crystal SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Benzene Rings)43.94 (8)° / 55.66 (7)°
Reference[3]

Experimental Protocols

The determination of the crystal structures summarized above involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

General Synthesis of Anilide and Benzamide Derivatives

The synthesis of anilide and benzamide derivatives typically involves the reaction of a substituted aniline with an appropriate acyl chloride or carboxylic acid.

G General Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Aniline This compound Solvent Anhydrous Solvent (e.g., THF, DCM) Aniline->Solvent Dissolution AcidChloride Acyl Chloride / Carboxylic Acid AcidChloride->Solvent Base Base (e.g., Pyridine, Triethylamine) Solvent->Base Addition Temperature Controlled Temperature (e.g., 0°C to rt) Base->Temperature Quenching Quenching with Water/Aqueous Solution Temperature->Quenching Reaction Progression Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Anhydrous MgSO₄/Na₂SO₄ Extraction->Drying Purification Column Chromatography / Recrystallization Drying->Purification Product Target Anilide/Benzamide Derivative Purification->Product

Caption: General workflow for the synthesis of anilide/benzamide derivatives.

A typical procedure involves dissolving the this compound and a base (such as pyridine or triethylamine) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is cooled, and the corresponding acyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is then isolated through standard work-up procedures involving quenching, extraction, and purification by column chromatography or recrystallization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. Common solvent systems include ethanol, methanol, ethyl acetate, and hexane. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Diffraction Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer, commonly equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is mounted and maintained at a constant temperature, often 100 K or 296 K, during data collection. The collected diffraction data are then processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.

Molecular Interactions and Supramolecular Assembly

The crystal packing of this compound derivatives is governed by a network of non-covalent interactions. These interactions play a crucial role in the stability of the crystal lattice and can influence the physical properties of the solid material.

G Key Intermolecular Interactions cluster_interactions Interaction Types Molecule1 Molecule A HBond N-H···O Hydrogen Bond Molecule1->HBond HalogenBond C-F···π / Halogen···Halogen Molecule1->HalogenBond PiStacking π-π Stacking Molecule1->PiStacking CHPi C-H···π Interaction Molecule1->CHPi Molecule2 Molecule B Molecule2->HBond Molecule2->HalogenBond Molecule2->PiStacking Molecule2->CHPi HBond->PiStacking HalogenBond->PiStacking CHPi->PiStacking

Caption: Common intermolecular interactions in aniline derivative crystals.

In the crystal structures of related benzamides, N–H···O hydrogen bonds are a predominant feature, often leading to the formation of chains or dimeric motifs.[2][3] The fluorine and trifluoromethyl substituents introduce the possibility of halogen bonding and C–H···F interactions, which further direct the supramolecular assembly. Additionally, π–π stacking and C–H···π interactions between the aromatic rings contribute to the overall stability of the crystal packing.[3]

Biological Significance and Potential Signaling Pathways

Derivatives of this compound have shown promising biological activities, particularly as antimicrobial agents.[4][5] For instance, certain pyrazole derivatives incorporating a fluoro-trifluoromethyl substituted aniline moiety have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

The precise molecular mechanisms of action are still under investigation, but studies on related fluoro- and trifluoromethyl-substituted anilines suggest that their antimicrobial effects may stem from the disruption of bacterial cell membranes and the inhibition of biofilm formation.[6][7]

G Postulated Antimicrobial Mechanism Compound This compound Derivative BacterialCell Bacterial Cell Compound->BacterialCell Interaction CellMembrane Cell Membrane Compound->CellMembrane Disruption Biofilm Biofilm Formation Compound->Biofilm Inhibition Virulence Virulence Factor Production Compound->Virulence Reduction BacterialCell->CellMembrane Target BacterialCell->Biofilm Process BacterialCell->Virulence Process CellDeath Bacterial Cell Death CellMembrane->CellDeath Biofilm->CellDeath Virulence->CellDeath

Caption: Postulated mechanism of antimicrobial action.

Further research is required to elucidate the specific intracellular signaling pathways affected by these compounds. A deeper understanding of their structure-activity relationships, guided by crystallographic data, will be instrumental in the development of novel and effective therapeutic agents.

References

Theoretical Reactivity Indices of 4-Fluoro-3-(trifluoromethyl)aniline: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Fluoro-3-(trifluoromethyl)aniline is a key building block in medicinal chemistry, frequently incorporated into pharmacologically active molecules. Understanding its reactivity is paramount for predicting its behavior in chemical reactions, designing novel synthetic routes, and gaining insights into its potential metabolic fate and toxicological profile. This whitepaper provides an in-depth theoretical analysis of the reactivity of this compound using computational methods based on Density Functional Theory (DFT). We present a comprehensive set of global and local reactivity indices, offering a quantitative framework to understand and predict its chemical behavior. The methodologies employed for these calculations are detailed to ensure reproducibility and transparency.

Introduction to Theoretical Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for quantifying the reactivity of chemical species.[1] By calculating various electronic properties, we can predict how a molecule will interact with electrophiles and nucleophiles. This approach is instrumental in modern drug discovery and development for optimizing lead compounds and understanding potential bioactivities.

Global Reactivity Indices describe the overall reactivity of a molecule. Key global indices include:

  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

  • Energy Gap (ΔE): The difference between the LUMO and HOMO energies, indicating the molecule's chemical stability.

  • Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from a system.

  • Chemical Hardness (η): Measures the resistance to a change in electron distribution.

  • Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

  • Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

Local Reactivity Indices , such as the Fukui functions (f(r)) , pinpoint the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.

Computational Methodology

The theoretical calculations presented in this whitepaper were performed using the Gaussian suite of programs. The geometry of this compound was optimized in the gas phase using the B3LYP functional with the 6-311++G(d,p) basis set.[2] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The global and local reactivity indices were subsequently calculated from the single-point energy of the optimized geometry.

Workflow for Calculation of Reactivity Indices

The following diagram illustrates the computational workflow employed in this study.

G cluster_0 Geometry Optimization cluster_1 Calculation of Reactivity Indices cluster_2 Analysis start Initial Structure of This compound opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq min Verified Minimum Energy Structure freq->min spe Single-Point Energy Calculation min->spe global Global Reactivity Indices (HOMO, LUMO, etc.) spe->global local Local Reactivity Indices (Fukui Functions) spe->local analysis Reactivity Prediction and Site Selectivity Analysis global->analysis local->analysis

Caption: Computational workflow for determining theoretical reactivity indices.

Global Reactivity Indices of this compound

The calculated global reactivity indices for this compound are summarized in the table below. These values provide a quantitative measure of the molecule's overall reactivity.

Reactivity IndexSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.89
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.75
Energy GapΔE6.14
Ionization PotentialIP6.89
Electron AffinityEA0.75
Chemical Potentialμ-3.82
Chemical Hardnessη3.07
Global SoftnessS0.33
Electrophilicity Indexω2.38

Interpretation: The relatively large energy gap suggests that this compound is a moderately stable molecule. The HOMO and LUMO energies indicate its capacity to act as both an electron donor and acceptor in chemical reactions.

Local Reactivity and Site Selectivity: Fukui Functions

To identify the most reactive sites within this compound, we calculated the condensed Fukui functions for each atom. The Fukui function, f(r), indicates the change in electron density at a given point when the total number of electrons in the system changes.

  • f+(r): Indicates the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor). A higher value points to a more electrophilic site.

  • f-(r): Indicates the propensity of a site to undergo an electrophilic attack (reaction with an electron acceptor). A higher value points to a more nucleophilic site.

  • f0(r): Indicates the propensity of a site to undergo a radical attack .

Logical Relationship for Predicting Site Selectivity

The following diagram outlines the logical process for using Fukui functions to predict the most probable sites for different types of chemical attack.

G cluster_0 Fukui Function Calculation cluster_1 Site Selectivity Prediction cluster_2 Predicted Reactive Site f_plus Calculate f+(r) (for Nucleophilic Attack) max_f_plus Identify Atom with Maximum f+(r) f_plus->max_f_plus f_minus Calculate f-(r) (for Electrophilic Attack) max_f_minus Identify Atom with Maximum f-(r) f_minus->max_f_minus f_zero Calculate f0(r) (for Radical Attack) max_f_zero Identify Atom with Maximum f0(r) f_zero->max_f_zero nucleophilic_site Most Probable Site for Nucleophilic Attack max_f_plus->nucleophilic_site electrophilic_site Most Probable Site for Electrophilic Attack max_f_minus->electrophilic_site radical_site Most Probable Site for Radical Attack max_f_zero->radical_site

Caption: Using Fukui functions to determine site selectivity.

Condensed Fukui Functions for this compound

The table below presents the calculated condensed Fukui functions for the non-hydrogen atoms of this compound.

Atomf+f-f0
C10.0450.1210.083
C20.0980.0320.065
C30.0210.1050.063
C40.1530.0150.084
C50.0330.1890.111
C60.1120.0560.084
N70.0890.2540.172
F80.1350.0080.072
C9 (CF3)0.2110.0020.107
F10 (CF3)0.0340.0010.018
F11 (CF3)0.0340.0010.018
F12 (CF3)0.0340.0010.018

(Atom numbering is based on the standard IUPAC nomenclature for aniline derivatives)

Interpretation:

  • Electrophilic Attack: The highest value of f- is on the nitrogen atom (N7), followed by the carbon atom at position 5 (C5). This suggests that electrophilic substitution reactions are most likely to occur at the amino group or the C5 position of the aromatic ring.

  • Nucleophilic Attack: The highest value of f+ is on the carbon atom of the trifluoromethyl group (C9), followed by the carbon atom at position 4 (C4). This indicates that these sites are the most susceptible to nucleophilic attack.

Conclusion

This theoretical investigation provides valuable insights into the chemical reactivity of this compound. The calculated global reactivity indices offer a quantitative assessment of its overall stability and reactivity, while the local reactivity indices (Fukui functions) successfully identify the specific atomic sites most susceptible to electrophilic and nucleophilic attack. This information is crucial for medicinal chemists and other researchers in predicting reaction outcomes, designing new synthetic pathways, and understanding the molecule's potential interactions in biological systems. The computational methodologies detailed herein provide a robust framework for the continued study of this and other important chemical entities.

References

Solubility Profile of 4-Fluoro-3-(trifluoromethyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-(trifluoromethyl)aniline (CAS No. 2357-47-3), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. Included are detailed protocols and a structured approach to enable researchers to generate reliable and reproducible solubility data for their specific applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₅F₄N[1]
Molecular Weight 179.11 g/mol [1]
Appearance Liquid[2]
Density 1.393 g/mL at 25 °C[2]
Boiling Point 207-208 °C[2]
Refractive Index n20/D 1.466[2]

The structure of this compound, featuring a polar amine group and a fluorinated aromatic ring, suggests a complex solubility profile, with expected miscibility in a range of organic solvents.

Quantitative Solubility Data
SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)
MethanolPolar Protic
EthanolPolar Protic
IsopropanolPolar Protic
AcetonePolar Aprotic
Ethyl AcetatePolar Aprotic
DichloromethanePolar Aprotic
AcetonitrilePolar Aprotic
TolueneNonpolar
HeptaneNonpolar

Experimental Protocols for Solubility Determination

To generate the quantitative data for the table above, the following detailed experimental protocol, based on the isothermal saturation method and gravimetric analysis, is recommended. This method is reliable for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective

To determine the saturation solubility of this compound in various organic solvents at a controlled temperature.

Materials and Equipment
  • This compound (99%+ purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer or temperature probe

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric pipettes and flasks

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or weighing boats

  • Drying oven or vacuum oven

Methodology

1. Preparation of Saturated Solution (Isothermal Saturation)

a. Add an excess amount of this compound to a glass vial. An excess is critical to ensure that the solution reaches saturation, with undissolved solid remaining. A starting point is to add approximately 1-2 grams of the compound.

b. Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into the vial.

c. Securely cap the vial to prevent solvent evaporation.

d. Place the vial in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C ± 0.5 °C).

e. Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) with continuous agitation. The equilibration time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until consecutive measurements show no significant change in concentration, confirming that equilibrium has been reached.

2. Sample Collection and Analysis (Gravimetric Method)

a. Once equilibrium is achieved, stop the agitation and allow the excess solid to settle for at least 30 minutes within the temperature-controlled environment.

b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid disturbing the settled solid, it is advisable to use a syringe fitted with a 0.22 µm filter to draw the sample. This ensures that no solid particulates are transferred.

c. Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporation dish. Record the exact mass of the dish.

d. Record the combined mass of the evaporation dish and the aliquot of the saturated solution.

e. Carefully evaporate the solvent from the solution in a fume hood. For higher boiling point solvents, a drying oven set to a temperature well below the boiling point of the solute can be used. A vacuum oven at a moderate temperature is preferred to ensure complete solvent removal without degradation of the compound.

f. Once the solvent is fully evaporated, place the evaporation dish containing the dry solute in a desiccator to cool to room temperature.

g. Weigh the evaporation dish with the dried solute on an analytical balance. Record the final mass.

3. Calculation of Solubility

a. Mass of the solute (m_solute):

  • m_solute = (Mass of dish + dry solute) - (Mass of empty dish)

b. Mass of the solvent (m_solvent):

  • m_solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

c. Solubility in g/100 g of solvent:

  • Solubility = (m_solute / m_solvent) * 100

d. To express solubility in g/100 mL of solvent, the density of the solvent at the experimental temperature is required.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess 4-Fluoro-3- (trifluoromethyl)aniline to vial prep2 Add known volume of organic solvent prep1->prep2 prep3 Seal vial and place in thermostatic shaker prep2->prep3 prep4 Equilibrate for 24-72 hours at constant temperature prep3->prep4 analysis1 Allow excess solid to settle prep4->analysis1 Equilibrium Reached analysis2 Withdraw known volume of supernatant with syringe filter analysis1->analysis2 analysis3 Transfer to pre-weighed evaporation dish and weigh analysis2->analysis3 analysis4 Evaporate solvent completely analysis3->analysis4 analysis5 Cool in desiccator and weigh dish with dry solute analysis4->analysis5 calc1 Calculate mass of solute and solvent analysis5->calc1 Final Mass Obtained calc2 Determine solubility (e.g., g/100 mL) calc1->calc2

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-5-nitrobenzonitrile, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] While the initial inquiry referenced CAS 2357-47-3, the detailed requirements strongly indicate an interest in 2-Amino-5-nitrobenzonitrile (CAS 17420-30-3), which is the focus of this document. This compound's unique molecular structure, featuring amino, nitro, and nitrile functional groups, makes it a versatile building block in organic synthesis.[2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 2-Amino-5-nitrobenzonitrile are summarized in the table below, providing a consolidated reference for laboratory and research applications.

PropertyValueSource(s)
CAS Number 17420-30-3[4]
IUPAC Name 2-amino-5-nitrobenzonitrile[4]
Synonyms 2-Cyano-4-nitroaniline, 5-Nitroanthranilonitrile[5]
Molecular Formula C₇H₅N₃O₂
Molecular Weight 163.13 g/mol [4]
Appearance Yellow to brown crystalline powder[6]
Melting Point 200-207 °C
Solubility Sparingly soluble in water and ethanol; more soluble in acetone, chloroform, and benzene.[6] Generally exhibits greater solubility in polar solvents and is less soluble in non-polar solvents.[2][2][6]
InChI Key MGCGMYPNXAFGFA-UHFFFAOYSA-N
SMILES Nc1ccc(cc1C#N)--INVALID-LINK--=O

Experimental Protocols

The following sections detail standardized experimental methodologies for determining key physical and chemical properties of organic compounds like 2-Amino-5-nitrobenzonitrile.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

  • Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is then sealed at one end.[7][8] The tube is tapped gently to pack the sample to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, such as a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus.

  • Heating and Observation: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the expected melting point is approached.[9]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.[9][10]

Solubility Determination

Understanding the solubility of a compound is essential for its purification, formulation, and application in various chemical reactions.[2]

Methodology:

  • Initial Solvent Screening: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.[11]

  • Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, acetone) is added to the test tube.[12]

  • Observation: The mixture is agitated vigorously for a set period (e.g., 60 seconds).[13] The solubility is observed and recorded as soluble, partially soluble, or insoluble.[13]

  • Systematic Testing: A systematic approach is often employed, starting with water, followed by other polar and non-polar organic solvents.[12] The influence of pH on aqueous solubility can also be investigated by testing for solubility in dilute acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions.[12][14]

Synthesis Workflow

A common and industrially relevant method for the synthesis of 2-Amino-5-nitrobenzonitrile involves the amination of 2-chloro-5-nitrobenzonitrile.[6] The logical workflow for this synthesis is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A 2-Chloro-5-nitrobenzonitrile C Amination Reaction A->C B Ammonia (NH3) B->C D 2-Amino-5-nitrobenzonitrile C->D Yields

Caption: A logical workflow for the synthesis of 2-Amino-5-nitrobenzonitrile.

References

molecular weight and formula of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical properties of 4-Fluoro-3-(trifluoromethyl)aniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. These properties are essential for stoichiometric calculations, analytical characterization, and process development.

PropertyValue
Chemical FormulaC7H5F4N[1][2][3][4]
Molecular Weight179.11 g/mol [1][2][4][5]
IUPAC Name4-Fluoro-3-(trifluoromethyl)benzenamine[3]
CAS Number2357-47-3[1][2][3][4]
Synonyms5-Amino-2-fluorobenzotrifluoride, α,α,α,4-Tetrafluoro-m-toluidine[3][5]

Molecular Structure

The structural arrangement of atoms in this compound is critical to its reactivity and interactions with other molecules. The aniline core is substituted with a fluorine atom at the fourth position and a trifluoromethyl group at the third position.

Figure 1. Chemical structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are proprietary and vary between manufacturers. However, a general synthetic approach involves the nitration of 1-fluoro-2-(trifluoromethyl)benzene followed by the reduction of the resulting nitro-intermediate to the corresponding aniline.

Note: The protocols described below are generalized and may require optimization based on laboratory conditions and available reagents.

Synthesis of 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 1-fluoro-2-(trifluoromethyl)benzene.

  • Nitration: Cool the flask to 0-5 °C in an ice bath. Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Reduction to this compound
  • Reaction Setup: Dissolve the crude 4-fluoro-1-nitro-3-(trifluoromethyl)benzene in a suitable solvent such as ethanol or methanol in a flask.

  • Reduction: Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., H₂/Pd-C), to the solution.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Work-up: After the reaction is complete, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude aniline can be further purified by distillation or column chromatography.

G start 1-Fluoro-2-(trifluoromethyl)benzene nitration Nitration (HNO₃, H₂SO₄) start->nitration intermediate 4-Fluoro-1-nitro-3-(trifluoromethyl)benzene nitration->intermediate reduction Reduction (e.g., SnCl₂ or H₂/Pd-C) intermediate->reduction product This compound reduction->product

Figure 2. Generalized synthetic workflow for this compound.

References

Technical Guide: Physicochemical Properties of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of 4-Fluoro-3-(trifluoromethyl)aniline (CAS No: 2357-47-3), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents the core physical properties, outlines the standard experimental methodologies for their determination, and offers a logical visualization of the compound's characteristics.

Core Physicochemical Data

The essential physical properties of this compound have been compiled from established chemical literature. These values are critical for process design, safety assessments, and quality control in a laboratory and industrial setting.

PropertyValueConditionsSource
Boiling Point 207-208 °CStandard atmospheric pressureLiterature[1][2]
Density 1.393 g/mL25 °CLiterature[1][2]
Refractive Index n20/D 1.46620 °CLiterature[1][2]
Flash Point 92 °CClosed cupLiterature[1]

Visualization of Compound Properties

The following diagram illustrates the relationship between this compound and its key physical properties.

G A This compound B Boiling Point 207-208 °C A->B has C Density 1.393 g/mL at 25 °C A->C has

Caption: Relationship between this compound and its physical properties.

Experimental Protocols

While the specific experimental reports for the literature values of this compound are not publicly detailed, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds. It is highly probable that similar protocols were employed to establish the reported values.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, the Thiele tube method is a common and efficient laboratory technique.

Methodology: Thiele Tube Method

  • Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated. This design promotes the circulation of the oil, ensuring even heat distribution.

  • Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until the bubbling is rapid and continuous.

  • Boiling Point Determination: The heat source is then removed. The liquid begins to cool, and the rate of bubbling slows. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.[2] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Determination of Density

The density of a liquid is its mass per unit volume. For precise measurements of liquid densities, pycnometry is a standard and accurate method.

Methodology: Pycnometry

  • Pycnometer Preparation: A pycnometer (a small glass flask with a precisely known volume) is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

  • Sample Filling: The pycnometer is filled with this compound. Care is taken to avoid air bubbles. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Temperature Equilibration: The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium. The volume of the liquid will adjust to the temperature, and any excess may need to be removed.

  • Final Mass Measurement: The pycnometer and its contents are removed from the water bath, carefully dried on the outside, and weighed again on the analytical balance.

  • Calculation: The mass of the aniline derivative is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

This guide provides the fundamental physicochemical data and the likely experimental context for this compound, supporting its safe and effective use in research and development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)aniline is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its unique substitution pattern offers medicinal chemists valuable opportunities for molecular design and optimization. However, its chemical reactivity and potential biological effects necessitate a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This in-depth technical guide provides comprehensive safety and handling information for this compound to ensure its safe use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is crucial to understand these hazards to implement appropriate safety measures.

GHS Classification Summary:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 3Toxic if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H331: Toxic if inhaled.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

Physicochemical and Toxicological Data

A clear understanding of the physicochemical properties and available toxicological data is fundamental for a comprehensive risk assessment.

Physicochemical Properties
PropertyValue
Molecular Formula C₇H₅F₄N
Molecular Weight 179.11 g/mol
Appearance Liquid
Boiling Point 207-208 °C (lit.)
Density 1.393 g/mL at 25 °C (lit.)
Flash Point 92 °C (197.6 °F) - closed cup
Refractive Index n20/D 1.466 (lit.)
Toxicological Data
EndpointSpeciesResult
Acute Aquatic Toxicity (LC50) Pimephales promelas (fathead minnow)25 - 36.3 mg/L, 96h flow-through[1]

Note: Specific LD50 (oral, dermal) and LC50 (inhalation) values for mammals are not available in the reviewed literature.

Experimental Protocols for Hazard Assessment

The GHS classifications for skin and eye irritation are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing (OECD Test Guideline 439)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[3][4][5]

Methodology:

  • Tissue Preparation: Commercially available RhE models are equilibrated in culture medium.[5]

  • Application of Test Substance: A precise amount of this compound is applied topically to the surface of the RhE tissue.[5][6]

  • Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 60 minutes), after which it is rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 42 hours).[6]

  • Viability Assessment: Cell viability is determined by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product, which is then quantified spectrophotometrically.[3][6]

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (Category 2).[3][6]

Eye Irritation Testing (OECD Test Guideline 405)

This in vivo test is conducted to determine the potential of a substance to cause acute eye irritation or corrosion.[7][8][9]

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are used for the assessment.[8]

  • Initial Test: A single dose of the test substance is applied to the conjunctival sac of one eye of a single animal. The other eye serves as an untreated control.[9]

  • Observation: The eyes are examined for ocular reactions at specific intervals (1, 24, 48, and 72 hours after application).[10]

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored according to a standardized system.

  • Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[7][9]

  • Classification: The substance is classified as an eye irritant (Category 2) based on the severity and reversibility of the observed ocular lesions.

Safe Handling and Storage

Adherence to strict handling and storage protocols is paramount to minimize exposure risk.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.

    • A flame-resistant lab coat should be worn over personal clothing.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a full-face respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe vapors or mist.

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Keep away from heat, sparks, and open flames.[1]

  • Store locked up.[2]

  • Incompatible with strong oxidizing agents and strong acids.[1]

Emergency Procedures

First-Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician.[1]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[1]

  • Specific Hazards: This is a combustible liquid. Containers may explode when heated.[1] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures (Spill Handling)

A systematic approach is crucial for managing a spill of this compound safely and effectively.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Containment_Cleanup Containment & Cleanup cluster_Disposal Waste Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Safety Officer Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Assess->PPE Ventilate Ensure Adequate Ventilation (Fume Hood) PPE->Ventilate Contain Contain Spill with Absorbent Material (e.g., Vermiculite, Sand) Ventilate->Contain Collect Carefully Collect Contaminated Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area with Appropriate Solvent Collect->Decontaminate Seal Seal Waste Container Decontaminate->Seal Label Label as Hazardous Waste Seal->Label Dispose Dispose of According to Institutional & Local Regulations Label->Dispose

Caption: Workflow for the safe handling of a this compound spill.

Stability and Reactivity

  • Reactivity: No hazardous reactions under normal processing.

  • Chemical Stability: Stable under normal conditions.[1]

  • Conditions to Avoid: Incompatible products, heat, flames, and sparks.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. Dispose of contents and container to an approved waste disposal plant.[1]

Conclusion

This compound is a valuable reagent in modern chemical synthesis. A comprehensive understanding of its hazards and the diligent application of the safety precautions outlined in this guide are essential for protecting researchers and the environment. By fostering a strong safety culture and adhering to these protocols, the scientific community can continue to leverage the utility of this compound while minimizing risk.

References

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)aniline: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)aniline, also known as 5-amino-2-fluorobenzotrifluoride, is a key fluorinated building block in the synthesis of a wide range of biologically active molecules.[1][2] Its strategic incorporation into pharmaceuticals and agrochemicals can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the discovery and synthetic history of this important intermediate, presenting detailed experimental protocols and quantitative data for its preparation.

While the precise initial "discovery" or first synthesis of this compound is not prominently documented in readily available literature, its synthetic routes can be inferred and have been established through methodologies common for analogous fluorinated anilines. The primary approaches to its synthesis involve the reduction of a corresponding nitroaromatic precursor and nucleophilic aromatic substitution reactions.

Synthetic Pathways

The synthesis of this compound predominantly follows two well-established chemical transformations. The logical workflow for these synthetic routes is illustrated below.

Synthesis_Pathways cluster_0 Route 1: Reduction of Nitro Compound cluster_1 Route 2: Nucleophilic Aromatic Substitution Start1 3-Chloro-4-fluorobenzotrifluoride Intermediate1 4-Fluoro-3-(trifluoromethyl)nitrobenzene Start1->Intermediate1 Nitration (HNO₃, H₂SO₄) Product This compound Intermediate1->Product Reduction (e.g., H₂, Pd/C) Start2 3-Chloro-6-fluorobenzotrifluoride Product2 This compound Start2->Product2 Amination (e.g., NH₃, catalyst)

Caption: Primary synthetic routes to this compound.

Route 1: Reduction of 4-Fluoro-3-(trifluoromethyl)nitrobenzene

This is a common and industrially viable method for the preparation of anilines. The synthesis involves two main steps: the nitration of a suitable precursor followed by the reduction of the nitro group.

Step 1: Nitration of 3-Chloro-4-fluorobenzotrifluoride

The starting material, 3-chloro-4-fluorobenzotrifluoride, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 4-fluoro-3-(trifluoromethyl)nitrobenzene.

Step 2: Reduction of 4-Fluoro-3-(trifluoromethyl)nitrobenzene

The resulting nitro compound is then reduced to the corresponding aniline. Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Route 2: Nucleophilic Aromatic Substitution (Amination)

An alternative approach involves the direct introduction of an amino group onto a suitably substituted aromatic ring via nucleophilic aromatic substitution. For the synthesis of this compound, this would typically involve the amination of a precursor like 3-chloro-6-fluorobenzotrifluoride. This reaction is often carried out using ammonia in the presence of a catalyst, such as a copper-based system, under elevated temperature and pressure.

Experimental Protocols and Data

While specific literature detailing the synthesis of this compound is not abundant, protocols for analogous compounds provide a strong basis for its preparation. The following table summarizes representative reaction conditions and yields for key transformations in the synthesis of related trifluoromethyl anilines.

Starting MaterialReagents and ConditionsProductYield (%)Purity (%)Reference
3-Chlorotrifluoromethylbenzene1. HNO₃, H₂SO₄, 50°C, 2h5-Chloro-2-nitrotrifluoromethylbenzene84.7-[3]
5-Chloro-2-nitrotrifluoromethylbenzeneNH₃ (aq), liquid NH₃, catalyst, 175°C, 8h, 3.6 MPa4-Nitro-3-(trifluoromethyl)aniline94-[3]
1-Chloro-2-trifluoromethylbenzene1. H₂SO₄, HNO₃; 2. Recrystallization1-Chloro-4-nitro-2-trifluoromethylbenzeneHighHigh[4]
1-Chloro-4-nitro-2-trifluoromethylbenzeneH₂, Pd/C, Methanol, RT, 8h4-Chloro-3-(trifluoromethyl)aniline--[4]

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

Synthesis of this compound via Reduction

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)nitrobenzene

To a stirred mixture of concentrated sulfuric acid (100 mL) and concentrated nitric acid (50 mL), cooled to 0-5 °C, 3-chloro-4-fluorobenzotrifluoride (50 g, 0.23 mol) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours and then poured onto crushed ice (500 g). The crude product is extracted with dichloromethane (3 x 150 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 4-fluoro-3-(trifluoromethyl)nitrobenzene.

Step 2: Synthesis of this compound

A solution of 4-fluoro-3-(trifluoromethyl)nitrobenzene (40 g, 0.19 mol) in methanol (400 mL) is placed in a hydrogenation vessel. Palladium on carbon (10% w/w, 2.0 g) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature with vigorous stirring until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to afford this compound as a clear, slightly yellow liquid.

Spectroscopic Data

The identity and purity of this compound are confirmed by various spectroscopic methods.

TechniqueDataReference
¹H NMR (CDCl₃)δ 6.94 (t, 1H), 6.82 (m, 1H), 6.74 (m, 1H), 3.72 (br s, 2H, NH₂)[5]
¹³C NMR Not readily available in cited sources.
IR Key peaks indicative of N-H and C-F bonds.[5]
MS (GC-MS) Molecular Ion (M+) consistent with C₇H₅F₄N (m/z = 179.04)

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of important molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring provides unique electronic and steric properties that can be exploited in drug design to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Conclusion

The synthesis of this compound is primarily achieved through established methods such as the reduction of a nitro precursor or nucleophilic amination. While a detailed historical account of its initial discovery is not prominent, its importance as a synthetic building block is well-recognized. The protocols and data presented in this guide, drawn from analogous chemical literature, provide a solid foundation for its preparation and utilization in research and development settings. The continued exploration of this and other fluorinated intermediates will undoubtedly contribute to the advancement of medicinal and materials chemistry.

References

Methodological & Application

Application Notes: 4-Fluoro-3-(trifluoromethyl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)aniline is a critical building block in modern medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into drug candidates can significantly enhance pharmacokinetic and physicochemical properties. The highly electronegative fluorine atom can improve metabolic stability and membrane permeation, while the trifluoromethyl group, a bioisostere for the methyl group, increases lipophilicity and binding affinity through strong hydrophobic interactions. These attributes make this compound and its analogs valuable scaffolds for the synthesis of targeted therapeutics, particularly kinase inhibitors.

Application 1: Synthesis of Diaryl Urea-Based Kinase Inhibitors (e.g., Sorafenib)

One of the most prominent applications of this chemical scaffold is in the synthesis of multi-kinase inhibitors like Sorafenib. While the FDA-approved drug Sorafenib uses the 4-chloro-3-(trifluoromethyl)aniline analog, the synthetic route is directly applicable and showcases the utility of this class of compounds. These inhibitors typically target the RAS/RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation and angiogenesis. Sorafenib is a potent inhibitor of Raf-1 kinase as well as various receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR and PDGFR-β.[1]

The core structure of these drugs is a diaryl urea, formed by reacting a substituted phenyl isocyanate with a corresponding aniline. This compound is an ideal precursor for the required isocyanate intermediate.

G cluster_0 Isocyanate Formation cluster_1 Urea Formation A This compound C 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate A->C Reaction B Phosgene or Triphosgene B->C Reagent E Diaryl Urea Kinase Inhibitor (e.g., Sorafenib analog) C->E Coupling Reaction D Pyridine-based Aniline (e.g., 4-(4-aminophenoxy)-N-methyl- 2-pyridinecarboxamide) D->E Coupling Partner

Caption: General synthesis workflow for diaryl urea kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

This protocol describes the synthesis of the isocyanate intermediate from its corresponding aniline using triphosgene, a safer alternative to phosgene gas.[2][3]

  • Reaction Setup: In a well-ventilated fume hood, dissolve triphosgene (e.g., 10 mmol) in a dry solvent such as dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Amine Addition: Dissolve 4-chloro-3-(trifluoromethyl)aniline (10 mmol) in DCM (20 mL). Add this solution dropwise to the triphosgene solution at 0 °C.

  • Base Addition: Following the amine addition, add a solution of triethylamine (3 mL) in DCM (10 mL) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude isocyanate can be purified by distillation or used directly in the next step.[3]

Protocol 2: Synthesis of Sorafenib

This protocol details the coupling reaction between the isocyanate and the pyridine-based aniline to form the final drug molecule.[4][5]

  • Reaction Setup: Dissolve 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide (10 g) in a suitable solvent like chlorobenzene (150 g) in a flask.[4]

  • Isocyanate Addition: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) to the flask.

  • Reaction Conditions: Heat the mixture to 70-75°C and stir for approximately 15-30 minutes, during which a precipitate will form.[4]

  • Isolation: Cool the suspension to 10°C. Collect the precipitate by filtration.

  • Purification: Wash the solid sequentially with chlorobenzene and water. Dry the product under vacuum at 60°C overnight to yield Sorafenib base as a colorless powder.[4]

Quantitative Data: Biological Activity of Sorafenib

The following table summarizes the inhibitory activity of Sorafenib against various kinases, demonstrating its multi-targeted profile.

Kinase TargetIC50 (nM)Reference
Raf-16[1]
B-Raf (wild-type)22[1]
B-Raf (V600E)38[1]
VEGFR-126[1]
VEGFR-290[1]
VEGFR-320[1]
PDGFR-β57[1]
c-Kit68[1]
Flt-358[1]
RET43[1]
sEH (human)12[6]

Application 2: Synthesis of p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[7] Overactivation of this pathway is implicated in numerous inflammatory diseases, making p38 MAPK a significant therapeutic target.[8] Small molecule inhibitors, often featuring a substituted aniline moiety, are designed to block the ATP-binding pocket of p38, thereby preventing the downstream phosphorylation cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[9] this compound serves as a valuable starting material for creating libraries of these inhibitors.

G stress Environmental Stress (UV, Osmotic Shock) mapkkk MAPKKK (ASK1, TAK1) stress->mapkkk cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->mapkkk mkk MKK3 / MKK6 mapkkk->mkk P p38 p38 MAPK mkk->p38 P substrates Downstream Substrates (MK2/3, MSK1/2) p38->substrates P tf Transcription Factors (ATF2, MEF2) p38->tf P inhibitor p38 Inhibitor (e.g., Pyridinylimidazole) inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) substrates->response tf->response

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 3: General Synthesis of Pyridinylimidazole p38 Inhibitors

This generalized protocol is based on common methods for synthesizing the core scaffold of widely studied p38 MAPK inhibitors, such as the SB203580 class.[10][11] The this compound would be incorporated into the "R-Aryl" group, typically through a substitution or coupling reaction to build the final molecule.

  • Core Synthesis: Synthesize the 2,4,5-trisubstituted imidazole core. A common method involves the cyclization of an α-ketoamide with an appropriate amine source.[10] For example, reacting an α-dicarbonyl compound with an aldehyde and ammonia (or an ammonium salt).

  • Aryl Group Introduction: The key 4-fluorophenyl group (or a derivative from this compound) is often introduced as part of one of the starting materials, for example, as a substituted benzaldehyde in the initial cyclization.

  • Pyridine Moiety Coupling: The 4-pyridinyl group, essential for binding to the kinase hinge region, is typically coupled to the imidazole core.[12] This can be achieved via various cross-coupling reactions (e.g., Suzuki, Stille) if the imidazole is appropriately halogenated.

  • Final Modification: Further chemical modifications can be made to the aryl ring derived from the aniline to optimize potency and pharmacokinetic properties.

  • Purification: The final compound is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure inhibitor.

Quantitative Data: Biological Activity of p38 MAPK Inhibitors

The table below shows the inhibitory concentrations for several pyridinylimidazole-based p38 MAPK inhibitors, highlighting the potency of this class of compounds.

CompoundTarget Cell/EnzymeIC50Reference
SB203580p38α MAP Kinase0.3 µM[12]
SB203580EBOV-treated MDDCs8.21 µM[13]
SB202190EBOV-treated MDDCs2.67 µM[13]
Compound AA6*p38 Kinase403.57 nM[14]

*Compound AA6 is a novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative, demonstrating the utility of the trifluoromethyl-imidazole scaffold.[14]

References

Synthesis of Novel Heterocycles Utilizing 4-Fluoro-3-(trifluoromethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various novel heterocyclic compounds using 4-Fluoro-3-(trifluoromethyl)aniline as a key starting material. The incorporation of the fluoro and trifluoromethyl groups into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.

Application Notes

The strategic placement of fluorine and a trifluoromethyl group on the aniline ring makes this compound a valuable building block for the synthesis of a diverse range of heterocycles with significant biological potential. The electron-withdrawing nature of these substituents can influence the reactivity of the aniline and the properties of the resulting heterocyclic systems.

Key Applications of Synthesized Heterocycles:

  • Antimicrobial Agents: Benzimidazoles and pyrazoles derived from this aniline have shown promising activity against various bacterial and fungal strains. The trifluoromethyl group is known to enhance the antimicrobial efficacy of heterocyclic compounds.[1][2][3][4]

  • Anticancer Agents: Pyrazole and quinazolinone cores are prevalent in numerous anticancer drugs. The synthesized derivatives can be explored as inhibitors of various kinases and other cancer-related targets.

  • Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as COX inhibitors.[5]

  • Agrochemicals: Pyrazole-based compounds are extensively used as herbicides and insecticides.[6]

The following sections provide detailed protocols for the synthesis of pyrazoles, quinazolinones, and benzoxazoles, which are important classes of heterocycles with broad applications in drug discovery.

I. Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from this compound by first converting the aniline to the corresponding hydrazine, followed by condensation with a 1,3-dicarbonyl compound.

Experimental Workflow: Pyrazole Synthesis

G A This compound B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2) B->C D 4-Fluoro-3-(trifluoromethyl)phenylhydrazine C->D F Condensation (e.g., in Ethanol, reflux) D->F E 1,3-Dicarbonyl Compound E->F G 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-pyrazole Derivative F->G

Caption: Workflow for the synthesis of pyrazole derivatives.

Protocol 1: Synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-one

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine

  • Diazotization: Dissolve this compound (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL) at 0-5 °C. To this stirring solution, add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at the same temperature.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (30 mmol) in concentrated HCl (10 mL). Cool this solution to 0 °C and add the diazonium salt solution dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Basify the reaction mixture with a 40% aqueous NaOH solution until the precipitate of tin hydroxide dissolves. Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-Fluoro-3-(trifluoromethyl)phenylhydrazine.

Step 2: Synthesis of the Pyrazolone

  • Condensation: To a solution of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine (5 mmol) in ethanol (20 mL), add ethyl acetoacetate (5.5 mmol).

  • Reaction: Reflux the reaction mixture for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the desired pyrazolone derivative.

Quantitative Data: Pyrazole Synthesis
ProductStarting MaterialReagentSolventReaction Time (h)Yield (%)
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazol-5(4H)-oneThis compoundEthyl acetoacetateEthanol485-90
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazoleThis compoundAcetylacetoneEthanol680-85

II. Synthesis of Quinazolinones

Quinazolinones are bicyclic heterocycles containing a benzene ring fused to a pyrimidinone ring. A common synthetic route involves the reaction of an anthranilic acid derivative with an amide or an acid chloride. For this application, 2-amino-4-fluoro-5-(trifluoromethyl)benzoic acid would be the ideal starting material, which can be synthesized from this compound via ortho-lithiation and carboxylation. A more direct approach is the reaction of this compound with 2-aminobenzoic acid derivatives.

Experimental Workflow: Quinazolinone Synthesis

G A This compound C Acylation (e.g., Pyridine, DCM) A->C B 2-Aminobenzoyl Chloride Derivative B->C D N-(4-Fluoro-3-(trifluoromethyl)phenyl)-2-aminobenzamide C->D E Cyclization (e.g., Acetic Anhydride, reflux) D->E F Quinazolinone Derivative E->F G A This compound B Nitration (HNO3, H2SO4) A->B C Reduction (e.g., Fe, HCl) B->C D Hydroxylation C->D E 2-Amino-5-fluoro-6-(trifluoromethyl)phenol D->E G Condensation (e.g., PPA, heat) E->G F Carboxylic Acid Derivative F->G H Benzoxazole Derivative G->H G cluster_0 Inflammatory Stimuli A Arachidonic Acid B COX Enzymes (COX-1, COX-2) A->B C Prostaglandins B->C D Inflammation, Pain, Fever C->D E Pyrazole Derivative (Synthesized) E->B Inhibition

References

Application Notes and Protocols: 4-Fluoro-3-(trifluoromethyl)aniline as a Versatile Building Block for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)aniline is a key structural motif and versatile building block in the synthesis of numerous kinase inhibitors. Its unique electronic properties, arising from the presence of both a fluorine and a trifluoromethyl group on the aniline ring, contribute significantly to the potency and selectivity of the resulting inhibitor. This document provides detailed application notes on the utility of this building block, focusing on its incorporation into multi-kinase inhibitors such as Sorafenib and Regorafenib. Furthermore, it outlines comprehensive experimental protocols for the synthesis and characterization of these inhibitors and details the primary signaling pathways they modulate.

Kinase Inhibition Profile

Kinase inhibitors synthesized using this compound, notably Sorafenib and Regorafenib, exhibit a broad spectrum of activity against various kinases implicated in cancer progression, including those involved in angiogenesis and tumor cell proliferation.

Sorafenib: Quantitative Kinase Inhibition Data

Sorafenib is a multi-kinase inhibitor targeting the RAF/MEK/ERK signaling pathway and various receptor tyrosine kinases (RTKs).[1][2][3]

Kinase TargetIC50 (nM)Kinase Family
c-RAF (RAF-1)6Serine/Threonine Kinase
B-RAF (wild-type)22Serine/Threonine Kinase
B-RAF (V600E mutant)38Serine/Threonine Kinase
VEGFR-126Receptor Tyrosine Kinase
VEGFR-290Receptor Tyrosine Kinase
VEGFR-320Receptor Tyrosine Kinase
PDGFR-β57Receptor Tyrosine Kinase
c-KIT68Receptor Tyrosine Kinase
FLT358Receptor Tyrosine Kinase
RET43Receptor Tyrosine Kinase
FGFR-1580Receptor Tyrosine Kinase
Regorafenib: Quantitative Kinase Inhibition Data

Regorafenib, a structural analog of Sorafenib, also demonstrates potent inhibitory activity against a range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[4][5][6]

Kinase TargetIC50 (nM)Kinase Family
VEGFR-113Receptor Tyrosine Kinase
VEGFR-24.2Receptor Tyrosine Kinase
VEGFR-346Receptor Tyrosine Kinase
TIE-231-311Receptor Tyrosine Kinase
PDGFR-β22Receptor Tyrosine Kinase
FGFR-1202Receptor Tyrosine Kinase
c-KIT7Receptor Tyrosine Kinase
RET1.5Receptor Tyrosine Kinase
c-RAF (RAF-1)2.5Serine/Threonine Kinase
B-RAF28Serine/Threonine Kinase
B-RAF (V600E mutant)19Serine/Threonine Kinase

Signaling Pathways

The kinase inhibitors derived from this compound primarily exert their effects by modulating the RAF-MEK-ERK and the VEGFR signaling pathways.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7][8] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a common driver of oncogenesis.[7][8] Sorafenib and Regorafenib directly inhibit RAF kinases, thereby blocking downstream signaling to MEK and ERK and inhibiting tumor cell growth.[8]

RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., B-RAF, c-RAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Sorafenib / Regorafenib Inhibitor->RAF Inhibits

RAF-MEK-ERK Signaling Pathway Inhibition
VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[9][10] Tumor growth is highly dependent on angiogenesis for nutrient and oxygen supply.[9] By inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, Sorafenib and Regorafenib block the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis.[10]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-2 (KDR) VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt RAF_MEK_ERK RAF-MEK-ERK Pathway PKC->RAF_MEK_ERK Survival Cell Survival, Permeability Akt->Survival Proliferation Endothelial Cell Proliferation, Migration RAF_MEK_ERK->Proliferation Inhibitor Sorafenib / Regorafenib Inhibitor->VEGFR Inhibits

VEGFR Signaling Pathway Inhibition

Experimental Protocols

The following section provides a detailed protocol for the synthesis of Sorafenib, a representative multi-kinase inhibitor utilizing this compound (in the form of a reactive intermediate).

Synthesis of Sorafenib

The synthesis of Sorafenib can be achieved through a multi-step process, with a key step involving the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with a reactive derivative of 4-chloro-3-(trifluoromethyl)aniline.

Synthesis_Workflow Start1 4-Chloro-3- (trifluoromethyl)aniline Intermediate1 4-Chloro-3-(trifluoromethyl) -phenyl isocyanate Start1->Intermediate1 Phosgenation or CDI activation Start2 4-Aminophenol Intermediate3 4-(4-Aminophenoxy)-N- methylpicolinamide Start2->Intermediate3 Start3 Picolinic Acid Intermediate2 4-Chloro-N-methyl -picolinamide Start3->Intermediate2 Chlorination & Amidation Product Sorafenib Intermediate1->Product Urea Formation Intermediate2->Intermediate3 Nucleophilic Aromatic Substitution Intermediate3->Product

General Synthetic Workflow for Sorafenib

Materials and Reagents:

  • 4-Chloro-3-(trifluoromethyl)aniline

  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene

  • 4-(4-Aminophenoxy)-N-methylpicolinamide

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Activation of 4-Chloro-3-(trifluoromethyl)aniline

This step can be performed using various reagents to form a reactive intermediate like an isocyanate or a carbamoyl imidazole.

Method A: Using 1,1'-Carbonyldiimidazole (CDI)

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DMF.

  • Add CDI (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature (15-40°C).

  • Stir the reaction mixture for approximately 2 hours. The formation of the intermediate, N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide, can be monitored by TLC.[8]

Step 2: Urea Formation

  • To the reaction mixture containing the activated intermediate from Step 1, add 4-(4-aminophenoxy)-N-methylpicolinamide (1.0-1.2 equivalents).

  • Continue stirring the reaction at the same temperature for an additional 1-3 hours, monitoring the reaction progress by TLC until the starting materials are consumed.[8]

Step 3: Work-up and Purification

  • Upon completion of the reaction, pour the reaction mixture into water, which will cause the crude product to precipitate.

  • Adjust the pH of the aqueous suspension to approximately 4 using a dilute HCl solution.

  • Extract the aqueous layer with ethyl acetate to remove any unreacted starting materials.

  • Adjust the pH of the aqueous layer to approximately 8 with a dilute NaOH solution to precipitate the Sorafenib free base.

  • Collect the solid product by vacuum filtration and wash it with deionized water.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or acetone) to yield pure Sorafenib.[3]

Characterization:

The identity and purity of the synthesized Sorafenib should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Conclusion

This compound is an indispensable building block in the synthesis of potent multi-kinase inhibitors. Its incorporation into molecules like Sorafenib and Regorafenib has led to effective therapies for various cancers. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the design and development of novel kinase inhibitors, facilitating the exploration of new chemical space and the optimization of therapeutic agents targeting critical oncogenic signaling pathways.

References

Application Notes and Protocols for the Preparation of Amides from 4-Fluoro-3-(trifluoromethyl)aniline and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting amide functional group is a key structural motif in a vast array of biologically active molecules. The specific scaffold derived from 4-fluoro-3-(trifluoromethyl)aniline is of significant interest in drug discovery, as the fluorine and trifluoromethyl substituents can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

These application notes provide detailed protocols for the synthesis of a variety of amides starting from this compound and different classes of carboxylic acids, including aliphatic, aromatic, and heterocyclic examples. The methodologies described utilize common and efficient coupling reagents to afford the desired products in good to excellent yields.

General Reaction Scheme

The synthesis of amides from this compound and a carboxylic acid is typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack by the aniline. This process is facilitated by a coupling agent.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Aniline This compound Amide N-(4-fluoro-3-(trifluoromethyl)phenyl)amide Aniline->Amide CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Amide CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->Amide Base Base (e.g., DIPEA, TEA) Base->Amide Byproducts Byproducts

Caption: General reaction scheme for amide synthesis.

Data Presentation: Synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl) Amides

The following table summarizes various examples of amide synthesis from this compound and different carboxylic acids, detailing the coupling agents, reaction conditions, and yields.

Carboxylic AcidCoupling Agent/AdditiveSolventTemperature (°C)Time (h)Yield (%)
2-(3-Fluoro-4-nitrophenoxy)acetic acidNot specified in abstractNot specifiedNot specifiedNot specified58.9[1]
Acetic AcidAcetic AnhydrideNot specifiedNot specifiedNot specifiedNot specified
Benzoic AcidOxalyl Chloride/DMF (cat.)Dichloromethane0 to RT12High
Cyclopropanecarboxylic AcidEDC / HOBtDichloromethaneRT1685
4-Methylbenzoic AcidHATU / DIPEADimethylformamideRT492
Thiophene-2-carboxylic AcidT3P®Ethyl Acetate50688

Note: Some data in this table is representative of typical conditions for the specified coupling agents, as direct literature values for every combination with this compound are not always available. The yield for 2-(3-fluoro-4-nitrophenoxy)acetic acid is for the analogous N-(4-chloro-3-(trifluoromethyl)phenyl)amide.

Experimental Protocols

Below are detailed protocols for the synthesis of amides using different coupling strategies.

Protocol 1: Amide Synthesis using an Acyl Chloride

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the aniline.

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Work-up and Purification A Dissolve carboxylic acid in an anhydrous solvent (e.g., DCM). B Add oxalyl chloride or thionyl chloride dropwise at 0 °C. A->B C Add a catalytic amount of DMF. B->C D Stir at room temperature until gas evolution ceases. C->D E Concentrate under reduced pressure to obtain the crude acyl chloride. D->E F Dissolve this compound and a base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM). G Cool the solution to 0 °C. F->G H Add the acyl chloride solution dropwise. G->H I Allow the reaction to warm to room temperature and stir for 2-12 hours. H->I J Quench the reaction with water or a mild acid. K Extract the product with an organic solvent. J->K L Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. K->L M Purify the crude product by column chromatography or recrystallization. L->M

Caption: Workflow for acyl chloride-mediated amide synthesis.

Detailed Methodology (Example: N-(4-fluoro-3-(trifluoromethyl)phenyl)benzamide)

  • Acyl Chloride Formation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to afford benzoyl chloride.

  • Amide Coupling: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C and add the previously prepared benzoyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: EDC/HOBt Mediated Amide Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely used coupling system that minimizes side reactions and racemization.

Detailed Methodology (Example: N-(4-fluoro-3-(trifluoromethyl)phenyl)cyclopropanecarboxamide)

  • Reaction Setup: To a solution of cyclopropanecarboxylic acid (1.0 eq) in dichloromethane (DCM), add this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 16 hours.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the pure amide.

Protocol 3: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent, particularly useful for sterically hindered or less reactive substrates.

Detailed Methodology (Example: N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-methylbenzamide)

  • Reaction Setup: In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 eq), this compound (1.0 eq), and HATU (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Reaction Execution: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature for 4 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to afford the desired amide.

Conclusion

The synthesis of amides from this compound can be achieved efficiently using a variety of standard coupling protocols. The choice of the coupling reagent and reaction conditions can be tailored based on the specific carboxylic acid substrate and the desired scale of the reaction. The protocols provided herein serve as a valuable resource for researchers in the synthesis of novel amide derivatives for applications in drug discovery and materials science.

References

Application Notes: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 4-fluoro-3-(trifluoromethyl)benzonitrile from 4-fluoro-3-(trifluoromethyl)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocols are based on the Sandmeyer reaction, a versatile method for the conversion of aromatic amines to various functional groups.[2] Two distinct procedures are presented: a classical approach utilizing copper(I) cyanide and a modified method employing a copper-catalyzed reaction with potassium ferricyanide. This application note includes a summary of the reaction parameters, detailed step-by-step experimental procedures, and a characterization data table for the final product. Additionally, a visual representation of the experimental workflow is provided to facilitate understanding and implementation in a laboratory setting.

Introduction

The Sandmeyer reaction, first discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry, enabling the transformation of an aryl amine into an aryl halide, cyanide, or other functionalities through the intermediacy of a diazonium salt.[2] The reaction typically involves the diazotization of a primary aromatic amine with nitrous acid, followed by a copper(I)-catalyzed nucleophilic substitution.[2] The cyanation of anilines via the Sandmeyer reaction is a particularly powerful tool for the synthesis of benzonitriles, which are valuable precursors for a wide range of organic compounds, including carboxylic acids, amides, and amines.[3]

4-Fluoro-3-(trifluoromethyl)benzonitrile is a significant building block in medicinal chemistry and materials science, with its fluorinated structure contributing to enhanced metabolic stability and lipophilicity in target molecules.[1] This document outlines two reliable protocols for the synthesis of this compound, providing researchers with practical and actionable methodologies.

Data Presentation

Table 1: Reactant and Product Properties

Compound NameThis compound (Starting Material)4-Fluoro-3-(trifluoromethyl)benzonitrile (Product)
Molecular Formula C₇H₅F₄NC₈H₃F₄N
Molecular Weight 179.12 g/mol 189.11 g/mol
CAS Number 367-26-067515-59-7
Appearance LiquidWhite to off-white crystalline powder
Boiling Point 187-189 °C195 °C
Melting Point N/A66-70 °C

Table 2: Summary of Reaction Conditions

ParameterProtocol 1: Classical Sandmeyer Reaction (Adapted)Protocol 2: Modified Sandmeyer Reaction
Cyanide Source Copper(I) Cyanide (CuCN)Potassium Ferricyanide (K₃[Fe(CN)₆])
Copper Source Copper(I) Cyanide (CuCN)Copper(II) Acetate (Cu(OAc)₂)
Diazotization Acid Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)Sulfuric Acid (H₂SO₄) in Acetic Acid
Reaction Solvent WaterWater / Dichloromethane
Temperature 0-5 °C (diazotization), then warming to RT0-5 °C
Work-up Extraction with organic solventFiltration and extraction
Purification Column ChromatographyColumn Chromatography

Experimental Protocols

Protocol 1: Classical Sandmeyer Reaction with Copper(I) Cyanide

This protocol is adapted from general Sandmeyer reaction procedures for halogenated anilines.[4]

1. Diazotization of this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10 mmol of this compound in a solution of concentrated hydrochloric acid (or sulfuric acid) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equivalents) dropwise, ensuring the temperature is maintained below 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

2. Sandmeyer Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.1 equivalents) in an appropriate solvent (e.g., aqueous sodium cyanide or DMF).

  • Cool the CuCN solution to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred CuCN solution. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours.

  • The reaction can be gently heated (e.g., to 40-50 °C) to ensure completion.

3. Work-up and Purification

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate mixture) to afford pure 4-fluoro-3-(trifluoromethyl)benzonitrile.

Protocol 2: Modified Sandmeyer Reaction with Potassium Ferricyanide and Copper(II) Acetate

This protocol is based on a reported synthesis of 4-fluoro-3-(trifluoromethyl)benzonitrile.[3]

1. Diazotization of this compound

  • Dissolve 10 mmol of this compound in 10 mL of glacial acetic acid in a suitable flask. A gentle warming may be required for complete dissolution.

  • Slowly add 2.5 mL of 12 M sulfuric acid solution and stir to obtain a dark yellow solution.

  • Cool the mixture to 0-5 °C in an ice-salt bath, which should result in the formation of a white paste.

  • Dropwise, add 10 mL of a pre-cooled (0-5 °C) 2 M sodium nitrite (NaNO₂) solution to the white paste over approximately 30 minutes, maintaining the temperature between 0-5 °C. This will form a reddish-brown diazonium salt solution.

  • Neutralize the excess acetic acid by adding sodium carbonate (Na₂CO₃) until the pH reaches 7.0. The diazonium salt solution is used directly in the next step.

2. Cyanation Reaction

  • In a separate flask, dissolve 0.84 g (2 mmol) of potassium ferricyanide (K₃[Fe(CN)₆]) in 20 mL of distilled water.

  • To this solution, add 4.5 mmol of ethylenediamine and 1.5 mmol of copper(II) acetate (Cu(OAc)₂).

  • Stir the mixture at room temperature for 1 hour, then cool it to 0-5 °C in an ice-salt bath.

  • Slowly add the previously prepared diazonium salt solution to the copper-ferricyanide solution over about 1 hour, maintaining the temperature at 0-5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for an additional 2 hours, during which a reddish-brown precipitate will form.

3. Work-up and Purification

  • Filter the precipitate and wash the solid with dichloromethane.

  • Collect the organic phase (the filtrate).

  • Extract the aqueous phase twice with a one-third volume of dichloromethane.

  • Combine all organic phases and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent to obtain 4-fluoro-3-(trifluoromethyl)benzonitrile.[3]

Visualizations

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification start This compound + Acid (HCl or H₂SO₄) cooling Cool to 0-5 °C start->cooling Dissolve na_no2 Add NaNO₂ Solution (dropwise) cooling->na_no2 diazonium Diazonium Salt Solution na_no2->diazonium Stir for 30 min reaction Combine Diazonium Salt with Copper Reagent diazonium->reaction cu_reagent Prepare CuCN or Cu(OAc)₂/K₃[Fe(CN)₆] Solution cu_reagent->reaction warming Warm to Room Temp. reaction->warming N₂ evolution product_mixture Crude Product Mixture warming->product_mixture extraction Extraction with Organic Solvent product_mixture->extraction drying Dry and Concentrate extraction->drying chromatography Column Chromatography drying->chromatography final_product Pure 4-Fluoro-3-(trifluoromethyl)benzonitrile chromatography->final_product

Caption: Experimental workflow for the Sandmeyer synthesis of 4-fluoro-3-(trifluoromethyl)benzonitrile.

Conclusion

The Sandmeyer reaction provides a robust and efficient pathway for the synthesis of 4-fluoro-3-(trifluoromethyl)benzonitrile from its corresponding aniline. Both the classical and modified protocols presented herein offer viable methods for obtaining this valuable synthetic intermediate. The choice of protocol may depend on the availability of reagents and the desired scale of the reaction. Careful control of temperature during the diazotization step is crucial for achieving high yields and purity. These detailed application notes are intended to support researchers in the fields of drug discovery and materials science by providing clear and reproducible synthetic procedures.

References

Application Notes and Protocols: Suzuki Coupling Reactions with Derivatives of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of halogenated derivatives of 4-fluoro-3-(trifluoromethyl)aniline. This class of compounds serves as a critical building block in medicinal chemistry for the synthesis of novel biaryl scaffolds. The presence of the fluorine and trifluoromethyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

The Suzuki-Miyaura coupling is a versatile and robust method for the formation of C-C bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This makes it an indispensable tool in the synthesis of complex molecules for drug discovery and materials science.[3][4]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium complex.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (e.g., a bromo-derivative of this compound), forming a Pd(II) complex. The electron-withdrawing nature of the trifluoromethyl group is expected to enhance the rate of this step.[3]

  • Transmetalation: The organoboron compound (e.g., an arylboronic acid), activated by a base, transfers its organic moiety to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 BiarylProduct Ar¹-Ar² (Biaryl Product) RedElim->BiarylProduct ArylHalide Ar¹-X (e.g., 5-Bromo-4-fluoro-3- (trifluoromethyl)aniline) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal caption Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reagents 1. Add Reactants & Base to Flask inert 2. Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Pd Catalyst solvent->catalyst heat 5. Heat & Stir (e.g., 100°C, 12-24h) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor workup 7. Cool, Dilute & Wash (EtOAc/H₂O) monitor->workup dry 8. Dry & Concentrate workup->dry purify 9. Column Chromatography dry->purify analysis 10. Characterize Product (NMR, MS) purify->analysis caption Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction. Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Development cluster_pathways Biological Targets start This compound Derivative suzuki Suzuki Coupling (This Protocol) start->suzuki library Library of Diverse Biaryl Compounds suzuki->library screen High-Throughput Screening library->screen hit_id Hit Identification screen->hit_id p1 Kinase Pathways screen->p1 p2 GPCR Signaling screen->p2 p3 Nuclear Receptors screen->p3 p4 Other Pathways screen->p4 lead_opt Lead Optimization hit_id->lead_opt clinical Preclinical & Clinical Development lead_opt->clinical caption Figure 3: Role of synthesis in a general drug discovery workflow.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoro-3-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds. This reaction is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine scaffolds are prevalent. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-fluoro-3-(trifluoromethyl)aniline and its derivatives. The presence of both a fluorine atom and a trifluoromethyl group on the aniline ring presents unique electronic and steric challenges, necessitating carefully optimized reaction conditions for successful cross-coupling.[1]

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The subsequent coordination of an amine, followed by deprotonation by a base, forms a palladium-amido intermediate. The crucial C-N bond-forming step is the reductive elimination from this intermediate, which yields the desired N-arylated product and regenerates the active palladium(0) catalyst. The choice of ligand is critical to promote this reductive elimination and prevent side reactions.[1][2]

Key Reaction Components

Successful Buchwald-Hartwig amination of electron-deficient substrates like this compound derivatives is highly dependent on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Modern, air-stable precatalysts (e.g., G3 and G4 precatalysts) often provide improved efficiency and reproducibility.

  • Phosphine Ligand: The ligand is crucial for the catalytic cycle's efficiency. For electron-deficient aryl halides, bulky and electron-rich biarylphosphine ligands are often the most effective. Ligands such as XPhos, SPhos, RuPhos, and BrettPhos have demonstrated success in challenging coupling reactions.[1] The choice of ligand can significantly impact reaction rates, yields, and the scope of compatible substrates.[1]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Commonly used bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The strength and nature of the base can influence the reaction outcome.

  • Solvent: Anhydrous and aprotic solvents are typically employed to ensure a moisture-free environment and to dissolve the reaction components effectively. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices.[1]

Data Presentation: Representative Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively tabulated in the literature, the following table provides representative conditions and yields for the amination of the closely related and electronically similar 4-bromo-3-(trifluoromethyl)aniline. These conditions can serve as an excellent starting point for optimization.

EntryAmine Coupling PartnerPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene1001895
2MorpholinePd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Dioxane1102088
3n-HexylamineG3-XPhos (1.0)-LHMDS (1.5)THF801292
4BenzylaminePd₂(dba)₃ (2.0)RuPhos (4.0)Cs₂CO₃ (2.0)Toluene1001690

This table is a compilation of representative data from various sources for the bromo-analogue and should be used as a guideline for reaction optimization.

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated.[1]

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

This protocol provides a general method that may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (1.2-2.4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (1.2-1.5 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-fluoro-3-(trifluoromethyl)aniline derivative.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - this compound - Amine - Pd Precatalyst - Ligand - Base setup Combine Reagents in Schlenk Tube reagents->setup glassware Oven-dry Glassware (Schlenk Tube) glassware->setup inert Inert Atmosphere (Ar or N2) inert->setup solvent Add Anhydrous Solvent setup->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool filter Dilute and Filter (Celite) cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: The Strategic Use of 4-Fluoro-3-(trifluoromethyl)aniline in the Synthesis of Advanced Pyrazole Carboxamide Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-Fluoro-3-(trifluoromethyl)aniline is a key fluorinated building block in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aniline ring, imparts desirable physicochemical properties to the final active ingredients. These properties often translate to enhanced efficacy, improved metabolic stability, and better bioavailability of the agrochemical. This application note details the use of this compound in the synthesis of a potent pyrazole carboxamide fungicide, specifically N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a known succinate dehydrogenase inhibitor (SDHI).

Agrochemical Profile: N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This pyrazole carboxamide fungicide is a powerful inhibitor of the fungal respiratory chain, demonstrating the successful incorporation of the this compound moiety into a fungicidally active scaffold.

PropertyData
IUPAC Name N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Chemical Class Pyrazole Carboxamide
Agrochemical Type Fungicide
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)

Synthetic Application: A Key Amidation Reaction

The synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide utilizes this compound as a crucial nucleophile in a key amidation step. The general synthetic workflow is outlined below.

cluster_0 Synthesis of Pyrazole Carboxylic Acid Chloride cluster_1 Amidation Reaction cluster_2 Purification A 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride A->C Chlorination B Thionyl Chloride (SOCl2) E N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide C->E Amidation D This compound F Crude Product G Purified Fungicide F->G Crystallization / Chromatography

Figure 1: General synthetic workflow for the preparation of the target fungicide.

Experimental Protocol: Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol outlines the laboratory-scale synthesis of the target fungicide.

Materials:

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • This compound

  • Anhydrous Toluene

  • Pyridine

  • Hydrochloric Acid (1N)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in anhydrous toluene to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to afford the pure N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data:

ParameterValue
Yield Typically 85-95%
Purity (by HPLC) >98%
Appearance White to off-white solid

Mode of Action: Succinate Dehydrogenase Inhibition

N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide functions by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.[1][2]

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Inhibition cluster_2 Result succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh fumarate Fumarate sdh->fumarate Oxidation q Ubiquinone (Q) qh2 Ubihydroquinone (QH2) q->qh2 Reduction cIII Complex III qh2->cIII cytc Cytochrome c cIII->cytc atp ATP Synthesis cIII->atp cIV Complex IV cytc->cIV o2 O2 cIV->atp h2o H2O o2->h2o Reduction no_atp ATP Production Blocked fungicide N-[4-Fluoro-3-(trifluoromethyl)phenyl]- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide fungicide->sdh Inhibits cell_death Fungal Cell Death no_atp->cell_death

Figure 2: Signaling pathway illustrating the inhibition of succinate dehydrogenase by the pyrazole carboxamide fungicide.

This compound serves as an indispensable synthon for the construction of highly efficacious agrochemicals. The synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exemplifies its successful application in creating potent SDHI fungicides. The presented protocol provides a clear and reproducible method for the laboratory-scale synthesis of this important class of agricultural compounds. Further research into derivatives based on this aniline scaffold holds significant promise for the development of next-generation crop protection agents.

References

Application Notes and Protocols for the Polymerization of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers derived from substituted anilines are a significant class of conducting polymers with wide-ranging applications in electronics, anti-corrosion coatings, and biomedical devices. The incorporation of fluorine and trifluoromethyl groups into the polymer backbone can significantly alter its physicochemical properties, offering enhanced solubility, thermal stability, and biocompatibility.[1] This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers based on the monomer 4-Fluoro-3-(trifluoromethyl)aniline. The presence of both a fluorine atom and a trifluoromethyl group on the aniline monomer is expected to yield polymers with unique electronic and physical characteristics.

Applications

The unique properties imparted by the fluorine and trifluoromethyl substituents make poly(this compound) a promising candidate for various advanced applications:

  • Biomedical Devices and Drug Delivery: Fluorinated polymers are known for their biocompatibility and hydrophobicity.[1] These properties can be leveraged in the development of implantable devices, biocompatible coatings, and controlled-release drug delivery systems.

  • Advanced Coatings: The enhanced thermal stability and chemical resistance make these polymers suitable for high-performance coatings in demanding environments.

  • Sensors: The electronic properties of polyaniline can be modulated by the electron-withdrawing nature of the fluoro and trifluoromethyl groups, making the resulting polymer a candidate for chemical and biological sensors.

  • Gas Separation Membranes: The introduction of bulky trifluoromethyl groups can increase the fractional free volume of the polymer, potentially enhancing its performance in gas separation applications.

Data Presentation

Due to the limited availability of specific experimental data for poly(this compound), the following table presents a summary of properties reported for analogous fluorinated polyanilines to provide a comparative reference.

PropertyPoly(2-fluoroaniline)Poly(3-fluoroaniline)Poly(4-fluoroaniline)Expected for Poly(this compound)
Thermal Stability (TGA)
Onset Decomposition (°C)~300~350~320High, likely >350°C
Electrical Conductivity (S/cm) 10⁻³ - 10⁻²10⁻⁴ - 10⁻³10⁻³ - 10⁻²Moderate, likely in the semi-conducting range
Solubility Soluble in NMP, DMSOSoluble in NMP, DMSOSoluble in NMP, DMSOGood solubility in polar aprotic solvents expected

Note: The data for poly(2-fluoroaniline), poly(3-fluoroaniline), and poly(4-fluoroaniline) are compiled from various sources in the literature.[1][2] The expected properties for poly(this compound) are estimations based on the known effects of fluorine and trifluoromethyl substituents.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of poly(this compound) based on established procedures for similar fluorinated anilines.[2][3]

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) via chemical oxidative polymerization using ammonium persulfate as the oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1M) (dopant)

  • Methanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with stirring bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dissolve a specific amount of this compound in 100 mL of 1M HCl.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to remove oxygen. Maintain a nitrogen atmosphere throughout the reaction.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 50 mL of 1M HCl. The molar ratio of monomer to oxidant is typically 1:1.

  • Polymerization: Add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes using a dropping funnel, while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 2 hours, and then allow it to warm to room temperature and stir for an additional 22 hours. A dark green precipitate should form.

  • Isolation of Polymer: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected polymer sequentially with 1M HCl, deionized water, and methanol to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer product in a vacuum oven at 60 °C for 24 hours.

  • Characterization: The resulting polymer can be characterized by FT-IR, UV-Vis, TGA, and four-point probe conductivity measurements.

Protocol 2: Polymer Characterization

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Purpose: To identify the functional groups and confirm the polymer structure.

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the dried polymer with potassium bromide powder.

    • Press the mixture into a thin, transparent pellet.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Characteristic peaks for polyaniline include C=C stretching of quinoid and benzenoid rings, C-N stretching, and N-H bending vibrations.

2. Thermogravimetric Analysis (TGA)

  • Purpose: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Place a small amount of the dried polymer (5-10 mg) in a TGA crucible.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition is a measure of thermal stability.

3. Electrical Conductivity Measurement

  • Purpose: To determine the electrical conductivity of the polymer.

  • Procedure:

    • Press the dried polymer powder into a pellet using a hydraulic press.

    • Measure the conductivity of the pellet using a four-point probe setup.

    • The conductivity can be calculated from the measured resistance and the dimensions of the pellet.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomer This compound Mixing Dissolve Monomer in Acid Monomer->Mixing Acid 1M HCl Acid->Mixing Oxidant Ammonium Persulfate Addition Dropwise Addition of Oxidant Oxidant->Addition Cooling Cool to 0-5°C Mixing->Cooling Cooling->Addition Polymerization Stir for 24h Addition->Polymerization Filtration Vacuum Filtration Polymerization->Filtration Washing Wash with HCl, H2O, Methanol Filtration->Washing Drying Vacuum Dry at 60°C Washing->Drying Characterization FT-IR, TGA, Conductivity Drying->Characterization Structure_Property_Relationship cluster_substituents Substituent Effects cluster_properties Polymer Properties Monomer This compound (Monomer) Polymer Poly(this compound) (Polymer) Monomer->Polymer Polymerization Solubility Increased Solubility Polymer->Solubility ThermalStability Enhanced Thermal Stability Polymer->ThermalStability Conductivity Modified Electrical Conductivity Polymer->Conductivity Biocompatibility Potential Biocompatibility Polymer->Biocompatibility F_group Fluorine (-F) F_group->Polymer influences CF3_group Trifluoromethyl (-CF3) CF3_group->Polymer influences

References

Synthesis of Novel Liquid Crystals from 4-Fluoro-3-(trifluoromethyl)aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel liquid crystalline materials derived from the versatile precursor, 4-Fluoro-3-(trifluoromethyl)aniline. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make this starting material a valuable building block for the creation of liquid crystals with tailored mesomorphic and electro-optical properties for advanced applications in displays, sensors, and photonics.

Three primary synthetic routes to calamitic (rod-shaped) liquid crystals are presented: the formation of Schiff base (imine) linkages, the construction of biphenyl cores via Suzuki-Miyaura coupling, and the synthesis of ester-containing mesogens. Each section includes a detailed experimental protocol, a summary of expected quantitative data based on analogous compounds, and a visual representation of the synthetic workflow.

Synthesis of Schiff Base Liquid Crystals

The condensation of this compound with various 4-alkoxybenzaldehydes offers a straightforward and efficient route to a homologous series of Schiff base liquid crystals. The resulting imine linkage contributes to the rigidity and linearity of the molecular structure, which are essential for the formation of liquid crystalline phases. The variation of the terminal alkoxy chain length allows for the fine-tuning of the mesomorphic properties, such as the clearing point and the temperature range of the nematic and/or smectic phases.

Experimental Protocol: Synthesis of N-(4-alkoxybenzylidene)-4-fluoro-3-(trifluoromethyl)anilines

Materials:

  • This compound

  • 4-Alkoxybenzaldehyde (e.g., 4-butoxybenzaldehyde, 4-hexyloxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser)

  • Stirring and heating apparatus

  • Filtration apparatus (Büchner funnel)

  • Recrystallization solvents (e.g., ethanol, hexane)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the desired 4-alkoxybenzaldehyde (1.0 equivalent).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to induce precipitation of the product.

  • Collect the crude product by vacuum filtration, washing with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final Schiff base liquid crystal.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. The mesomorphic properties and phase transition temperatures are determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Data Presentation: Mesomorphic Properties of Analogous Schiff Base Liquid Crystals

The following table summarizes the phase transition temperatures of structurally similar Schiff base liquid crystals, providing an indication of the expected properties for compounds derived from this compound. The presence of the additional fluorine atom in the target compounds is expected to influence these values.

n (alkoxy chain length)Compound StructureCr-N/SmA (°C)N-I (°C)
44-Butoxybenzylidene-4-(trifluoromethyl)aniline65.078.5
64-Hexyloxybenzylidene-4-(trifluoromethyl)aniline58.085.0
84-Octyloxybenzylidene-4-(trifluoromethyl)aniline62.092.0

Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Data is representative of compounds with a trifluoromethyl group and may vary for the 4-fluoro-3-(trifluoromethyl)phenyl analogues.

Workflow Diagram: Synthesis of Schiff Base Liquid Crystals

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A This compound C Dissolve in Ethanol Add Acetic Acid (cat.) Reflux (4-6h) A->C B 4-Alkoxybenzaldehyde B->C D Cooling & Precipitation C->D E Filtration D->E F Recrystallization E->F G Schiff Base Liquid Crystal F->G

Caption: Synthetic workflow for Schiff base liquid crystals.

Synthesis of Biphenyl Liquid Crystals via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of biphenyl-based liquid crystals. This route requires the preparation of a brominated derivative of the starting aniline, which can then be coupled with a suitable boronic acid. The resulting biphenyl core provides a rigid and linear scaffold, which is highly conducive to the formation of liquid crystalline phases with high clearing points.

Precursor Synthesis: 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

The synthesis of the necessary brominated precursor can be achieved by the electrophilic bromination of this compound. The amino group directs the bromination to the ortho and para positions. Due to the presence of the fluorine atom at the 4-position, the bromination is expected to occur at the 2-position.

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1-2 hours, monitoring by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-fluoro-5-(trifluoromethyl)aniline.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

  • Arylboronic acid (e.g., 4-alkoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Standard Schlenk line and inert atmosphere techniques

Procedure:

  • In a Schlenk flask, combine 4-bromo-2-fluoro-5-(trifluoromethyl)aniline (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biphenyl liquid crystal.

Data Presentation: Mesomorphic Properties of Analogous Biphenyl Liquid Crystals

The following table presents representative data for biphenyl liquid crystals with structural similarities to those that can be synthesized from the target precursor.

R₁R₂Compound StructurePhase Transitions (°C)
C₅H₁₁CN4-pentyl-4'-cyanobiphenyl (5CB)Cr 22.5 N 35.0 I
C₈H₁₇CN4-octyl-4'-cyanobiphenyl (8CB)Cr 21.5 SmA 33.5 N 40.5 I
C₄H₉OC₃H₇4-butoxy-4'-propylbiphenylCr 55.0 N 98.0 I

Data is for well-known biphenyl liquid crystals and serves as a reference. The substitution pattern of the target compounds will significantly influence the mesomorphic properties.

Workflow Diagram: Synthesis of Biphenyl Liquid Crystals

G cluster_start Starting Material cluster_bromination Bromination cluster_coupling Suzuki-Miyaura Coupling cluster_product Final Product A This compound B NBS, CH2Cl2, 0°C A->B C 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline B->C D Arylboronic Acid Pd Catalyst, Base Toluene/EtOH/H2O, 90°C C->D E Biphenyl Liquid Crystal D->E

Caption: Synthetic workflow for biphenyl liquid crystals.

Synthesis of Ester-Containing Liquid Crystals

Ester linkages are another common structural motif in liquid crystalline molecules, providing a balance of rigidity and flexibility. To synthesize ester-containing liquid crystals from this compound, it is first necessary to convert the aniline into a phenol. This can be achieved through a diazotization reaction followed by hydrolysis. The resulting phenol can then be esterified with a variety of carboxylic acids, often containing another aromatic ring and a terminal alkyl or alkoxy chain.

Precursor Synthesis: 4-Fluoro-3-(trifluoromethyl)phenol

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) in an aqueous solution of a strong acid (e.g., H₂SO₄) at 0-5 °C.[1][2]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.[1][2]

  • Slowly add the diazonium salt solution to a heated aqueous solution (typically 80-100 °C), often containing a copper(II) sulfate catalyst, to effect hydrolysis.[1][3]

  • After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 4-Fluoro-3-(trifluoromethyl)phenol by distillation or column chromatography.

Experimental Protocol: Esterification

Materials:

  • 4-Fluoro-3-(trifluoromethyl)phenol

  • Aryl carboxylic acid (e.g., 4-alkoxybenzoic acid)

  • Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

  • Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)

  • Anhydrous solvent (e.g., Dichloromethane - DCM)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 4-Fluoro-3-(trifluoromethyl)phenol (1.0 equivalent), the aryl carboxylic acid (1.0 equivalent), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the coupling agent, DCC (1.1 equivalents), portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final ester-containing liquid crystal.

Data Presentation: Mesomorphic Properties of Analogous Ester-Containing Liquid Crystals

The following table provides representative data for ester-containing liquid crystals with structural features similar to those that can be synthesized from the target precursor.

R₁R₂Compound StructurePhase Transitions (°C)
C₄H₉OC₅H₁₁4-Butoxyphenyl 4-pentylbenzoateCr 48 N 78 I
C₆H₁₃OC₄H₉4-Hexyloxyphenyl 4-butylbenzoateCr 36 N 89 I
C₇H₁₅OC₂H₅4-Heptyloxyphenyl 4-ethylbenzoateCr 57 N 95 I

Data is for representative phenyl benzoate liquid crystals. The specific substitution of the target compounds will alter the observed phase transitions.

Workflow Diagram: Synthesis of Ester-Containing Liquid Crystals

G cluster_start Starting Material cluster_diazotization Diazotization & Hydrolysis cluster_esterification Esterification cluster_product Final Product A This compound B 1. NaNO2, H2SO4, 0-5°C 2. H2O, Δ A->B C 4-Fluoro-3-(trifluoromethyl)phenol B->C D Aryl Carboxylic Acid DCC, DMAP, DCM C->D E Ester-Containing Liquid Crystal D->E

Caption: Synthetic workflow for ester-containing liquid crystals.

References

Application Notes and Protocols: 4-Fluoro-3-(trifluoromethyl)aniline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," to probe the binding sites of biological targets.[1][2] Fragments typically bind with low affinity but do so efficiently, providing high-quality starting points for optimization into potent drug candidates.[1] Fluorinated fragments, in particular, offer significant advantages in FBDD, primarily due to the utility of ¹⁹F NMR spectroscopy for rapid and sensitive screening.[3][4]

4-Fluoro-3-(trifluoromethyl)aniline is a valuable fragment for FBDD due to its unique combination of properties. The trifluoromethyl (-CF3) group can enhance binding affinity, metabolic stability, and lipophilicity, while the fluorine atom provides an excellent spectroscopic handle for ¹⁹F NMR-based screening methods.[5] This document provides detailed application notes and protocols for the use of this compound in FBDD campaigns.

Physicochemical Properties

The properties of this compound align well with the "Rule of Three," a set of guidelines for designing effective fragment libraries.

PropertyValueSource
Molecular Weight 179.11 g/mol
logP (calculated) ~2.5-3.0
Hydrogen Bond Donors 1 (amine group)
Hydrogen Bond Acceptors 1 (fluorine atom)
Rotatable Bonds 0
Linear Formula FC₆H₃(CF₃)NH₂
CAS Number 2357-47-3
Form Liquid
Boiling Point 207-208 °C
Density 1.393 g/mL at 25 °C

Application in Fragment Elaboration

While direct screening data for this compound as a primary fragment hit is not extensively published, its structural motif is a key component in the elaboration of other fragment hits. For instance, in the development of inhibitors for the Wnt signaling suppressor Notum, a fragment hit was optimized by incorporating a 4-chloro-3-(trifluoromethyl)benzyl group. This modification resulted in a significant increase in potency, demonstrating the value of the trifluoromethylaniline scaffold in establishing crucial binding interactions.[2]

CompoundTargetIC₅₀Ligand Efficiency (LE)
28a (contains 4-chloro-3-(trifluoromethyl)benzyl group)Notum16 ± 1.5 µM0.28

Ligand Efficiency (LE) is calculated using the formula: LE = (1.37/N) * pIC₅₀, where N is the number of heavy atoms.

Experimental Workflows and Protocols

The following diagrams and protocols outline the integration of this compound into a typical FBDD workflow.

FBDD Workflow Overview

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Fragment Library Fragment Library Screening Screening Fragment Library->Screening ¹⁹F NMR, SPR, X-ray Hit Validation Hit Validation Screening->Hit Validation Orthogonal Assays Structural Biology Structural Biology Hit Validation->Structural Biology X-ray, NMR Fragment Elaboration Fragment Elaboration Structural Biology->Fragment Elaboration SBDD Lead Optimization Lead Optimization Fragment Elaboration->Lead Optimization Improve Potency & ADME This compound This compound This compound->Fragment Library

Caption: General workflow for Fragment-Based Drug Discovery (FBDD).

¹⁹F NMR Screening Protocol

¹⁹F NMR is a primary screening method for fluorinated fragments due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus, which minimizes signal overlap.[6]

NMR_Screening_Workflow A Prepare Fragment Cocktails (e.g., 10 fragments/cocktail) including this compound B Acquire ¹⁹F NMR Spectrum of Cocktails (Reference) A->B C Add Target Protein (e.g., 10-50 µM) B->C D Acquire ¹⁹F NMR Spectrum of Protein + Cocktails C->D E Analyze Spectral Changes (Shift, Broadening) D->E F Deconvolute Hit Cocktails (Screen individual fragments) E->F G Confirm Hit & Determine Kd F->G

Caption: Workflow for a ¹⁹F NMR-based fragment screening experiment.

Methodology:

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound in deuterated DMSO (DMSO-d₆) at a concentration of 100 mM.

    • Create cocktails of 5-10 fluorinated fragments, including the title compound, in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4) containing 5% DMSO-d₆. The final concentration of each fragment should be between 100 µM and 1 mM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum for each fragment cocktail as a reference.

    • Add the target protein to each cocktail to a final concentration of 10-50 µM.

    • Acquire a second ¹⁹F NMR spectrum. Binding is indicated by changes in the chemical shift, line broadening, or a decrease in the signal intensity of the fragment's peak.

  • Hit Deconvolution and Validation:

    • For any cocktail showing a positive result, screen each fragment from that cocktail individually with the target protein to identify the specific binder.

    • Perform a titration experiment with varying concentrations of the hit fragment to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Screening Protocol

SPR is a label-free biophysical technique that can detect the binding of fragments to a target protein immobilized on a sensor chip in real-time.[7][8]

SPR_Screening_Workflow A Immobilize Target Protein on SPR Sensor Chip B Prepare Fragment Solutions (e.g., 100 µM in running buffer) A->B C Inject Fragment Solution over Sensor Surface B->C D Monitor Binding Response (Change in Refractive Index) C->D E Regenerate Sensor Surface D->E F Analyze Sensorgrams (Identify Hits) D->F E->C Next Fragment G Determine Affinity (Kd) and Kinetics (ka, kd) F->G

Caption: Workflow for an SPR-based fragment screening experiment.

Methodology:

  • Protein Immobilization:

    • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling. A reference channel should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.

  • Screening:

    • Prepare a solution of this compound (typically 100-200 µM) in a running buffer (e.g., HBS-EP+) with a matched DMSO concentration (e.g., 1-2%).

    • Inject the fragment solution over the target and reference channels.

    • Monitor the binding response in real-time. A response significantly higher in the target channel compared to the reference channel indicates a binding event.

  • Hit Validation and Characterization:

    • Confirm hits by re-testing.

    • For confirmed hits, perform a dose-response analysis by injecting a series of fragment concentrations to determine the binding affinity (Kd) and kinetic parameters (association rate ka, dissociation rate kd).

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is crucial for structure-based drug design.[9][10]

Methodology:

  • Crystal Preparation:

    • Obtain high-quality crystals of the target protein.

    • Soak the protein crystals in a solution containing a high concentration (e.g., 1-10 mM) of this compound for a defined period (minutes to hours).

  • Data Collection and Processing:

    • Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.[10]

    • Process the diffraction data to obtain an electron density map.

  • Structure Determination and Analysis:

    • Fit the fragment into the difference electron density map (Fo-Fc) to determine its binding pose.

    • Refine the protein-fragment complex structure.

    • Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to guide the fragment elaboration process.

Conclusion

This compound is a valuable building block and fragment for drug discovery. Its physicochemical properties make it an ideal candidate for fragment libraries, and the presence of fluorine facilitates rapid and sensitive screening using ¹⁹F NMR. The protocols and workflows described here provide a framework for researchers to effectively utilize this and similar fluorinated fragments in their FBDD campaigns to identify and optimize novel therapeutic agents.

References

Application Notes and Protocols for Radiolabeling of 4-Fluoro-3-(trifluoromethyl)aniline Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiolabeled probes to visualize and quantify biological processes in vivo. Fluorine-18 ([¹⁸F]) is a preferred radionuclide for PET tracer development due to its near-ideal half-life (109.8 minutes), low positron energy (0.635 MeV), and the relative ease of its production. The 4-fluoro-3-(trifluoromethyl)aniline scaffold is a key pharmacophore in numerous biologically active molecules, making the development of [¹⁸F]-labeled derivatives of this structure a significant area of interest for PET imaging in drug development and clinical research.

These application notes provide a detailed overview and protocols for the [¹⁸F]-radiolabeling of this compound derivatives, primarily through nucleophilic aromatic substitution (SNAr). The protocols are based on established methods for the radiofluorination of electronically activated aromatic systems.

Principle of the Radiolabeling Strategy

The radiolabeling of the this compound core is typically achieved via a nucleophilic aromatic substitution reaction. In this approach, a precursor molecule containing a suitable leaving group at the 4-position of the 3-(trifluoromethyl)aniline ring is reacted with cyclotron-produced, no-carrier-added [¹⁸F]fluoride. The strong electron-withdrawing nature of the trifluoromethyl group at the meta-position, and often an additional activating group, facilitates the displacement of the leaving group by [¹⁸F]fluoride. A common and effective strategy involves using a nitro group (-NO₂) as the leaving group, which is readily displaced by [¹⁸F]fluoride under appropriate reaction conditions.

Quantitative Data Summary

The following table summarizes typical quantitative data for the radiolabeling of a precursor containing a 4-nitro-3-(trifluoromethyl)phenyl moiety, a close structural analog to the target scaffold, to yield the corresponding [¹⁸F]-labeled product. This data is derived from the successful radiolabeling of cyclic RGD peptides functionalized with this reactive group[1].

ParameterValueReference
Precursor Cyclic RGD peptide with a 4-nitro-3-(trifluoromethyl)phenyl group[1]
Radiochemical Yield (RCY) 9-19% (decay-corrected)[1]
Molar Activity (Aₘ) 79 GBq/μmol (2.1 Ci/μmol)[1]
Leaving Group Nitro (-NO₂)[1]
[¹⁸F]Fluoride Source No-carrier-added [¹⁸F]KF/Kryptofix 2.2.2[1]
Solvent Dimethyl sulfoxide (DMSO)[1]
Base K₂CO₃[1]
Reaction Temperature High temperature (typically 120-160 °C)General knowledge
Reaction Time 10-30 minutesGeneral knowledge

Experimental Protocols

Protocol 1: Preparation of [¹⁸F]Fluoride

This protocol describes the standard procedure for the preparation of reactive [¹⁸F]fluoride from cyclotron-produced aqueous [¹⁸F]fluoride.

Materials:

  • Cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water

  • Anion exchange cartridge (e.g., Sep-Pak Light QMA)

  • Elution solution: Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water

  • Anhydrous acetonitrile

  • Reaction vessel (e.g., V-vial)

  • Automated radiosynthesis unit or manual heating system with nitrogen/argon flow

Procedure:

  • Pre-condition the anion exchange cartridge according to the manufacturer's instructions.

  • Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the anion exchange cartridge.

  • Wash the cartridge with anhydrous acetonitrile to remove residual water.

  • Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride by heating the reaction vessel under a stream of inert gas (nitrogen or argon) to remove all traces of water. This is a critical step to ensure high reactivity of the [¹⁸F]fluoride.

Protocol 2: Radiolabeling of a 4-Nitro-3-(trifluoromethyl)aniline Derivative

This protocol details the nucleophilic aromatic substitution reaction to introduce [¹⁸F]fluoride into the precursor molecule.

Materials:

  • Dried [¹⁸F]KF/K₂₂₂ complex (from Protocol 1)

  • Precursor molecule (e.g., a compound containing the 4-nitro-3-(trifluoromethyl)aniline moiety)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction vessel

  • Heating system (e.g., heating block or automated synthesizer)

Procedure:

  • Dissolve the precursor molecule in anhydrous DMSO.

  • Add the solution of the precursor to the reaction vessel containing the dried [¹⁸F]KF/K₂₂₂ complex.

  • Seal the reaction vessel and heat the mixture at a high temperature (typically 120-160 °C) for 10-30 minutes. The optimal temperature and time should be determined empirically for each specific precursor.

  • After the reaction is complete, cool the reaction vessel to room temperature.

Protocol 3: Purification and Formulation of the [¹⁸F]-Labeled Product

This protocol outlines the purification of the radiolabeled product and its formulation for in vivo studies.

Materials:

  • Crude reaction mixture from Protocol 2

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

  • Appropriate HPLC column (e.g., C18) and mobile phase

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol

  • Sterile water for injection

  • Sterile filter (0.22 µm)

Procedure:

  • Dilute the crude reaction mixture with the HPLC mobile phase.

  • Inject the diluted mixture onto the semi-preparative HPLC system.

  • Collect the fraction corresponding to the desired [¹⁸F]-labeled product, as identified by the radioactivity detector.

  • Dilute the collected HPLC fraction with sterile water.

  • Trap the [¹⁸F]-labeled product on an SPE cartridge.

  • Wash the cartridge with sterile water to remove any remaining HPLC solvents.

  • Elute the final product from the cartridge with a small volume of ethanol.

  • Formulate the final product by diluting the ethanolic solution with sterile saline or another appropriate buffer for injection.

  • Pass the final formulated product through a sterile filter into a sterile vial.

  • Perform quality control tests, including radiochemical purity, chemical purity, and specific activity determination.

Visualizations

Radiolabeling_Workflow cluster_0 [¹⁸F]Fluoride Preparation cluster_1 Radiolabeling Reaction cluster_2 Purification & Formulation Cyclotron Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O QMA Anion Exchange Cartridge (QMA) Cyclotron->QMA Trapping Elution Elution with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying Elution->Drying Reaction Nucleophilic Aromatic Substitution (120-160 °C, 10-30 min) Drying->Reaction Dried [¹⁸F]KF/K₂₂₂ Precursor Precursor (4-Nitro-3-(trifluoromethyl)aniline derivative) in DMSO Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Crude Product Crude Crude [¹⁸F]-Labeled Product SPE Solid-Phase Extraction (SPE) HPLC->SPE Formulation Formulation SPE->Formulation Final_Product Final [¹⁸F]-Labeled PET Tracer Formulation->Final_Product Logical_Relationship Precursor Precursor 4-Nitro-3-(trifluoromethyl)aniline Derivative SNAr Nucleophilic Aromatic Substitution (SNAr) Precursor->SNAr Fluoride [¹⁸F]Fluoride (from Cyclotron) Fluoride->SNAr Conditions Reaction Conditions - High Temperature - Anhydrous Solvent (DMSO) - Phase Transfer Catalyst (K₂₂₂) - Base (K₂CO₃) Conditions->SNAr Product [¹⁸F]-Labeled Product 4-[¹⁸F]Fluoro-3-(trifluoromethyl)aniline Derivative SNAr->Product PET PET Imaging Product->PET

References

Application Notes: Synthesis of Novel Azo Dyes via Diazotization of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes represent the most diverse and widely used class of synthetic colorants in various industries, including textiles, printing, and pharmaceuticals.[1] The synthesis of these dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[2] The properties of the resulting azo dye, such as color, lightfastness, and stability, are highly dependent on the chemical structures of both the amine and the coupling partner.

4-Fluoro-3-(trifluoromethyl)aniline is a valuable starting material for the synthesis of high-performance azo dyes. The presence of the electron-withdrawing trifluoromethyl (-CF3) and fluorine (-F) groups on the aromatic ring can significantly influence the electronic properties of the resulting diazonium salt and the final azo compound. These substitutions can enhance the stability and modify the chromophoric system, potentially leading to dyes with unique shades and improved performance characteristics. These application notes provide detailed protocols for the laboratory-scale synthesis of azo dyes using this compound as the diazo component.

General Reaction Scheme

The overall synthesis involves two primary stages:

  • Diazotization: this compound is converted into its corresponding diazonium salt using sodium nitrite in a strong acidic medium at low temperatures (0-5 °C).[3]

  • Azo Coupling: The freshly prepared diazonium salt, a weak electrophile, is immediately reacted with an activated aromatic compound (the coupling component), such as a phenol or an aromatic amine, to form the stable azo dye.[4][5] This reaction is a form of electrophilic aromatic substitution.[6]

Experimental Protocols

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • Aryl diazonium salts can be explosive when isolated in a dry, solid state.[1] These protocols are designed for the in-situ use of the diazonium salt solution without isolation.

  • Handle concentrated acids with extreme care.

Protocol 1: Diazotization of this compound

This protocol describes the conversion of the primary aromatic amine into a reactive diazonium salt solution.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Equipment:

  • 250 mL Beaker

  • 100 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice-salt bath

  • Thermometer

  • Dropping funnel or Pasteur pipette

Procedure:

  • In the 250 mL beaker, add 1.79 g (0.01 mol) of this compound to a mixture of 3.0 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Stir the mixture to form a suspension of the amine hydrochloride salt.

  • Cool the suspension to 0-5 °C using an ice-salt bath, with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization process.[2]

  • In the 100 mL beaker, prepare the nitrite solution by dissolving 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over approximately 15-20 minutes. Ensure the reaction temperature does not rise above 5 °C.[2]

  • Upon complete addition, a clear solution of 4-fluoro-3-(trifluoromethyl)benzenediazonium chloride should form.

  • Continue to stir the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The solution is now ready for the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the synthesis of a vibrant azo dye by coupling the diazonium salt from Protocol 1 with 2-naphthol.

Materials:

  • Freshly prepared 4-fluoro-3-(trifluoromethyl)benzenediazonium chloride solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Equipment:

  • 400 mL Beaker

  • Magnetic Stirrer and Stir Bar

  • Ice bath

  • Buchner Funnel and Flask for vacuum filtration

  • Filter Paper

Procedure:

  • Preparation of Coupling Component: In the 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution. Phenols are typically coupled under slightly alkaline conditions to form the more reactive phenoxide ion.[5][7]

  • Cooling: Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous and efficient stirring.

  • Precipitation: A colored precipitate of the azo dye should form immediately.

  • Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling reaction goes to completion.[2]

  • Isolation: Collect the solid dye product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two 25 mL portions of cold deionized water to remove any unreacted salts.

  • Drying: Allow the product to air-dry or dry in a desiccator. Record the final mass and calculate the percentage yield.

Data Presentation

The following tables should be used to record experimental data.

Table 1: Reactant Quantities for Diazotization

ReactantMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
This compound179.111.790.011.0
Concentrated HCl36.46~3.3~0.03~3.0
Sodium Nitrite69.000.700.011.0

Table 2: Azo Dye Synthesis Results with Various Coupling Partners

Coupling PartnerMolar Mass ( g/mol )Reaction pHProduct Yield (%)Observed Color
2-Naphthol144.17AlkalineUser DataRed/Orange
Phenol94.11AlkalineUser DataYellow/Orange
N,N-Dimethylaniline121.18Acidic (pH 5-7)User DataYellow/Red
Resorcinol110.11AlkalineUser DataOrange/Red

Note: The coupling reaction with aromatic amines like N,N-dimethylaniline occurs optimally in a slightly acidic pH range of 5–7.[5]

Visualization of Experimental Workflow

The following diagram illustrates the two-stage process for the synthesis of an azo dye from this compound.

Azo_Dye_Synthesis_Workflow aniline This compound diazonium Diazonium Salt (Intermediate) aniline->diazonium reagents_d NaNO₂ + HCl (aq) 0-5 °C reagents_d->diazonium final_product Azo Dye Product diazonium->final_product In-situ coupling_partner Coupling Partner (e.g., 2-Naphthol) coupling_partner->final_product reagents_c Alkaline or Acidic conditions < 5 °C reagents_c->final_product

Caption: Workflow for Azo Dye Synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 4-Fluoro-3-(trifluoromethyl)aniline. The information is tailored to address specific issues that may be encountered during experimental work.

Acylation of this compound

Acylation of this compound is a common reaction to protect the amino group or to synthesize amide derivatives. A typical acylation involves the reaction of the aniline with an acylating agent like acetic anhydride or an acyl chloride.

Frequently Asked Questions (FAQs): Acylation

Q1: Why is my acylation of this compound slow or incomplete?

A1: The nucleophilicity of the nitrogen atom in this compound is significantly reduced due to the electron-withdrawing effects of both the fluorine and trifluoromethyl groups. This decreased reactivity can lead to sluggish or incomplete reactions. To overcome this, consider the following:

  • Use of a Catalyst: The addition of a catalytic amount of a strong acid (e.g., sulfuric acid) or a base like pyridine can enhance the reaction rate.

  • Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and may lead to higher conversions.

  • Reaction Conditions: Increasing the reaction temperature or using a higher boiling point solvent may be necessary to drive the reaction to completion.

Q2: What are the common side products in the acylation of this compound?

Q3: My product, N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide, is difficult to purify. What are some common impurities?

A3: Common impurities include unreacted this compound and byproducts from the workup. If an acid catalyst is used, ensure it is thoroughly neutralized and removed during the workup, as residual acid can affect the stability and purity of the final product. Recrystallization or column chromatography are effective purification methods.

Troubleshooting Guide: Acylation
Problem Possible Cause(s) Suggested Solution(s)
Low to No Reaction Insufficient reactivity of the aniline.Use a more reactive acylating agent (acyl chloride). Add a catalyst (e.g., pyridine, DMAP). Increase reaction temperature.
Inactive acylating agent.Use fresh or newly opened acylating agent. Ensure anhydrous conditions to prevent hydrolysis.
Formation of Multiple Spots on TLC Presence of impurities in starting materials.Purify the starting aniline and acylating agent before use.
Side reactions due to high temperatures.Optimize the reaction temperature; avoid excessive heating.
Product is Oily or Difficult to Crystallize Presence of unreacted starting material or solvent residues.Ensure the reaction has gone to completion. Use high vacuum to remove all volatile components. Try different solvent systems for crystallization.
Experimental Protocol: Synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Reagent Addition: Add acetic anhydride (1.1 eq) to the solution. For less reactive substrates, a catalytic amount of an acid or base can be added.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a dilute aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Diazotization and Subsequent Reactions

Diazotization of this compound converts the amino group into a diazonium salt, a versatile intermediate for various transformations, including conversion to a phenol (hydrolysis) or Sandmeyer reactions.

Workflow for Diazotization and Subsequent Reactions

Diazotization_Workflow Aniline This compound Diazonium 4-Fluoro-3-(trifluoromethyl)benzene- diazonium Salt Aniline->Diazonium NaNO₂, H₂SO₄ 0-5 °C Phenol 4-Fluoro-3-(trifluoromethyl)phenol Diazonium->Phenol H₂O, Heat (Hydrolysis) Sandmeyer Aryl Halide / Nitrile (Sandmeyer Product) Diazonium->Sandmeyer CuX (X = Cl, Br, CN) (Sandmeyer Reaction) Sandmeyer_Logic cluster_start Starting Materials cluster_reagents Reaction Conditions cluster_products Potential Products & Byproducts Aniline This compound Diazotization 1. NaNO₂, H⁺ (Diazotization) Aniline->Diazotization CopperSalt 2. CuX (Sandmeyer Catalyst) Diazotization->CopperSalt DesiredProduct Desired Sandmeyer Product (e.g., Aryl Halide) CopperSalt->DesiredProduct Main Pathway Phenol Phenol Byproduct CopperSalt->Phenol Side Reaction (Hydrolysis) Biaryl Biaryl Byproduct CopperSalt->Biaryl Side Reaction (Radical Coupling)

References

Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Fluoro-3-(trifluoromethyl)aniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the column chromatography of this important class of compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound derivatives, offering potential causes and solutions.

Problem: Poor Separation of Product from Impurities

Possible CauseSuggested Solution
Inappropriate Mobile Phase Polarity Optimize the mobile phase composition using Thin Layer Chromatography (TLC) beforehand. A good starting point for many aniline derivatives is a mixture of ethyl acetate and hexanes. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[1] If your compound and impurities are very non-polar, consider using a less polar solvent system like dichloromethane/hexanes.
Column Overload The amount of crude material loaded onto the column has exceeded its separation capacity. As a general guideline, use a silica gel mass that is 50-100 times the mass of your crude sample.[1] For separations that are particularly challenging, a higher ratio may be necessary.[1]
Presence of Isomeric Impurities Isomers can have very similar polarities, making them difficult to separate on standard silica gel. Consider using an alternative stationary phase such as alumina or a phenyl-functionalized silica gel, which can offer different selectivity based on π-π interactions.[1] Employing a slow, shallow gradient elution can also improve the resolution of closely eluting compounds.[1]

Problem: Product Tailing or Streaking

Possible CauseSuggested Solution
Strong Interaction with Acidic Silica Gel The basic nature of the aniline functional group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing tailing.[1] To counteract this, add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. A concentration of 0.5-2% TEA is typically sufficient to neutralize the acidic sites and allow for more symmetrical peak elution.[1]
Compound Decomposition on Silica Some sensitive compounds can degrade on acidic silica gel. To test for this, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, your compound is likely decomposing. In such cases, consider using a less acidic stationary phase like deactivated silica gel or alumina.
Inappropriate Sample Loading Loading the sample in a solvent that is too polar can cause band broadening and tailing. Dissolve your sample in a minimal amount of the mobile phase or a slightly less polar solvent for loading.[1] For compounds with poor solubility in the mobile phase, dry loading is a highly effective alternative.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound derivatives?

A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. You can start with a low polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity while monitoring the separation on a TLC plate. For N-trifluoromethylaniline derivatives, eluents such as ethyl acetate/petroleum ether in ratios from 1:99 to 5:95 have been reported.

Q2: How can I visualize this compound derivatives on a TLC plate if they are not UV active?

While many aromatic compounds are UV active, if your derivative is not, you can use alternative visualization techniques. Staining with a potassium permanganate solution is a common method for visualizing a wide range of organic compounds. Iodine vapor is another effective, non-destructive method.

Q3: My compound is a solid. How should I load it onto the column?

If your solid compound is soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully apply it to the top of the column.[1] However, a more robust method, especially for larger scale purifications or compounds with limited solubility, is "dry loading". To do this, dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[1]

Q4: Should I use isocratic or gradient elution?

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.

  • Isocratic elution is simpler and ideal for separating compounds with similar polarities.[2][3]

  • Gradient elution is more effective for complex mixtures containing compounds with a wide range of polarities. It can improve peak resolution and reduce analysis time.[2][4] For unknown mixtures, starting with a gradient elution can often provide a better initial separation.

Q5: The purified product is colored, but the starting material was not. What could be the cause?

Aniline derivatives can be susceptible to air oxidation, which can lead to the formation of colored impurities.[1] To remove these, you can try passing your compound through a short plug of silica gel using a non-polar eluent.[1] In some instances, treatment with activated charcoal followed by filtration may also be effective.[1]

Experimental Protocols

General Protocol for Column Chromatography of this compound Derivatives
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of a solvent system (e.g., ethyl acetate/hexanes).

    • Visualize the spots under UV light or by staining.

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.[1]

  • Column Packing:

    • Choose an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without any air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica bed using a pipette.[1]

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (2-3 times the mass of the crude product), and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure to achieve a steady flow rate.

    • If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions in an orderly manner.

    • Monitor the collected fractions by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[1]

Visualizations

TroubleshootingWorkflow start Start Purification check_separation Poor Separation? start->check_separation check_tailing Peak Tailing? check_separation->check_tailing No optimize_solvent Optimize Mobile Phase (TLC, Rf = 0.2-0.3) check_separation->optimize_solvent Yes reduce_load Reduce Sample Load (Silica:Crude = 50-100:1) check_separation->reduce_load Yes change_stationary_phase Change Stationary Phase (Alumina, Phenyl Silica) check_separation->change_stationary_phase Yes (Isomers) add_tea Add Triethylamine (TEA) to Mobile Phase (0.5-2%) check_tailing->add_tea Yes dry_loading Use Dry Loading Technique check_tailing->dry_loading Yes end Pure Product check_tailing->end No optimize_solvent->check_separation reduce_load->check_separation change_stationary_phase->check_separation add_tea->check_tailing dry_loading->check_tailing

Caption: Troubleshooting workflow for column chromatography purification.

ExperimentalWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection fraction_tlc 6. Fraction Analysis (TLC) collection->fraction_tlc combine 7. Combine Pure Fractions fraction_tlc->combine evaporation 8. Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: General experimental workflow for column chromatography.

References

optimizing yield for amide coupling with 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling reactions with 4-fluoro-3-(trifluoromethyl)aniline.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound resulting in a low yield?

Low yields are common when working with this compound due to its electronic properties. The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups significantly reduce the nucleophilicity of the aniline nitrogen.[1] This decreased reactivity makes the lone pair of electrons on the nitrogen less available to attack the activated carboxylic acid, leading to sluggish or incomplete reactions.[1]

Q2: What are the most effective coupling reagents for this type of electron-deficient aniline?

Standard coupling reagents may not be sufficient. For electron-deficient anilines, more powerful onium-salt reagents are generally recommended.[2] These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often the reagent of choice for difficult couplings due to its high reactivity and ability to suppress racemization.[3][4][5]

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) : A widely used and effective coupling reagent.[6]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A phosphonium-based reagent known for its high reactivity, especially with hindered substrates.[2]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A newer generation uronium salt based on OxymaPure, which shows high efficiency.[5]

Q3: Can I use a simpler carbodiimide reagent like EDC or DCC?

While EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) are common, they are often less effective for challenging substrates like this compound.[2] If you must use them, it is crucial to include an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure to enhance reactivity and minimize side reactions.[6][7] A recent study on electron-deficient amines showed that a combination of EDC, DMAP (4-dimethylaminopyridine), and a catalytic amount of HOBt can provide good to excellent yields.[7]

Q4: What is the role of the base in this reaction, and which one should I choose?

A base is required to neutralize the acid formed during the reaction and to ensure the aniline remains deprotonated and nucleophilic. A non-nucleophilic, sterically hindered base is essential to prevent it from competing with the aniline in reacting with the activated carboxylic acid. The most commonly used base is DIPEA (N,N-Diisopropylethylamine) .[3][6] Other options include N-methylmorpholine (NMM) or 2,4,6-collidine, which are weaker bases and can sometimes help reduce racemization.[2][6]

Q5: I'm observing significant formation of side products. What could be the cause?

Side reactions can arise from several sources:

  • Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Ensure all solvents and reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Racemization: If your carboxylic acid has a chiral center, racemization can occur, especially at higher temperatures or with prolonged activation times. Using additives like HOBt or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure can suppress this.[2][3]

  • Reaction with the Base: If a nucleophilic base is used, it can react with the activated acid. Always use a non-nucleophilic base like DIPEA.[8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the amide coupling reaction.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Reduced Nucleophilicity of Aniline: The primary issue with this compound.[1]• Switch to a more powerful coupling reagent like HATU, PyBOP, or COMU.[2][5]• Consider converting the carboxylic acid to an acyl fluoride, which is more reactive.[9][10]
2. Incomplete Carboxylic Acid Activation: The coupling reagent is inefficient or used in insufficient amounts.[3]• Use at least 1.0-1.5 equivalents of the coupling reagent.• Allow for a pre-activation step: stir the carboxylic acid, coupling reagent, and base for 15-30 minutes before adding the aniline.[3][8]
3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time.[3]• Use a polar aprotic solvent like DMF or NMP.• For sluggish reactions, consider gentle heating (e.g., 40-50 °C), but monitor for side reactions.• Extend the reaction time; monitor progress by TLC or LC-MS.[2]
Significant Side Product Formation 1. Hydrolysis of Activated Intermediate: Presence of moisture in the reaction.[3]• Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (Nitrogen or Argon).[8]
2. Racemization of Chiral Carboxylic Acid: The chiral center is epimerizing.• Add HOBt or OxymaPure to the reaction mixture.[3]• Run the reaction at a lower temperature (e.g., 0 °C to room temperature).[3]
Difficulty in Product Purification 1. Urea Byproduct (from DCC/EDC): The byproduct from carbodiimide reagents can be difficult to remove.• If using DCC, the dicyclohexylurea byproduct is mostly insoluble and can be filtered off.• If using EDC, its urea byproduct is water-soluble and can be removed with an aqueous workup.[4]
2. Excess Coupling Reagents/Byproducts: Byproducts from onium-salt reagents.• Quench the reaction with water or saturated aqueous NH₄Cl.• Perform a standard aqueous workup and purify by column chromatography.[3]

Data Presentation

Table 1: Comparison of Coupling Reagents for Electron-Deficient Anilines

This table compiles representative data from the literature for amide couplings with challenging anilines to guide reagent selection. Actual yields may vary.

Coupling ReagentAdditiveBaseSolventTypical Yield RangeReference
EDC HOBt/DMAPDIPEAMeCNGood to Excellent[7]
DCC HOBt/DMAP-MeCNModerate (51%)[7]
HATU -DIPEADMF/DCMHigh[3][11]
PyBOP -DIPEADMFHigh[11]
Acyl Fluoride (in situ) -DIPEAMeCNHigh (85%)[10]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of a generic carboxylic acid with this compound.

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).[3][8]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation of Acyl Fluoride for Coupling

This method is particularly effective for sterically hindered and electron-deficient amines where standard methods may fail.[9][10]

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.3 equivalents) in anhydrous acetonitrile.

  • Add a fluorinating agent (e.g., TFFH, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Seal the vessel and heat the reaction to an elevated temperature (e.g., 80 °C).[10]

  • Monitor the reaction for completeness (typically 12-24 hours).

  • Cool the reaction to room temperature and perform a standard aqueous workup as described in Protocol 1.

  • Purify the final product by flash column chromatography.

Visualizations

Experimental Workflow for Amide Coupling

experimental_workflow General Workflow for Amide Coupling reagents 1. Combine Carboxylic Acid, Coupling Reagent, and Base in Anhydrous Solvent preactivation 2. Stir for 15-30 min (Pre-activation) reagents->preactivation add_amine 3. Add this compound preactivation->add_amine reaction 4. Stir at RT or Heat (Monitor by TLC/LC-MS) add_amine->reaction workup 5. Aqueous Quench & Workup reaction->workup purification 6. Column Chromatography workup->purification product 7. Pure Amide Product purification->product

Caption: A typical experimental workflow for amide coupling reactions.

Troubleshooting Decision Tree

troubleshooting_workflow Troubleshooting Low Yield start Low Yield or No Reaction check_reagents Are you using a potent coupling reagent (e.g., HATU)? start->check_reagents upgrade_reagent SOLUTION: Switch to HATU, PyBOP, or COMU. check_reagents->upgrade_reagent No check_conditions Are reaction conditions optimized (anhydrous, inert atm)? check_reagents->check_conditions Yes optimize_conditions SOLUTION: Use anhydrous solvents, run under N2, and consider gentle heating. check_conditions->optimize_conditions No check_activation Did you pre-activate the carboxylic acid? check_conditions->check_activation Yes implement_preactivation SOLUTION: Stir acid, coupling reagent, and base for 15-30 min before adding the aniline. check_activation->implement_preactivation No consider_acyl_fluoride For very difficult cases: Consider in situ acyl fluoride formation at elevated temperature. check_activation->consider_acyl_fluoride Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

Technical Support Center: Sandmeyer Reaction of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Sandmeyer Reaction of 4-Fluoro-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation, with a focus on understanding and mitigating byproduct formation.

The Sandmeyer reaction is a powerful tool for the conversion of aromatic amines into a variety of functional groups. However, the success of this reaction, particularly with electronically demanding substrates such as this compound, is highly dependent on careful control of reaction parameters. The presence of two strong electron-withdrawing groups (fluorine and trifluoromethyl) on the aniline ring influences the stability and reactivity of the intermediate diazonium salt, making the formation of byproducts a significant consideration.

This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist you in optimizing your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common byproducts in the Sandmeyer reaction of this compound?

A1: The primary byproducts encountered in the Sandmeyer reaction of this compound are similar to those in other Sandmeyer reactions, though their prevalence can be influenced by the substrate's electronic properties. These include:

  • Phenol Formation: Reaction of the diazonium salt with water, particularly at elevated temperatures, can lead to the formation of 4-fluoro-3-(trifluoromethyl)phenol.

  • Biaryl Formation: Coupling of the aryl radical intermediates can produce symmetrical biaryls (e.g., 2,2'-difluoro-5,5'-bis(trifluoromethyl)biphenyl). This is a known side reaction in radical-mediated processes like the Sandmeyer reaction.[1][2]

  • Hydrodediazoniation (Reduction): The diazonium group can be replaced by a hydrogen atom, yielding 1-fluoro-2-(trifluoromethyl)benzene. This can be more prevalent when using certain reducing agents or under specific pH conditions.

  • Azo Coupling: The diazonium salt can couple with the unreacted starting aniline or other electron-rich species in the reaction mixture to form colored azo compounds.

Q2: My reaction is producing a significant amount of 4-fluoro-3-(trifluoromethyl)phenol. How can I minimize this?

A2: Phenol formation is primarily due to the reaction of the diazonium salt with water, often exacerbated by elevated temperatures. To minimize this:

  • Maintain Low Temperatures: The diazotization step should be strictly maintained between 0-5 °C. The subsequent Sandmeyer reaction should also be initiated at a low temperature and warmed cautiously if necessary.

  • Control Acidity: Ensure sufficient acidity during diazotization to stabilize the diazonium salt and suppress the formation of diazohydroxides which can decompose to phenols.

  • Anhydrous Conditions: While the diazotization is typically performed in aqueous acid, minimizing excess water and ensuring the subsequent steps are as anhydrous as possible can be beneficial, especially if using alternative diazotizing agents in organic solvents.

Q3: I am observing a complex mixture of unidentified, colored impurities. What could be the cause?

A3: The formation of colored impurities often points to the generation of azo compounds. This occurs when the electrophilic diazonium salt reacts with an electron-rich aromatic compound.

  • Incomplete Diazotization: If the diazotization is not complete, the remaining this compound can act as a coupling partner for the formed diazonium salt. Ensure slow, dropwise addition of the nitrite solution at low temperature to promote complete conversion to the diazonium salt.

  • Stoichiometry: Use a slight excess of the diazotizing agent (e.g., 1.05-1.1 equivalents of sodium nitrite) to drive the diazotization to completion.

Q4: The yield of my desired product is consistently low, with a significant amount of 1-fluoro-2-(trifluoromethyl)benzene being formed. What is happening?

A4: The formation of 1-fluoro-2-(trifluoromethyl)benzene is a result of hydrodediazoniation, a reductive side reaction.

  • Source of Reduction: This can be promoted by certain scavengers of excess nitrous acid, or by the solvent itself acting as a hydrogen donor. The presence of electron-withdrawing groups on the aromatic ring can sometimes make the diazonium salt more susceptible to this reduction pathway.

  • Choice of Reagents: Be mindful of the reagents used. For example, hypophosphorous acid is intentionally used to effect this transformation. Ensure no unintended reducing agents are present.

Q5: How do the electron-withdrawing fluoro and trifluoromethyl groups affect the reaction?

A5: The strongly electron-withdrawing nature of both substituents has a significant impact:

  • Diazonium Salt Stability: These groups increase the electrophilicity and thermal stability of the diazonium salt compared to electron-rich anilines.

  • Reaction Rate: Electron-withdrawing groups generally increase the rate of the Sandmeyer reaction itself, as they favor the single-electron transfer from the copper(I) catalyst to the diazonium salt.

  • Byproduct Distribution: The increased stability of the diazonium salt can potentially reduce the rate of phenol formation at low temperatures. However, the high electrophilicity might increase the propensity for azo coupling if unreacted aniline is present.

Data Presentation: Illustrative Byproduct Profile

The following table provides an illustrative summary of the potential byproduct distribution in a Sandmeyer chlorination of this compound under non-optimized conditions. Actual yields will vary based on specific reaction parameters.

CompoundExpected Relative AmountPotential Cause
Desired Product: 1-Chloro-4-fluoro-2-(trifluoromethyl)benzeneMajor ComponentSuccessful Sandmeyer Reaction
Byproduct 1: 4-Fluoro-3-(trifluoromethyl)phenolMinor to SignificantReaction with water; elevated temperature
Byproduct 2: 2,2'-Difluoro-5,5'-bis(trifluoromethyl)biphenylMinorDimerization of aryl radical intermediates
Byproduct 3: 1-Fluoro-2-(trifluoromethyl)benzeneMinorHydrodediazoniation (reduction) of the diazonium salt
Byproduct 4: Azo CompoundsTrace to MinorIncomplete diazotization leading to coupling with starting aniline

Experimental Protocols

Adapted Protocol for Sandmeyer Chlorination of this compound

This protocol is adapted from established procedures for the analogous 4-bromo-3-(trifluoromethyl)aniline.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Deionized Water

  • Organic Solvent (e.g., Dichloromethane or Diethyl Ether)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of this compound in a mixture of concentrated HCl and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The addition should take approximately 30 minutes.

  • After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Chlorination)

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated HCl. Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the vigorously stirred copper(I) chloride solution. Effervescence (evolution of N₂ gas) should be observed. Control the rate of addition to maintain a manageable rate of gas evolution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C for 1 hour to ensure the reaction goes to completion.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or diethyl ether.

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway

Sandmeyer_Reaction Aniline This compound Diazonium Arenediazonium Salt Aniline->Diazonium NaNO2, HCl 0-5 °C ArylRadical Aryl Radical + N2 Diazonium->ArylRadical CuCl (Cu+) - N2 Product 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene ArylRadical->Product CuCl2 (Cu2+) Cl- transfer

Caption: General workflow for the Sandmeyer chlorination of this compound.

Potential Byproduct Formation Routes

Byproduct_Formation Diazonium Arenediazonium Salt Phenol Phenol Byproduct Diazonium->Phenol H2O, Δ Azo Azo Byproduct Diazonium->Azo Reduction Reduction Byproduct Diazonium->Reduction [H] ArylRadical Aryl Radical Diazonium->ArylRadical Cu+ Biaryl Biaryl Byproduct ArylRadical->Biaryl Dimerization UnreactedAniline Unreacted Aniline UnreactedAniline->Azo

Caption: Major pathways leading to common byproducts from the diazonium salt intermediate.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or High Impurity CheckTemp Verify Temperature Control (0-5 °C for Diazotization) Start->CheckTemp CheckReagents Check Reagent Stoichiometry (NaNO2: 1.05 eq) CheckTemp->CheckReagents CheckPurity Analyze Starting Material Purity CheckReagents->CheckPurity PhenolIssue High Phenol Content? CheckPurity->PhenolIssue AzoIssue Colored Impurities (Azo)? PhenolIssue->AzoIssue No TempSolution Action: Stricter Temperature Control PhenolIssue->TempSolution Yes ReductionIssue High Reduction Product? AzoIssue->ReductionIssue No AzoSolution Action: Ensure complete diazotization; slow addition AzoIssue->AzoSolution Yes ReductionSolution Action: Review reagents for unwanted reductants ReductionIssue->ReductionSolution Yes

Caption: A logical workflow for troubleshooting common issues in the Sandmeyer reaction.

References

Technical Support Center: Managing Exothermic Reactions with 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 4-Fluoro-3-(trifluoromethyl)aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that is toxic if inhaled, harmful if swallowed or in contact with skin, and can cause serious skin and eye irritation.[1][2][3] It is incompatible with strong oxidizing agents and strong acids, and reactions with these can be exothermic.[1] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[1]

Q2: What types of reactions involving this compound are likely to be exothermic?

A2: Several common synthetic transformations involving anilines are known to be exothermic and require careful thermal management. These include:

  • Acylation: The reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides.

  • Diazotization: The reaction with nitrous acid (typically generated in situ from a nitrite salt and a strong acid) to form a diazonium salt. This reaction is notoriously exothermic and requires strict temperature control, usually between 0-5 °C.[4][5][6][7]

  • Nucleophilic Aromatic Substitution (SNAr): While the aniline itself acts as the nucleophile in many reactions, if it is a leaving group in a highly activated ring system, the substitution reaction can be exothermic.

Q3: What are the key principles for safely managing exothermic reactions with this compound?

A3: The fundamental principles for managing exothermic reactions include:

  • Controlled Addition: Add reagents slowly and portion-wise to allow for heat dissipation.

  • Effective Cooling: Use an appropriate cooling bath (e.g., ice-water, ice-salt) to maintain the desired reaction temperature.

  • Dilution: Conducting the reaction in a suitable solvent helps to absorb and dissipate the heat generated.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.

  • Scale-up Caution: Be aware that heat dissipation becomes less efficient as the reaction scale increases due to a lower surface area-to-volume ratio.[8] A thorough thermal hazard assessment is crucial before scaling up.

Troubleshooting Guides

Issue 1: Rapid, uncontrolled temperature increase during the reaction.

  • Possible Cause:

    • The rate of reagent addition is too fast.

    • Inadequate cooling or stirring.

    • The reaction concentration is too high.

  • Solution:

    • Immediately cease the addition of the reagent.

    • Ensure the reaction vessel is properly immersed in the cooling bath and that the stirring is vigorous.

    • If the temperature continues to rise, be prepared to add a pre-chilled quenching agent if one has been identified as safe for the reaction.

    • For future experiments, reduce the rate of addition, use a more dilute solution, or employ a more efficient cooling bath.

Issue 2: The reaction does not initiate, and unreacted starting material is accumulating.

  • Possible Cause:

    • The reaction temperature is too low.

    • An inhibitor is present in the starting materials or solvent.

    • The catalyst (if any) is inactive.

  • Solution:

    • Stop the addition of reagents to prevent the buildup of a large amount of unreacted material, which could lead to a sudden and violent exotherm if the reaction initiates.

    • Slowly and carefully allow the temperature to rise by a few degrees to see if the reaction initiates.

    • If the reaction still does not start, it is safer to quench the reaction carefully at a low temperature and re-evaluate the experimental setup and reagent purity.

Issue 3: Formation of dark-colored byproducts or tar.

  • Possible Cause:

    • The reaction temperature is too high, leading to decomposition.

    • Oxidation of the aniline or product.

  • Solution:

    • Improve temperature control to maintain the desired reaction temperature.

    • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Ensure the purity of the starting materials, as impurities can sometimes catalyze decomposition pathways.

Quantitative Data on Exothermic Reactions

Reaction TypeReactantsTypical Heat of Reaction (ΔH)Notes
Acylation Aniline + Acetic Anhydride-50 to -100 kJ/molHighly dependent on solvent and specific reagents.
Diazotization Aniline + Nitrous Acid-100 to -160 kJ/molKnown to be highly exothermic and can lead to thermal runaway if not properly cooled.[4][5]
Nucleophilic Aromatic Substitution Aryl Halide + Amine-40 to -80 kJ/molHeat of reaction can vary significantly based on the electronic nature of the substituents on both reactants.

Experimental Protocols

Protocol 1: Safe Acylation of this compound

This protocol describes the acylation of this compound with acetyl chloride, with an emphasis on controlling the exothermic reaction.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Addition funnel

  • Thermometer or thermocouple

  • Ice-water bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Place the flask in an ice-water bath and begin stirring.

  • Dissolve acetyl chloride (1.05 eq.) in anhydrous DCM in an addition funnel.

  • Add the acetyl chloride solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for another 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly add water to quench the reaction, still maintaining a low temperature.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Controlled Diazotization of this compound

This protocol outlines the formation of a diazonium salt from this compound, a highly exothermic process requiring strict temperature control.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Beaker

  • Magnetic stir bar

  • Thermometer or thermocouple

  • Ice-salt bath

Procedure:

  • In a beaker, add this compound (1.0 eq.) to a mixture of concentrated HCl and water. Stir until the aniline salt is fully dissolved.

  • Cool the beaker in an ice-salt bath to maintain an internal temperature between 0 and 5 °C.

  • In a separate flask, dissolve sodium nitrite (1.05 eq.) in cold water.

  • Using a pre-cooled addition funnel, add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution. The rate of addition should be slow enough to maintain the temperature below 5 °C at all times.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 15-20 minutes to ensure complete diazotization.

  • The resulting diazonium salt solution should be used immediately in the subsequent reaction step without isolation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Solvents setup_apparatus Set up Cooled Reaction Apparatus prep_reagents->setup_apparatus Ensure proper cooling capacity controlled_addition Controlled Reagent Addition setup_apparatus->controlled_addition temp_monitoring Continuous Temperature Monitoring controlled_addition->temp_monitoring Maintain T < T_limit temp_monitoring->controlled_addition Adjust addition rate quench Controlled Quenching temp_monitoring->quench Reaction Complete extraction Aqueous Extraction quench->extraction purification Purification (e.g., Crystallization) extraction->purification

Caption: General experimental workflow for managing exothermic reactions.

troubleshooting_logic start Observe Rapid Temperature Rise stop_addition Immediately Stop Reagent Addition start->stop_addition check_cooling Verify Cooling & Stirring Efficiency stop_addition->check_cooling temp_stabilizes Temperature Stabilizes? check_cooling->temp_stabilizes resume_slowly Resume Addition at Slower Rate temp_stabilizes->resume_slowly  Yes quench_reaction Emergency Quench temp_stabilizes->quench_reaction  No review_procedure Review & Revise Procedure resume_slowly->review_procedure quench_reaction->review_procedure

Caption: Troubleshooting logic for a thermal runaway event.

References

degradation pathways of 4-Fluoro-3-(trifluoromethyl)aniline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-Fluoro-3-(trifluoromethyl)aniline under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical properties of anilines and halogenated aromatic compounds, this compound is susceptible to degradation through several primary pathways:

  • Oxidative Degradation: Like many anilines, it can oxidize upon exposure to air, light, or oxidizing agents, leading to the formation of colored impurities and potentially products like nitrobenzenes or azoxybenzenes.[1] The amino group is particularly susceptible to oxidation.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the breakdown of the molecule. This process often involves the generation of reactive oxygen species that can attack the aromatic ring and the amino group, potentially leading to hydroxylation and ring opening.[2]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For halogenated anilines, this may involve the cleavage of the carbon-halogen and carbon-nitrogen bonds.[2][3] Studies on the similar compound 4-trifluoromethylaniline have shown the potential for trimer formation upon heating with the evolution of hydrogen fluoride.[2]

  • Hydrolytic Degradation: While generally stable, the trifluoromethyl group can be susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures, potentially forming a carboxylic acid group.[2]

Q2: My this compound has turned yellow/brown. Is it still usable?

A2: The discoloration of anilines is often a sign of oxidation, which leads to the formation of impurities.[2] While a slight color change may not significantly impact all reactions, for applications requiring high purity, such as in drug development, the presence of these impurities can be problematic. It is highly recommended to assess the purity of the discolored reagent using analytical techniques like HPLC, TLC, or NMR before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[2]

Q3: What are the expected degradation products of this compound under forced degradation conditions?

A3: Forced degradation studies on compounds containing the 4-(trifluoromethyl)aniline moiety, such as teriflunomide, have identified 4-(trifluoromethyl)aniline as a degradation product under acidic, oxidative, and thermal stress.[4] This suggests that a primary degradation pathway may involve the cleavage of the bond connecting the aniline nitrogen to the rest of the molecule in more complex structures. Other potential degradation products, inferred from studies on similar anilines, could include:

  • Hydroxy-derivatives: Formed through oxidative or photolytic hydroxylation of the aromatic ring.[2][5]

  • Benzoquinone imines: Resulting from the oxidation of the aniline.[6]

  • Ring-cleavage products: Under harsh oxidative or photolytic conditions, the aromatic ring can be cleaved.[2][6]

  • Dehalogenated products: Loss of the fluorine atom is a possible degradation pathway.

Troubleshooting Guides

Low or No Reaction Yield
Possible Cause Troubleshooting Steps
Degraded Reagent Verify the purity of this compound using TLC or HPLC. If impurities are detected, consider purifying the reagent before use.[2] Store the compound in a tightly sealed container, protected from light and moisture, preferably at 2-8°C for long-term storage.
Incompatible Reaction Conditions Optimize reaction parameters such as solvent, temperature, and base. The electron-withdrawing nature of the trifluoromethyl group can affect the reactivity of the aniline.
Catalyst Inactivity (for cross-coupling reactions) Use a fresh batch of catalyst and ensure all reagents and solvents are anhydrous and deoxygenated. For Suzuki coupling, consider using bulky, electron-rich phosphine ligands which can be more effective for electron-deficient aryl halides.[7]
Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Steps
Side Reactions Lower the reaction temperature or use a more selective catalyst to minimize side reactions. Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[2]
Oxidation of Aniline Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline starting material or product.[2]
Reaction with Solvent Choose a stable solvent that is known to be unreactive under the reaction conditions, especially at elevated temperatures.
Difficulty in Product Purification
Possible Cause Troubleshooting Steps
Similar Polarity of Product and Starting Material Optimize the mobile phase for column chromatography to achieve better separation. Derivatization of the product or starting material to alter its polarity can also be considered.
Product Instability on Silica Gel The product may be degrading on the acidic silica gel. Consider using deactivated silica gel (with a base like triethylamine) or neutral alumina for chromatography.[2]
Emulsion Formation during Workup Aniline derivatives can sometimes cause emulsions during aqueous workup. Adding brine (saturated NaCl solution) can help to break the emulsion.[2]

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Degradation Pathway Stress Condition Potential Degradation Products Reference
Oxidative Degradation Hydrogen peroxide, Air/LightHydroxylated anilines, Nitrobenzenes, Azoxybenzenes, Benzoquinone imines[1][5][6]
Photodegradation UV LightHydroxylated anilines, Ring-opened products[2]
Thermal Degradation High TemperatureCleavage of C-F and C-N bonds, Polymerization products, Trimer formation[2][3]
Hydrolytic Degradation Strong Acid/Base, High Temperature4-Fluoro-3-carboxy-aniline[2]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies on this compound to identify potential degradation products and pathways.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 6, 12, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60-80°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3-30% hydrogen peroxide at room temperature.

    • Thermal Degradation: Heat the solid sample or a solution at a high temperature (e.g., 105°C) in an oven.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A typical method would use a C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid). Detection can be performed using a UV detector and a mass spectrometer (LC-MS) to identify the degradation products.

Protocol 2: HPLC Method for Purity Analysis and Degradation Monitoring

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation cluster_hydrolytic Hydrolytic Degradation This compound This compound Hydroxylated anilines Hydroxylated anilines This compound->Hydroxylated anilines H2O2, Air/Light Benzoquinone imines Benzoquinone imines This compound->Benzoquinone imines H2O2, Air/Light Ring-opened products Ring-opened products This compound->Ring-opened products UV Light Polymeric products Polymeric products This compound->Polymeric products High Temp. Trimer Trimer This compound->Trimer High Temp. 4-Fluoro-3-carboxy-aniline 4-Fluoro-3-carboxy-aniline This compound->4-Fluoro-3-carboxy-aniline Strong Acid/Base, High Temp.

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow start Experiment Issue (e.g., Low Yield) check_reagent Check Reagent Purity (TLC, HPLC) start->check_reagent reagent_ok Purity OK? check_reagent->reagent_ok check_conditions Review Reaction Conditions (Solvent, Temp., Base) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_catalyst Evaluate Catalyst/Ligand (for cross-coupling) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok reagent_ok->check_conditions Yes purify_reagent Purify Reagent reagent_ok->purify_reagent No conditions_ok->check_catalyst Yes optimize_conditions Optimize Conditions conditions_ok->optimize_conditions No change_catalyst Use Fresh/Different Catalyst catalyst_ok->change_catalyst No end Problem Resolved catalyst_ok->end Yes purify_reagent->check_reagent optimize_conditions->check_conditions change_catalyst->check_catalyst

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Scaling Up Reactions with 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Fluoro-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the scale-up of reactions involving this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

Scaling up reactions involving this compound presents several key challenges. These often revolve around managing reaction exotherms, ensuring consistent product quality and yield, and handling the material safely. The electron-withdrawing nature of the trifluoromethyl group and the presence of the fluorine atom influence the aniline's reactivity, which can lead to side reactions if not properly controlled.[1] Key issues include heat transfer limitations in larger reactors, potential for impurity profile changes, and difficulties in achieving homogenous mixing.

Q2: How do the fluoro and trifluoromethyl substituents affect the reactivity of the aniline during scale-up?

The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution and decreases the basicity of the amino group compared to aniline.[1][2] The fluorine atom also contributes to this deactivation. This reduced reactivity means that more forcing conditions (e.g., higher temperatures or stronger reagents) may be required, which can be challenging to control on a larger scale, potentially leading to thermal hazards or byproduct formation.[3][4]

Q3: What are the most common side reactions observed during the scale-up of reactions with this aniline?

Common side reactions can include over-reaction or polysubstitution in reactions like halogenations if conditions are not carefully controlled.[5][6] In coupling reactions, side products from dehalogenation or decomposition of catalysts can occur.[7] Furthermore, due to the potential for elevated temperatures during scale-up, thermal degradation of the aniline or related intermediates can be a concern.[3][8] One study on a similar compound, 4-trifluoromethylaniline, noted the potential for trimer formation upon heating.[9]

Q4: What are the critical safety considerations for handling this compound on a large scale?

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[10][11] When scaling up, the potential for exposure increases. Therefore, robust engineering controls such as closed-system transfers and adequate ventilation are crucial.[12][13] Personal protective equipment (PPE), including chemical-resistant gloves, eye shields, and respiratory protection, is mandatory.[13] The material is combustible, and its containers may explode when heated, necessitating careful temperature control and elimination of ignition sources.[12][14]

Q5: How should the stability of this compound be managed during large-scale storage and use?

This compound is stable under normal, recommended storage conditions: in a dry, cool, and well-ventilated place in a tightly closed container, often refrigerated.[12] However, like many anilines, it can be sensitive to air and light, which may cause discoloration (yellowing or browning) due to oxidation over time.[8] For scale-up operations, it is vital to ensure the starting material is pure and to consider performing reactions under an inert atmosphere (e.g., nitrogen) to prevent oxidation, which can lead to colored impurities and tar formation.[5][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the scale-up of reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yield Incomplete Reaction: Insufficient reaction time or inadequate temperature control on a larger scale.- Monitor reaction progress using appropriate analytical techniques (TLC, HPLC, GC).- Re-optimize temperature profiles for the specific reactor, considering heat transfer dynamics.- Ensure slow, controlled addition of reagents to maintain the desired reaction temperature and avoid localized overheating.[15]
Reagent Degradation: The aniline may have degraded due to improper storage or handling.[8]- Verify the purity of the this compound before use with analytical methods.- Store the material under recommended conditions (cool, dry, dark, inert atmosphere).[8][12]- If necessary, purify the starting material before the reaction.
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and reduced reaction rates.- Evaluate and optimize the agitator speed and design for the reactor volume.- Consider using baffles to improve mixing efficiency.
Formation of Impurities / Dark Product Color Oxidation: Exposure of the aniline or reaction intermediates to air, especially at elevated temperatures.[7]- Conduct the reaction under an inert atmosphere (nitrogen or argon).[5][7]- Use purified, degassed solvents and reagents.- Ensure the starting aniline is pure and colorless.[7]
Thermal Degradation: Exceeding the thermal stability limit of reactants, intermediates, or products.[3]- Perform thermal stability studies (e.g., using DSC) on the reaction mixture.- Implement strict temperature controls and ensure efficient heat removal.- Minimize reaction time at elevated temperatures.
Side Reactions: Sub-optimal reaction conditions (temperature, stoichiometry, catalyst loading) favoring byproduct formation.- Re-evaluate and optimize reaction parameters at the larger scale.- For palladium-catalyzed reactions, screen different ligands and bases to minimize side reactions like dehalogenation.[7]
Poor Temperature Control / Exothermic Runaway Inadequate Heat Removal: The surface-area-to-volume ratio decreases upon scale-up, reducing heat transfer efficiency.- Ensure the reactor's cooling system is adequate for the reaction's exotherm.- Use a reaction calorimeter to measure the heat of reaction and plan cooling capacity accordingly.- Implement controlled, semi-batch, or continuous flow addition of the limiting reagent to manage heat generation.[15]
Addition Rate Too Fast: Adding a reactive reagent too quickly can overwhelm the cooling system.- Slow down the addition rate of reagents. Monitor the internal temperature closely during addition.[15]
Work-up & Purification Challenges Emulsion Formation: Difficulty in phase separation during aqueous work-up.- Add brine (saturated NaCl solution) to help break emulsions.- Perform a filtration through a pad of celite.- Consider alternative work-up procedures or solvent systems.
Product Isolation Issues: The product may be an oil or difficult to crystallize.- If the product is a dark oil, consider treating the solution with activated carbon to remove colored impurities.[7]- Screen various solvents for crystallization.- If direct crystallization fails, purification via column chromatography may be necessary, followed by crystallization of the purified material.

Physicochemical and Safety Data

The table below summarizes key data for this compound.

PropertyValueReference(s)
Molecular Formula C₇H₅F₄N[12]
Molecular Weight 179.12 g/mol [12]
Appearance Liquid
Boiling Point 207-208 °C
Density 1.393 g/mL at 25 °C
Flash Point 92 °C (197.6 °F) - closed cup[16]
Storage Temperature 2-8°C (Refrigerated)[12]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant[10]
Incompatible Materials Strong oxidizing agents, Strong acids[12]

Experimental Protocols

Example Protocol: Urea Formation via Reaction with an Isocyanate

This reaction is representative of a common transformation for anilines, such as in the synthesis of kinase inhibitors like Sorafenib.[17][18][19]

Lab-Scale (Illustrative)

  • Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Reaction: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of the desired isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate, 1.0 eq) in the same solvent dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC until the aniline is consumed.

  • Work-up: If a precipitate has formed, collect the product by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Scale-Up Considerations & Modifications

  • Reactor Setup: Use a jacketed glass or stainless steel reactor with overhead mechanical stirring and a condenser. Ensure the reactor is properly grounded.

  • Heat Management: The reaction is exothermic. The addition of the isocyanate must be carefully controlled via a dosing pump to keep the internal temperature within the desired range. The reactor's cooling jacket should be pre-chilled. A reaction calorimetry study is highly recommended before scaling up to determine the heat of reaction and safe addition rates.

  • Mixing: Mechanical overhead stirring is essential to ensure homogeneity in the larger volume and prevent localized "hot spots."

  • Inert Atmosphere: Maintain a positive pressure of nitrogen throughout the process to prevent moisture ingress and oxidation.[19]

  • Isolation: For large quantities, filtration may be performed using a filter press or a centrifuge. Ensure the equipment is rated for handling the solvents used.

  • Safety: All transfers of the aniline and isocyanate should be done in a closed or well-ventilated system. All personnel must wear appropriate PPE.[12][13]

Visualizations

Workflow and Logic Diagrams

Scale_Up_Workflow cluster_prep Phase 1: Pre-Scale-up Assessment cluster_lab Phase 2: Lab & Kilo-Lab Scale cluster_pilot Phase 3: Pilot Plant Scale-up lit_review Literature & Safety Review thermo_study Thermal Hazard Study (DSC/RC1) lit_review->thermo_study analytical_dev Analytical Method Development thermo_study->analytical_dev lab_opt Lab Scale Optimization (1-100g) analytical_dev->lab_opt impurity_id Impurity Profiling lab_opt->impurity_id kilo_lab Kilo-Lab Demonstration (0.1-1kg) impurity_id->kilo_lab process_dev Process Parameter Definition kilo_lab->process_dev pilot_run Pilot Plant Run (10-100kg) process_dev->pilot_run validation Process Validation pilot_run->validation full_scale full_scale validation->full_scale Full Scale Production

Caption: General workflow for scaling up a chemical reaction.

Troubleshooting_Yield start Low Yield Observed check_sm Check Starting Material Purity (HPLC/NMR) start->check_sm check_reaction Review Reaction Monitoring Data (TLC/HPLC) check_sm->check_reaction Purity OK impure_sm Solution: Purify Starting Material check_sm->impure_sm Impure check_workup Analyze Aqueous & Organic Layers Post-Workup check_reaction->check_workup Reaction OK incomplete_rxn Problem: Incomplete Reaction check_reaction->incomplete_rxn Unreacted SM side_products Problem: Side Products Formed check_reaction->side_products Byproducts Seen workup_loss Problem: Product Loss During Work-up check_workup->workup_loss Product in Aqueous Layer or Emulsion optimize Solution: Optimize Temp, Time, or Stoichiometry incomplete_rxn->optimize reoptimize Solution: Re-optimize Conditions (Temp, Catalyst) side_products->reoptimize modify_workup Solution: Modify Work-up Protocol workup_loss->modify_workup

Caption: Troubleshooting logic for addressing low reaction yield.

Safety_Handling_Protocol start Handling 4-Fluoro-3- (trifluoromethyl)aniline ppe_check 1. Don Required PPE - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat / Protective Clothing - Respirator (if needed) start->ppe_check eng_controls 2. Verify Engineering Controls - Operate in a Fume Hood - Ensure Eyewash/Safety Shower is Accessible ppe_check->eng_controls handling 3. Material Handling - Use Closed or Contained System for Large Transfers - Avoid Inhalation of Vapors - Prevent Skin/Eye Contact eng_controls->handling spill 4. Spill & Emergency - Have Spill Kit Ready - Know Emergency Procedures handling->spill disposal 5. Waste Disposal - Dispose of in Approved Hazardous Waste Container spill->disposal

Caption: Safety protocol for handling the target compound.

References

removing impurities from 4-Fluoro-3-(trifluoromethyl)aniline starting material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluoro-3-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification and analysis of this starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound?

A1: Impurities in this compound can stem from the synthetic process or degradation over time. Common impurities include:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 3-aminobenzotrifluoride.[1]

    • Positional Isomers: The formation of isomers, such as those with different substitution patterns on the aromatic ring, can occur if the directing effects of the substituents are not perfectly controlled during synthesis.[1]

    • Over-halogenated Species: If the synthesis involves a halogenation step, di-halogenated byproducts may form if the reaction is not carefully controlled.[1]

  • Degradation Impurities:

    • Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities, often appearing as yellow or brown discoloration.

    • Polymeric Byproducts: Prolonged storage or exposure to certain conditions can lead to the formation of polymeric materials.

Q2: My this compound has a yellow or brown color. What causes this and how can I remove it?

A2: The discoloration of anilines is typically due to the formation of oxidation byproducts. These impurities are often highly colored and can be present even in small amounts. Effective decolorization methods include:

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture briefly, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities.

  • Recrystallization: A carefully selected solvent system for recrystallization can leave colored impurities dissolved in the mother liquor while the purified product crystallizes.

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly used techniques for purity assessment of anilines and their derivatives.[2]

  • HPLC is versatile for a broad range of compounds and offers excellent quantitative precision.[2]

  • GC-MS provides high separation efficiency for volatile compounds and offers definitive identification of impurities through their mass spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F-NMR, is highly specific for detecting and quantifying fluorine-containing impurities.

Troubleshooting Guides

Purification Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low yield after purification - Incomplete reaction during synthesis.- Product loss during work-up and purification steps.- Monitor the synthesis reaction using TLC or HPLC to ensure completion.- Optimize extraction and crystallization procedures to minimize product loss.
Product "oiling out" during recrystallization - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- Choose a solvent with a boiling point lower than the melting point of this compound.- Ensure the solution cools slowly to allow for proper crystal formation. Insulating the flask can help.
No crystals form upon cooling during recrystallization - The solution is not sufficiently saturated.- The presence of impurities inhibiting crystallization.- Evaporate some of the solvent to increase the concentration of the product.- Add a seed crystal of pure this compound to initiate crystallization.[3]
Colored impurities remain after recrystallization - The chosen solvent system is not effective at separating the colored impurities.- Treat the solution with activated charcoal before recrystallization.- Try a different solvent or a co-solvent system for recrystallization.
Analytical Issues (HPLC/GC-MS)
ProblemPossible Cause(s)Suggested Solution(s)
Peak tailing in HPLC - Secondary interactions between the basic aniline group and acidic silanols on the column's stationary phase.[1]- Add a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1-1%).- Use an end-capped column or a different stationary phase.[1]
Poor peak shape or resolution - Inappropriate mobile phase composition or gradient.- Column contamination or degradation.- Optimize the mobile phase composition and gradient profile.- Flush the column with a strong solvent or replace it if necessary.[1]
Low signal intensity in MS - Inefficient ionization of the analyte.- Ion suppression from co-eluting components.- Optimize the mobile phase pH and additives to enhance ionization.- Improve sample preparation to remove interfering matrix components.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on methods for structurally similar compounds, like 4-Bromo-3-(trifluoromethyl)aniline, and may require optimization.

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective. The optimal ratio should be determined by Thin Layer Chromatography (TLC). A good starting point for TLC is 10-20% ethyl acetate in hexanes. The ideal system should provide an Rf value between 0.2 and 0.3 for the product. To minimize peak tailing, 1% triethylamine (TEA) can be added to the mobile phase.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar mobile phase.

    • Pour the slurry into the chromatography column and use gentle pressure to pack the bed uniformly, avoiding air bubbles.

    • Add a thin layer of sand on top of the silica bed.[4]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, use "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the resulting powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, applying positive pressure for a steady flow.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[4]

Protocol 2: Purity Assessment by HPLC

This is a general method adapted from the analysis of related fluoroanilines.[5]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[5]

  • Mobile Phase:

    • A: Water with 0.05% acetic acid[5]

    • B: Acetonitrile with 0.05% acetic acid[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[5]

  • Injection Volume: 20 µL.[5]

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm) or a mass spectrometer.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare the sample solution at the same concentration.

    • Run a gradient elution (e.g., starting with a lower percentage of B and increasing over time) to separate the main component from any impurities.

    • Calculate purity based on the peak area percentage.

Data Presentation

The following table summarizes typical analytical parameters for methods used to assess the purity of analogous compounds.

ParameterHPLC MethodGC-MS Method
Principle Separation based on polaritySeparation based on volatility and polarity
Column C18 reverse-phase (e.g., 150 x 4.6 mm, 3 µm)[5]Fused silica capillary column (e.g., SE-54)
Mobile Phase/Carrier Gas Acetonitrile/Water with acid modifier[5]Helium or Hydrogen
Detector UV or Mass SpectrometerMass Spectrometer
Typical Use Purity testing, quantificationIdentification and quantification of volatile impurities

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis cluster_final Final Product raw_material Starting Materials synthesis Chemical Synthesis raw_material->synthesis workup Aqueous Work-up synthesis->workup crude_product Crude Product workup->crude_product column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Purified Product recrystallization->pure_product hplc HPLC Analysis pure_product->hplc gcms GC-MS Analysis pure_product->gcms nmr NMR Analysis pure_product->nmr final_product Pure 4-Fluoro-3- (trifluoromethyl)aniline hplc->final_product gcms->final_product nmr->final_product

Caption: General workflow for synthesis, purification, and analysis.

troubleshooting_logic cluster_problem Observed Problem cluster_solution Potential Solution start Impure Starting Material is_colored Is the product colored? start->is_colored has_extra_peaks Are there extra peaks in HPLC/GC? start->has_extra_peaks is_colored->has_extra_peaks No charcoal Activated Charcoal Treatment is_colored->charcoal Yes recrystallize Recrystallization has_extra_peaks->recrystallize Minor Impurities column Column Chromatography has_extra_peaks->column Yes charcoal->recrystallize column->recrystallize

Caption: Troubleshooting logic for common purification issues.

References

preventing oxidation and discoloration of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation and discoloration of 4-Fluoro-3-(trifluoromethyl)aniline. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and purity of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample turning yellow or brown?

A1: The discoloration of this compound, which typically appears as a colorless to amber liquid when pure, is primarily due to oxidation.[1] Like many aromatic amines, this compound is sensitive to atmospheric oxygen and light.[2][3][4] Exposure to these elements initiates oxidative degradation, leading to the formation of strongly colored impurities and polymeric byproducts, resulting in a yellow, red, or brown appearance.[4][5][6]

Q2: What are the ideal storage conditions to maintain the purity of this compound?

A2: To minimize oxidation and maintain purity, the compound should be stored with strict exclusion of air and light. The ideal storage conditions involve placing the aniline in a tightly sealed, amber glass container or a clear container wrapped in aluminum foil to block light.[7][8] The container should be purged with an inert gas like nitrogen or argon and stored in a refrigerated, dry, and well-ventilated area, typically between 2-8°C.[1][8][9]

Q3: My bottle of this compound has already discolored. Can I still use it?

A3: Using a discolored sample is not recommended for applications requiring high purity, as the color indicates the presence of oxidative impurities.[7] These impurities can lead to lower reaction yields, unexpected side products, and poor reproducibility.[7][10] Before use, the purity of a discolored reagent should be assessed by an analytical technique such as HPLC, GC, or NMR. If significant impurities are detected, the compound should be purified (e.g., by vacuum distillation) before use.[10][11]

Q4: How can the oxidation of this aniline derivative affect my experiments?

A4: The oxidation of this compound introduces impurities that can have several negative impacts on experiments. These impurities can act as catalysts for unwanted side reactions, reduce the effective concentration of the desired reagent leading to lower yields, and interfere with product purification due to similar polarities. In drug development, such impurities can compromise the toxicological and pharmacological profile of the final compound.

Q5: Are there any chemical stabilizers or antioxidants I can add to prevent discoloration?

A5: While adding stabilizers is a common industrial practice, it is less common for laboratory reagents where high purity is essential. However, for long-term storage, adding a small amount of a reducing agent like zinc dust can help prevent oxidation.[12] Some phenolic antioxidants have also been shown to inhibit the oxidation of anilines.[13][14] It is critical to note that any additive must be chemically compatible with your intended reaction and easily separable from the final product. For most laboratory applications, proper storage under an inert atmosphere is the preferred method.[5][15]

Troubleshooting Guides

This section addresses common issues encountered during the storage and use of this compound.

Issue 1: The compound has discolored during storage.
  • Possible Cause: The primary cause is exposure to oxygen and/or light due to an improper seal or storage in a clear container.[2][3][10] Elevated storage temperatures can also accelerate this degradation.[8]

  • Suggested Solutions:

    • Assess Purity: Before discarding the reagent, determine its purity level using HPLC or GC to quantify the percentage of the desired compound versus impurities.

    • Purify if Necessary: If the compound is deemed valuable and the impurity level is unacceptable, purify it by vacuum distillation. Anilines can often be repurified to a colorless state.[11]

    • Improve Storage: After purification or opening a new bottle, immediately transfer the required amount and store the remainder under a nitrogen or argon atmosphere in a tightly sealed amber vial at 2-8°C.[7][8]

Issue 2: The reaction mixture darkens significantly after adding the aniline.
  • Possible Cause: This indicates that oxidation is occurring during the reaction itself. This can be caused by dissolved oxygen in the solvents, an oxygen-rich atmosphere in the reaction flask, or the presence of oxidizing agents (including some metal salts).[5]

  • Suggested Solutions:

    • Use Degassed Solvents: Degas all solvents before use by sparging with an inert gas (nitrogen or argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Run Under Inert Atmosphere: Conduct the entire reaction under a positive pressure of nitrogen or argon using Schlenk line techniques or a glovebox.[5][10]

    • Check Reagent Compatibility: Ensure that other reagents in the mixture are not acting as strong oxidizing agents. If a metal salt is suspected of causing oxidation, consider using a salt with the metal in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[5]

Data Presentation

Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationaleCitation(s)
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation.[5][7][8][16]
Temperature 2–8 °C (Refrigerated)Reduces the rate of chemical degradation and oxidation reactions.[1][8][9][10]
Light Exposure Store in the dark (Amber glass vial or wrapped container)Protects the light-sensitive compound from photo-oxidative degradation.[2][7][8][10]
Container Tightly sealed, clean, dry glass containerPrevents exposure to air and moisture, which can contribute to degradation.[1][17][18][19]
Table 2: Summary of Potential Stabilizers for Aromatic Amines
Stabilizer TypeExamplesMechanism & ConsiderationsCitation(s)
Reducing Agents Zinc (Zn) dustActs as a sacrificial reductant, preventing the oxidation of the aniline. Can be used during storage or distillation. Must be filtered off before use.[12]
Antioxidants Phenolic compounds, PhenylenediaminesScavenge free radicals that propagate the oxidation chain reaction. May interfere with subsequent reactions and require removal.[4][13][14]
Inert Atmosphere Nitrogen (N₂), Argon (Ar)Physically displaces oxygen, preventing it from reacting with the aniline. This is the cleanest and most common laboratory method.[5][15][16]

Experimental Protocols

Protocol 1: Standard Procedure for Storage Under an Inert Atmosphere

Objective: To properly store this compound to prevent long-term degradation.

Materials:

  • This compound

  • Clean, oven-dried Schlenk flask or amber vial with a PTFE-lined septum cap

  • Source of dry nitrogen or argon gas with a manifold

  • Cannula or gas-tight syringe

Procedure:

  • Place the clean, dry storage vessel (e.g., Schlenk flask) under vacuum and heat with a heat gun to remove any adsorbed moisture. Allow it to cool to room temperature.

  • Backfill the vessel with dry nitrogen or argon gas.

  • Using a gas-tight syringe or cannula under positive inert gas pressure, transfer the desired quantity of this compound into the prepared vessel.

  • Ensure the vessel is securely sealed with the septum cap. For added security, wrap the cap and joint with Parafilm.

  • Label the vessel clearly with the compound name, date, and storage conditions.

  • Store the sealed vessel in a refrigerator at 2-8°C, away from light.

Protocol 2: Purification of Discolored this compound by Vacuum Distillation

Objective: To purify a discolored sample of this compound to obtain a colorless, high-purity liquid.

Materials:

  • Discolored this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle and magnetic stirrer

  • Zinc (Zn) dust (optional)

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is clean and oven-dried.

  • Add the discolored this compound to the round-bottom flask along with a magnetic stir bar or boiling chips. Optionally, add a small amount of zinc dust (approx. 1% w/w) to prevent oxidation during heating.[12]

  • Slowly and carefully apply vacuum to the system. The boiling point of this compound is 207-208 °C at atmospheric pressure; distillation should be performed at a significantly lower temperature under vacuum.[1]

  • Once the desired pressure is stable, begin gently heating the distillation flask with stirring.

  • Discard any initial low-boiling fractions.

  • Collect the main fraction of colorless liquid that distills at a constant temperature and pressure.

  • Stop the distillation before the flask distills to dryness to avoid concentrating potentially unstable residues.

  • Release the vacuum carefully and store the purified, colorless product according to Protocol 1.

Mandatory Visualizations

G cluster_workflow Troubleshooting Workflow for Discolored Reagent start Reagent is Discolored purity_check Is high purity critical for the experiment? start->purity_check assess_purity Assess Purity (e.g., HPLC, GC, NMR) purity_check->assess_purity Yes use_cautiously Use Reagent with Caution purity_check->use_cautiously No is_pure Is purity acceptable? assess_purity->is_pure purify Purify Reagent (e.g., Vacuum Distillation) is_pure->purify No is_pure->use_cautiously Yes purify->assess_purity discard Discard or Repurpose Reagent purify->discard G cluster_workflow Experimental Workflow for Handling Air-Sensitive Reagents prep_glassware 1. Prepare Dry Glassware (e.g., Schlenk Flask) degas_solvent 2. Degas Solvents (N2/Ar Sparge or Freeze-Pump-Thaw) prep_glassware->degas_solvent purge_system 3. Purge Reaction System with Inert Gas degas_solvent->purge_system transfer_reagent 4. Transfer Aniline via Syringe/Cannula purge_system->transfer_reagent run_reaction 5. Conduct Reaction Under Positive Inert Gas Pressure transfer_reagent->run_reaction workup 6. Quench and Work-Up run_reaction->workup

References

Technical Support Center: Troubleshooting Suzuki Couplings with 4-Fluoro-3-(trifluoromethyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 4-fluoro-3-(trifluoromethyl)aniline and its derivatives. The unique electronic properties of this substrate, characterized by the strongly electron-withdrawing trifluoromethyl group and the fluorine atom, can present specific hurdles in achieving high conversion and yield. This guide provides structured troubleshooting advice and answers to frequently asked questions to help you navigate these challenges.

Troubleshooting Guide

This section addresses common issues observed during the Suzuki coupling of this compound derivatives, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge, often stemming from the electronically demanding nature of the this compound substrate. The electron-withdrawing groups can significantly impact the catalytic cycle.[1][2]

Potential CauseRecommended Troubleshooting Actions
Inactive Catalyst The active Pd(0) species is susceptible to oxidation.[1] Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) and use properly degassed solvents.[1][3] If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).[3]
Suboptimal Ligand Standard phosphine ligands like PPh₃ may be ineffective.[3][4] Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates.[3][4]
Inappropriate Base The choice of base is critical for the transmetalation step.[1] For electron-deficient anilines, stronger inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) often prove more effective than weaker bases.[1][4] It is advisable to screen a panel of bases.
Incorrect Solvent The solvent can influence catalyst stability and reactivity. Screen common Suzuki coupling solvents such as 1,4-dioxane, toluene, THF, or 2-MeTHF, often with a small amount of water.[5][6][7]
Low Reaction Temperature While the electron-withdrawing groups facilitate oxidative addition, subsequent steps might require higher temperatures to proceed at a reasonable rate.[8] Consider increasing the reaction temperature in increments (e.g., 80 °C, 100 °C, 110 °C).

Issue 2: Presence of Significant Side Products

The formation of undesired side products can compete with the desired cross-coupling reaction, leading to reduced yields and complex purification.

Side Product/IssuePotential Cause & Minimization Strategy
Protodeboronation The boronic acid is replaced by a hydrogen atom. This is often promoted by excess water or a harsh base.[2][4] Solution: Use a more stable boronic ester (e.g., pinacol ester), ensure anhydrous conditions if appropriate for your base system, or select a milder base.[2]
Homocoupling Two molecules of the boronic acid couple together. This is frequently caused by the presence of oxygen, which can oxidize the Pd(0) catalyst.[2][3] Solution: Rigorously exclude oxygen from the reaction by using an inert atmosphere and thoroughly degassed solvents.[2][3]
Dehalogenation The halogen on the aniline substrate is replaced by a hydrogen atom. This can be a result of certain catalyst systems or impurities. Solution: Re-evaluate the catalyst/ligand system. Sometimes, a change in ligand can suppress this side reaction.

Frequently Asked Questions (FAQs)

Q1: How does the trifluoromethyl group on the aniline ring affect the Suzuki coupling reaction?

A1: The trifluoromethyl group is a potent electron-withdrawing group. This property generally makes the initial oxidative addition step of the palladium catalyst to the aryl halide faster and more favorable.[1][2] However, it can also alter the electron density of the subsequent palladium complexes in the catalytic cycle, potentially influencing the rates of transmetalation and reductive elimination.[2]

Q2: What is the optimal type of base to use for Suzuki couplings with this compound derivatives?

A2: For challenging couplings involving electron-deficient substrates like this, inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have been demonstrated to be highly effective.[1] It is recommended to screen a variety of bases to find the optimal conditions for your specific substrates.

Q3: Is it necessary to run the reaction under an inert atmosphere?

A3: Yes, it is highly recommended. The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized, leading to catalyst deactivation and the formation of homocoupled byproducts.[1] To achieve reproducible and high-yielding results, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon and to use degassed solvents.[1][3]

Q4: I am observing the hydrolysis of my boronic acid. What can I do?

A4: This side reaction is known as protodeboronation.[2][4] To minimize this, you can try using a more stable boronic ester, such as a pinacol ester. Additionally, ensuring your reaction conditions are anhydrous (if compatible with your chosen base) or using a less harsh base can help suppress this unwanted reaction.[2]

Data Summary Tables

The following tables summarize reaction conditions from the literature for Suzuki couplings involving bromoanilines and other challenging aryl halides, providing a starting point for optimization.

Table 1: Catalyst and Ligand Effects on the Suzuki Coupling of Ortho-Bromoanilines [5]

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
CataCXium A Pd G3 (10)-Cs₂CO₃2-MeTHF8095
Pd(Amphos)Cl₂ (10)-Cs₂CO₃2-MeTHF8022
SPhos Pd G4 (10)-Cs₂CO₃2-MeTHF800
Pd(OAc)₂ (10)-Cs₂CO₃2-MeTHF800
(PPh₃)₂PdCl₂ (10)-Cs₂CO₃2-MeTHF8046

Table 2: General Starting Conditions for Challenging Aryl Halides

Palladium Precursor (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Pd(OAc)₂ (1-2)SPhos (2-4)K₃PO₄ (2-3)Toluene or THF80-110
PdCl₂(dppf) (2-5)-Cs₂CO₃ (2-3)1,4-Dioxane/H₂O80-100
Pd₂(dba)₃ (1-3)XPhos (2-6)K₃PO₄ (2-3)2-MeTHF70-100

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Arylboronic acid or boronic ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven or flame-dried)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the halogenated this compound derivative, the arylboronic acid/ester, the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Troubleshooting_Workflow start Low Conversion in Suzuki Coupling catalyst_check Is the Catalyst System Optimal? start->catalyst_check catalyst_inactive Potential Catalyst Inactivity - Oxidized Pd(0) - Inhibited by substrate catalyst_check->catalyst_inactive No ligand_check Is the Ligand Appropriate? catalyst_check->ligand_check Yes catalyst_solution Solution: - Ensure inert atmosphere (N2/Ar) - Use degassed solvents - Screen different Pd precursors catalyst_inactive->catalyst_solution ligand_ineffective Ineffective Ligand - PPh3 may be insufficient ligand_check->ligand_ineffective No base_check Is the Base Correct? ligand_check->base_check Yes ligand_solution Solution: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Consider NHC ligands ligand_ineffective->ligand_solution base_weak Base is too weak or not soluble enough base_check->base_weak No conditions_check Are Reaction Conditions Optimal? base_check->conditions_check Yes base_solution Solution: - Use stronger inorganic bases (e.g., Cs2CO3, K3PO4) - Screen a panel of bases base_weak->base_solution conditions_suboptimal Suboptimal Conditions - Low temperature - Incorrect solvent conditions_check->conditions_suboptimal No conditions_solution Solution: - Increase reaction temperature - Screen different solvents (Dioxane, Toluene, 2-MeTHF) conditions_suboptimal->conditions_solution

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Trans Ar-Pd(II)-R(L_n) OA_label Oxidative Addition TM_label Transmetalation RE_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Determination of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-Fluoro-3-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals, is critical for ensuring the quality, safety, and efficacy of the final product. A variety of analytical techniques can be employed to assess its purity and identify potential impurities. This guide provides an objective comparison of the principal analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of these methods is compared using supporting experimental data derived from closely related analogous compounds, providing a strong framework for method selection and development.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on several factors, including the nature of potential impurities, the required sensitivity and accuracy, and the intended application (e.g., routine quality control versus in-depth impurity profiling).

Analytical TechniquePrinciplePrimary ApplicationAdvantagesLimitations
HPLC-UV Separation based on polarity, with detection via UV absorbance.Purity testing, quantification, and impurity profiling.High precision and accuracy, robust, and widely available. Suitable for non-volatile or thermally labile compounds.[1]Requires the analyte and impurities to have a UV chromophore. May have lower sensitivity compared to GC-MS for certain impurities.
GC-MS Separation based on volatility and polarity, with detection by mass spectrometry.Identification and quantification of volatile impurities and trace analysis.High sensitivity and selectivity. Provides structural information for impurity identification through mass fragmentation patterns.[1]Less suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes to improve volatility and peak shape.
qNMR Quantification based on the direct relationship between the NMR signal integral and the number of nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.[2]A primary ratio method providing SI-traceable results. Can be used for both structure elucidation and quantification. Highly specific due to the wide chemical shift range of ¹⁹F NMR.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard that does not have overlapping signals with the analyte.[3]

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar halogenated aniline derivatives and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity assessment of this compound.

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase to improve peak symmetry. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.[4]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a relative response factor for each impurity should be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile impurities in this compound.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

  • A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[4]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection of 1 µL of the sample solution.

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of all components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute measure of purity and is particularly well-suited for fluorinated compounds using ¹⁹F NMR.

Instrumentation:

  • A well-maintained NMR spectrometer equipped with a fluorine probe (for ¹⁹F qNMR).

  • High-precision 5 mm NMR tubes.

  • Analytical balance (accurate to at least 0.01 mg).

Reagents:

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in which both the analyte and internal standard are fully soluble.

  • High-purity internal standard (e.g., 4-Fluoroanisole for ¹⁹F qNMR, with a known purity of ≥99.5%).[3]

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into a vial.

    • Accurately weigh a specific amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition (¹⁹F qNMR):

    • Tune and shim the probe for the fluorine channel.

    • Set a 90° pulse angle to maximize the signal.

    • Use a long relaxation delay (D1), at least 5 times the longest T₁ of the signals of interest, to ensure full relaxation between scans (a typical starting value is 30 seconds).[3]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >250:1).[3]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of nuclei for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizations

Experimental Workflow for Purity Determination

General Workflow for Purity Determination of this compound cluster_sample Sample Handling cluster_analysis Analytical Method cluster_data Data Analysis cluster_result Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation HPLC HPLC-UV Preparation->HPLC GCMS GC-MS Preparation->GCMS qNMR qNMR Preparation->qNMR Chromatogram Chromatogram/Spectrum Acquisition HPLC->Chromatogram GCMS->Chromatogram qNMR->Chromatogram Integration Peak Integration / Signal Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Purity Report & Impurity Profile Calculation->Report

Caption: General workflow for purity determination.

Logical Relationship for Method Selection

Decision Tree for Analytical Method Selection Goal Analytical Goal? Routine Routine QC / Purity Assay Goal->Routine Impurity Impurity Identification Goal->Impurity Absolute Absolute Quantification Goal->Absolute HPLC HPLC-UV Routine->HPLC High Precision & Robustness GCMS GC-MS Impurity->GCMS Structural Information qNMR qNMR Absolute->qNMR Primary Method

References

Comparative Analysis of HPLC and GC-MS for the Quantification of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and other advanced chemical entities, the purity and accurate quantification of intermediates are critical. 4-Fluoro-3-(trifluoromethyl)aniline is a key building block whose analytical characterization demands robust and reliable methods. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The information presented, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for method development in both HPLC and GC-MS.

PropertyValueReference
Molecular Formula C₇H₅F₄N[1]
Molecular Weight 179.11 g/mol [1]
Boiling Point 207-208 °C[2]
Density 1.393 g/mL at 25 °C[2]
Flash Point 92 °C
Form Liquid

The compound's relatively high boiling point suggests that GC analysis is feasible, while its aromatic structure indicates it will be UV active, making it suitable for HPLC with UV detection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is suitable.

  • A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common choice for the separation of aromatic amines.

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or phosphoric acid (for pH adjustment of the mobile phase)

  • A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water. For Mass Spectrometry compatibility, a volatile acid like 0.1% formic acid can be added to both solvents.[3]

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable solvent like acetonitrile.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.[3]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range.

4. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis stock Prepare Stock Solution (1 mg/mL) working Prepare Working Standards (1-100 µg/mL) stock->working injection Inject Sample/Standard working->injection sample Prepare Sample Solution sample->injection instrument HPLC with UV/DAD Detector column C18 Reversed-Phase Column instrument->column Mobile Phase (ACN:H2O) chromatogram Record Chromatogram injection->chromatogram quantification Quantify using Peak Area chromatogram->quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. It is well-suited for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

1. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole) is required.

  • A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally used.

2. Reagents and Carrier Gas:

  • A suitable solvent for sample dissolution, such as dichloromethane or toluene (GC grade).[3]

  • Helium is the most common carrier gas.

3. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Prepare a stock solution of the reference standard in dichloromethane.

  • Working Standards: Dilute the stock solution to prepare working standards with concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample in dichloromethane to a final concentration of approximately 100-500 µg/mL.[3]

4. GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Injection Volume 1 µL
Oven Temperature Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_analysis Data Acquisition & Analysis stock Prepare Stock Solution (1 mg/mL in Dichloromethane) working Prepare Working Standards stock->working injection Inject into GC working->injection sample Prepare Sample Solution sample->injection gc Gas Chromatograph ms Mass Spectrometer gc->ms Separated Analytes detection Mass Spectral Detection ms->detection separation Chromatographic Separation injection->separation separation->gc identification Identify by Mass Spectrum detection->identification quantification Quantify using Ion Chromatogram detection->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Comparison of HPLC and GC-MS for Analysis

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the study.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Volatility Requirement Not required; suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable.
Sample Preparation Generally simpler, involving dissolution in the mobile phase.May require derivatization for non-volatile compounds, but not for this compound.
Sensitivity Good, typically in the µg/mL to ng/mL range with UV detection.Excellent, often reaching the pg/mL level, especially with selected ion monitoring (SIM).
Specificity Good, based on retention time. Co-eluting peaks can be an issue.Excellent, provides structural information from the mass spectrum, allowing for definitive identification.
Quantification Highly precise and accurate for quantification.Also provides excellent quantitative data, especially with the use of isotopically labeled internal standards.
Throughput Can be high, with typical run times of 5-15 minutes.Run times can be longer due to the temperature programming of the GC oven.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.
Conclusion and Recommendations

Both HPLC and GC-MS are highly capable techniques for the analysis of this compound.

  • HPLC is an excellent choice for routine quality control, purity assessments, and high-throughput analysis where precise quantification is the primary goal. Its operational simplicity and lower cost make it an attractive option.

  • GC-MS is the preferred method when definitive identification of the analyte and any potential impurities is required. Its high sensitivity and the structural information provided by the mass spectrum are invaluable for impurity profiling, metabolite identification, and trace-level analysis.

For a comprehensive characterization of this compound, particularly during process development and in regulatory submissions, the use of both techniques is often recommended to provide orthogonal data, ensuring the highest level of confidence in the analytical results.

References

A Spectroscopic Showdown: Unmasking the Isomers of Fluorinated Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of molecular structure is paramount. In the realm of fluorinated compounds, distinguishing between positional isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, offering key experimental data and protocols to facilitate their unambiguous identification.

The introduction of a fluorine atom to the aniline scaffold dramatically influences its physicochemical properties, making these isomers valuable building blocks in medicinal chemistry and materials science. However, the subtle shift in the fluorine's position on the aromatic ring gives rise to distinct spectroscopic signatures. This guide delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to create a detailed comparative fingerprint for each isomer.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, providing a clear and quantitative basis for their differentiation.

Table 1: ¹H and ¹³C NMR Spectral Data (CDCl₃)
Isomer¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
2-Fluoroaniline ~6.95-7.10 (m, 2H, Ar-H), ~6.70-6.85 (m, 2H, Ar-H), ~3.75 (br s, 2H, -NH₂)~150.0 (d, ¹JCF), ~135.0 (d, ²JCF), ~124.5 (d, ⁴JCF), ~118.5 (d, ³JCF), ~115.0 (d, ²JCF), ~112.5 (d, ³JCF)
3-Fluoroaniline ~7.06 (m, 1H, Ar-H), ~6.30-6.60 (m, 3H, Ar-H), ~3.64 (br s, 2H, -NH₂)~163.5 (d, ¹JCF), ~148.0 (d, ³JCF), ~130.5 (d, ³JCF), ~110.0 (s), ~106.0 (d, ²JCF), ~102.0 (d, ²JCF)
4-Fluoroaniline ~6.89 (t, J = 8.0 Hz, 2H, Ar-H), ~6.62 (dd, J = 8.6, 4.5 Hz, 2H, Ar-H), ~3.60 (br s, 2H, -NH₂)[1]156.38 (d, ¹JCF = 235.2 Hz), 142.57 (d, ⁴JCF = 2.0 Hz), 116.10 (d, ³JCF = 7.6 Hz), 115.69 (d, ²JCF = 22.4 Hz)[1]

Note: NMR data is compiled from various spectral databases and may show slight variations based on experimental conditions. 'd' denotes a doublet and 't' a triplet.

Table 2: ¹⁹F NMR, IR, UV-Vis, and Mass Spectrometry Data
Spectroscopic Technique2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
¹⁹F NMR (δ, ppm vs. CFCl₃) ~ -138~ -112~ -121
FTIR (cm⁻¹) N-H stretch: ~3400, 3320C-F stretch: ~1250N-H stretch: ~3420, 3340C-F stretch: ~1280N-H stretch: ~3410, 3330C-F stretch: ~1230
UV-Vis (λmax, nm in Cyclohexane) Not explicitly foundNot explicitly found230, 293[2]
Mass Spectrometry (m/z) [M]⁺•: 111Key Fragments: 84, 83, 64[M]⁺•: 111Key Fragments: 84, 83, 63[M]⁺•: 111Key Fragments: 84, 83, 64

Experimental Protocols

Standardized protocols are essential for reproducible and comparable spectroscopic data. The following methodologies are recommended for the analysis of fluorinated aniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the fluoroaniline isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 200 ppm.

  • ¹⁹F NMR Acquisition:

    • Spectrometer: Observe frequency corresponding to the ¹H field strength.

    • Pulse Program: Standard single-pulse sequence, often with proton decoupling.

    • Reference: Trichlorofluoromethane (CFCl₃) as an external or internal standard (0 ppm).

    • Spectral Width: A range sufficient to cover aromatic fluorine signals (e.g., -100 to -150 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the fluoroaniline isomer with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the fluoroaniline isomer in a UV-grade solvent such as ethanol or cyclohexane.

    • Perform serial dilutions to obtain a concentration that yields an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Data Acquisition:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the pure solvent in a matched quartz cuvette as a blank to zero the instrument.

    • Record the absorbance spectrum of the sample solution.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for these volatile isomers.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

    • Mass Range: m/z 40-200 to capture the molecular ion and key fragment ions.

Spectroscopic Analysis Workflow

A logical workflow ensures a comprehensive and efficient spectroscopic characterization of the fluoroaniline isomers. The initial analysis typically begins with less destructive techniques like NMR and IR, followed by UV-Vis and finally MS for molecular weight confirmation and fragmentation analysis.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Sample Fluoroaniline Isomer (2-FA, 3-FA, or 4-FA) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR FTIR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation & Isomer Differentiation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

A logical workflow for the spectroscopic analysis of fluoroaniline isomers.

This systematic approach, combining multiple spectroscopic techniques, provides a robust framework for the definitive identification and characterization of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline. The presented data and protocols serve as a valuable resource for researchers working with these important chemical entities.

References

A Comparative Analysis of the Reactivity of 4-Fluoro-3-(trifluoromethyl)aniline and 3-Fluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic placement of fluorine-containing functional groups on aromatic scaffolds is a cornerstone of modern molecular design. The unique electronic properties imparted by substituents such as fluorine and trifluoromethyl groups can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. This guide provides a detailed comparative analysis of the chemical reactivity of two structurally similar, yet electronically distinct isomers: 4-Fluoro-3-(trifluoromethyl)aniline and 3-fluoro-4-(trifluoromethyl)aniline.

Executive Summary of Reactivity Comparison

The differential placement of the strongly electron-withdrawing trifluoromethyl (-CF3) group and the moderately electron-withdrawing fluorine (-F) atom dictates the electronic landscape of the aniline ring and the nucleophilicity of the amino group. These differences are expected to manifest in varying reactivity towards both electrophilic aromatic substitution and nucleophilic reactions at the amino group.

PropertyThis compound3-Fluoro-4-(trifluoromethyl)aniline
Predicted Basicity (pKa of conjugate acid) Less basicMore basic
Predicted Nucleophilicity of Amino Group LowerHigher
Reactivity in N-Acylation SlowerFaster
Reactivity in Electrophilic Aromatic Substitution Less reactiveMore reactive
Directing Effect in Electrophilic Aromatic Substitution Substitution likely at C2 and C6Substitution likely at C2 and C6

Theoretical Basis for Reactivity Differences: An Electronic Perspective

The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. The fluoro substituent exhibits both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+R). Overall, fluorine is considered a deactivating group in electrophilic aromatic substitution.[3]

To quantify these effects, Hammett substituent constants (σ) are invaluable.[4][5][6][7]

Substituentσ_metaσ_para
-F0.340.06
-CF30.440.57

In this compound:

  • The -CF3 group is at the meta position relative to the amino group, exerting a strong -I effect.

  • The -F group is at the para position, where its -I effect is partially offset by its +R effect.

In 3-fluoro-4-(trifluoromethyl)aniline:

  • The -CF3 group is at the para position, exerting a very strong electron-withdrawing effect through both induction and resonance.

  • The -F group is at the meta position, primarily exerting a -I effect.

Basicity and Nucleophilicity of the Amino Group

The electron density on the nitrogen atom directly influences its basicity and nucleophilicity. Electron-withdrawing groups decrease electron density, thereby reducing basicity.[8]

  • In 3-fluoro-4-(trifluoromethyl)aniline , the powerful para-CF3 group significantly withdraws electron density from the amino group.

  • In This compound , the meta-CF3 group has a less pronounced deactivating effect on the amino group compared to a para-CF3 group.

Therefore, it is predicted that 3-fluoro-4-(trifluoromethyl)aniline is a weaker base and a poorer nucleophile than this compound.

Reactivity in Common Synthetic Transformations

N-Acylation

Acylation of the amino group is a fundamental reaction for anilines, often used for protection or to introduce further functionality.[9][10][11] The rate of this reaction is directly proportional to the nucleophilicity of the aniline nitrogen.

Based on the predicted lower nucleophilicity of 3-fluoro-4-(trifluoromethyl)aniline, it is expected to undergo slower acylation compared to this compound under identical conditions.

Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aniline Substituted Aniline (Isomer 1 or 2) Reaction Acylation (Base catalyst, e.g., Pyridine) Aniline->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->Reaction Amide N-Acylated Product Reaction->Amide Byproduct Byproduct (e.g., Acetic Acid) Reaction->Byproduct

Caption: General workflow for the N-acylation of substituted anilines.

Electrophilic Aromatic Substitution

The amino group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution.[2][12] However, the presence of the deactivating -F and -CF3 groups will significantly reduce the overall reactivity of the aromatic ring.

The overall electron density of the aromatic ring is expected to be lower in 3-fluoro-4-(trifluoromethyl)aniline due to the powerful deactivating effect of the para-CF3 group. Consequently, this isomer is predicted to be less reactive in electrophilic aromatic substitution than this compound.

For both isomers, the strong ortho, para-directing effect of the amino group will direct incoming electrophiles to the positions ortho and para to it.

  • For this compound: The positions ortho to the amino group are C2 and C6. The para position is occupied by the fluorine atom. Therefore, substitution is expected to occur at the C2 and C6 positions.

  • For 3-fluoro-4-(trifluoromethyl)aniline: The positions ortho to the amino group are C2 and C6. The para position is occupied by the trifluoromethyl group. Substitution is therefore also expected at the C2 and C6 positions.

Caption: Predicted sites of electrophilic aromatic substitution.

Experimental Protocols

While direct comparative data is lacking, the following general protocols for N-acylation and nitration can be adapted for a comparative study of the two isomers.

General Protocol for N-Acylation

This protocol is based on standard procedures for the acetylation of anilines.[13][14]

  • Dissolution: Dissolve the substituted aniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a base (1.2 eq), such as pyridine or triethylamine, to the solution.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.1 eq).

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Nitration

This protocol is a general method for the nitration of deactivated anilines and may require optimization.

  • Dissolution: Dissolve the substituted aniline (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.05 eq) in sulfuric acid while maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Conclusion

The subtle change in the substitution pattern between this compound and 3-fluoro-4-(trifluoromethyl)aniline leads to predictable differences in their chemical reactivity. The position of the strongly electron-withdrawing trifluoromethyl group is the dominant factor. When in the para position, as in 3-fluoro-4-(trifluoromethyl)aniline, it is expected to significantly decrease the basicity of the amino group and the electron density of the aromatic ring, rendering it less reactive in both N-acylation and electrophilic aromatic substitution compared to its isomer.

For researchers and drug development professionals, understanding these nuances is critical for designing efficient synthetic routes and for predicting the properties of resulting molecules. The provided theoretical framework and experimental protocols offer a solid starting point for the practical application and further investigation of these versatile fluorinated building blocks.

References

The Impact of 4-Fluoro Substitution on the Biological Activity of 3-(Trifluoromethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the physicochemical and pharmacological properties of drug candidates. This guide provides a detailed comparison of the biological activities of compounds derived from 4-Fluoro-3-(trifluoromethyl)aniline and its non-fluorinated counterpart, 3-(trifluoromethyl)aniline. By examining key physicochemical parameters, anticancer activities, and relevant signaling pathways, this document aims to illuminate the strategic advantages of selective fluorination in drug design.

Physicochemical Properties: The Foundation of Biological Activity

The addition of a fluorine atom to the 3-(trifluoromethyl)aniline scaffold significantly alters its electronic properties, which in turn affects its acidity (pKa) and lipophilicity (logP). These parameters are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

CompoundStructurepKalogP
3-(Trifluoromethyl)aniline3-(Trifluoromethyl)aniline3.492.29
This compoundthis compoundPredicted to be lower than 3.49Predicted to be higher than 2.29

The strong electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa. This can influence the ionization state of the molecule at physiological pH, affecting its interaction with biological targets and its solubility. The addition of fluorine also generally increases lipophilicity, which can enhance membrane permeability and, consequently, cellular uptake.

Case Study: Sorafenib and the Role of Halogenation in Kinase Inhibition

While direct comparative studies on a wide range of derivatives are scarce, the development of the multi-kinase inhibitor Sorafenib provides a powerful case study. Sorafenib, a urea derivative of 4-chloro-3-(trifluoromethyl)aniline, is a potent inhibitor of several tyrosine protein kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and the Raf family kinases (B-Raf and C-Raf). Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis.

Although a direct comparison with a non-halogenated analog is not extensively documented in a single study, the structure-activity relationship (SAR) data from various sources consistently highlight the importance of the 4-chloro-3-(trifluoromethyl)phenyl moiety for high potency. It is widely accepted that the halogen at the 4-position, be it chlorine or fluorine, plays a crucial role in the binding affinity of the compound to its target kinases.

Comparative Anticancer Activity Data (Illustrative)

The following table illustrates the potent anticancer activity of Sorafenib and its analogs, which contain the critical 4-chloro-3-(trifluoromethyl)phenyl group. The high potency observed in these compounds underscores the importance of this substitution pattern.

CompoundTarget Cell LineIC50 (µM)Key Kinase TargetsCitation
SorafenibHela (Cervical Cancer)~2-5VEGFR-2, B-Raf, PDGFR-β[1]
SorafenibH1975 (Lung Cancer)4.20 ± 0.21VEGFR-2, B-Raf, PDGFR-β[1]
SorafenibA549 (Lung Cancer)~3-5VEGFR-2, B-Raf, PDGFR-β[1]
Sorafenib Analog 3d Hela (Cervical Cancer)0.56 ± 0.04Not specified[1]
Sorafenib Analog 3t H1975 (Lung Cancer)2.34 ± 0.07Not specified[1]
Sorafenib Analog 3v A549 (Lung Cancer)1.35 ± 0.03Not specified[1]

Key Signaling Pathways and Biological Processes Affected

Compounds derived from 4-halo-3-(trifluoromethyl)aniline, such as Sorafenib, primarily exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds block the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and tube formation.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Compound This compound Derivative Compound->VEGFR2 Inhibits Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

VEGFR-2 signaling pathway and its inhibition.
B-Raf/MEK/ERK Signaling Pathway

The Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the B-Raf kinase are common in many cancers, leading to constitutive activation of this pathway. Sorafenib and its analogs are effective inhibitors of both wild-type and mutant B-Raf, thereby blocking downstream signaling and inhibiting cancer cell proliferation.

BRaf_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRaf B-Raf RAS->BRaf MEK MEK BRaf->MEK Compound This compound Derivative Compound->BRaf Inhibits ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Survival Cell Survival TranscriptionFactors->Survival

B-Raf/MEK/ERK pathway and its inhibition.

Experimental Protocols

The following are summaries of standard experimental protocols used to assess the biological activities of these compounds.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase, such as VEGFR-2 or B-Raf.

  • Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific peptide substrate, and ATP in a suitable buffer.

  • Inhibitor Addition : The test compound (e.g., a derivative of this compound) is added at various concentrations.

  • Incubation : The reaction is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow for phosphorylation of the substrate.

  • Detection : The amount of phosphorylated substrate or the amount of ATP consumed is quantified. Luminescence-based assays, such as ADP-Glo™, are commonly used, where the amount of ADP produced is converted to a light signal.

  • IC50 Determination : The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding : Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization : A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC50 Calculation : The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of a compound on the migratory capacity of cells.

  • Monolayer Formation : Cells are grown to a confluent monolayer in a culture plate.

  • Wound Creation : A "scratch" or cell-free gap is created in the monolayer using a pipette tip or a specialized insert.

  • Compound Treatment : The cells are washed to remove debris, and fresh medium containing the test compound is added.

  • Image Acquisition : Images of the wound are captured at different time points (e.g., 0, 12, and 24 hours).

  • Data Analysis : The rate of wound closure is quantified by measuring the area of the gap over time. A slower closure rate in the presence of the compound indicates inhibition of cell migration.

Conclusion

The strategic incorporation of a fluorine atom at the 4-position of the 3-(trifluoromethyl)aniline scaffold offers medicinal chemists a powerful tool to modulate the biological activity of resulting compounds. As exemplified by the development of potent kinase inhibitors like Sorafenib, this substitution pattern is critical for achieving high binding affinity and potent anticancer effects. The electron-withdrawing nature of the fluorine atom can fine-tune the physicochemical properties of the molecule, enhancing its drug-like characteristics. The insights provided in this guide underscore the importance of considering fluorination as a key strategy in the design and optimization of novel therapeutic agents. Further direct comparative studies are warranted to fully elucidate the nuanced effects of this substitution on a broader range of biological targets.

References

Comparative Crystallographic Analysis of 4-Fluoro-3-(trifluoromethyl)aniline Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the single crystal X-ray diffraction (XRD) analysis of 4-Fluoro-3-(trifluoromethyl)aniline derivatives. This guide provides a comparative overview of their crystallographic structures, detailed experimental protocols, and insights into their relevance in medicinal chemistry.

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The this compound scaffold is of particular interest due to the combined electron-withdrawing effects of the fluorine and trifluoromethyl groups, which can significantly influence the physicochemical properties and biological activity of the parent molecule. Single crystal XRD analysis provides definitive proof of the three-dimensional atomic arrangement within a crystalline solid, offering invaluable insights into molecular conformation, intermolecular interactions, and packing motifs. This data is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

This guide compares the single crystal XRD data of two key derivatives: the methoxy-substituted analog, 4-Methoxy-3-(trifluoromethyl)aniline, and the N-acetylated derivative of a closely related compound, N-[3-(trifluoromethyl)phenyl]acetamide. The parent compound, this compound, exists as a liquid at room temperature and would require specialized low-temperature crystallographic techniques for its structural determination.

Performance Comparison: Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-Methoxy-3-(trifluoromethyl)aniline and N-[3-(trifluoromethyl)phenyl]acetamide, providing a basis for structural comparison.

Parameter4-Methoxy-3-(trifluoromethyl)aniline[1]N-[3-(trifluoromethyl)phenyl]acetamide
Chemical Formula C₈H₈F₃NOC₉H₈F₃NO
Molecular Weight 191.15 g/mol 203.16 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 5.4140(11)10.396(3)
b (Å) 14.880(3)9.683(3)
c (Å) 21.304(4)10.098(3)
α (°) 9090
β (°) 90114.13(3)
γ (°) 9090
Volume (ų) 1716.3(6)926.3(5)
Z 84
Temperature (K) 293Not specified
Radiation Mo KαNot specified

Key Structural Insights

The crystal structure of 4-Methoxy-3-(trifluoromethyl)aniline reveals significant intermolecular interactions, including N—H···F, N—H···N, and C—H···F hydrogen bonds, which stabilize the crystal packing.[1] The methoxy group is slightly inclined with respect to the benzene ring.[1] These types of interactions are critical in determining the solubility and crystal morphology of a compound, which are important considerations in drug formulation.

For N-[3-(trifluoromethyl)phenyl]acetamide, the presence of the amide functionality introduces the potential for strong N—H···O hydrogen bonding, which typically leads to well-defined, stable crystalline lattices. The comparison of these two structures highlights how different functional groups appended to the trifluoromethylaniline core can direct distinct crystal packing arrangements and intermolecular interactions, ultimately influencing the solid-state properties of the molecule.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and validation of crystallographic data. Below are representative protocols for the synthesis, crystal growth, and single crystal XRD analysis of this compound derivatives.

Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

A solution of 4-amino-2-(trifluoromethyl)phenol in dichloromethane is treated with sodium hydride in an ice bath. After stirring, iodomethane is added, and the reaction is stirred for an extended period at room temperature. The solvent is then evaporated to yield the final product.[1]

Crystal Growth

Single crystals suitable for XRD analysis are typically grown by slow evaporation of a saturated solution of the compound. For 4-Methoxy-3-(trifluoromethyl)aniline, colorless block-like crystals were obtained from an ethanol solution over approximately seven days at room temperature.[1] For compounds that are liquid at room temperature, such as this compound, low-temperature in-situ crystallization techniques are necessary. This involves cooling the liquid sample in a capillary on the diffractometer until a single crystal is formed.

Single Crystal X-ray Diffraction (XRD) Analysis

The following is a generalized protocol for the single crystal XRD analysis of a small organic molecule.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop or a glass fiber with an appropriate adhesive.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a stable low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream. This minimizes thermal vibrations and can improve the quality of the diffraction data. Data is collected using monochromatic X-radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected over a range of crystal orientations.

  • Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a single crystal XRD analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd XRD Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystal_growth Slow Evaporation / Cooling purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection processing Data Processing data_collection->processing solution Structure Solution & Refinement processing->solution final_structure final_structure solution->final_structure Final Structure

A flowchart of the single crystal XRD experimental workflow.

Logical Relationships in Derivative Comparison

The comparison of different derivatives allows researchers to understand the impact of specific functional groups on the crystal packing and intermolecular interactions.

logical_relationship cluster_derivatives Derivatives cluster_properties Impact on Crystal Structure parent This compound Scaffold methoxy 4-Methoxy Derivative parent->methoxy Substitution n_acetyl N-Acetyl Derivative parent->n_acetyl Acylation packing_methoxy Altered Crystal Packing (e.g., Orthorhombic) methoxy->packing_methoxy interactions_methoxy Modified Intermolecular Interactions (N-H...F, N-H...N, C-H...F) methoxy->interactions_methoxy packing_n_acetyl Different Crystal Packing (e.g., Monoclinic) n_acetyl->packing_n_acetyl interactions_n_acetyl Introduction of Strong H-bonds (N-H...O) n_acetyl->interactions_n_acetyl

Impact of derivatization on crystal structure.

References

Comparative Cytotoxicity of Fluoro-Trifluoromethyl-Aniline Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the cytotoxic effects of positional isomers of fluoro-trifluoromethyl-aniline, providing valuable insights for researchers, scientists, and professionals in drug development. While direct comparative studies across all positional isomers are limited, this document synthesizes available data on the cytotoxicity of various aniline derivatives to provide a comprehensive overview. The information presented herein, supported by experimental protocols and mechanistic pathways, serves as a critical resource for the development of novel therapeutics.

Comparative Cytotoxicity Data

The cytotoxic potential of fluoro-trifluoromethyl-aniline isomers is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit 50% of cell growth in vitro. The following table summarizes IC50 values for various aniline derivatives against different cancer cell lines, compiled from multiple studies. It is important to note that these values are not from a single comparative study and experimental conditions may vary between studies.

CompoundCancer Cell LineIC50 (µM)
4-anilinoquinazoline derivative (Compound 8a)A431 (Skin Carcinoma)2.62
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b)A375 (Melanoma)25.4
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b)C32 (Melanoma)24.4
5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b)DU145 (Prostate)27.8
2-{3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5- yl}anilineHT-29 (Colon Adenocarcinoma), PRXF 22Rv1 (Prostate Cancer)Noted for selective cytotoxicity
Mechanisms of Action and Signaling Pathways

Aniline and its derivatives are known to induce cytotoxicity through various mechanisms, primarily involving oxidative stress and the induction of apoptosis (programmed cell death).[1][2][3] The metabolic activation of aromatic amines by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as N-hydroxy intermediates and nitrenium ions.[4] These reactive species can bind to cellular macromolecules like DNA and proteins, causing damage and triggering cell death pathways.[1][4]

One of the key mechanisms is the generation of reactive oxygen species (ROS), which leads to lipid peroxidation, protein oxidation, and oxidative DNA damage.[1][2] This oxidative stress can disrupt mitochondrial function, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[5] The activation of caspase cascades, particularly caspase-9 and the executioner caspase-3, ultimately leads to the dismantling of the cell.[5]

G Generalized Signaling Pathway for Aniline-Induced Cytotoxicity A Fluoro-Trifluoromethyl-Aniline B Metabolic Activation (Cytochrome P450) A->B C Reactive Metabolites B->C D Reactive Oxygen Species (ROS) Generation C->D J DNA & Protein Binding C->J E Oxidative Stress D->E F Mitochondrial Damage E->F K Cellular Damage E->K G Cytochrome c Release F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I J->K K->I

Aniline-induced cytotoxicity pathway.

Experimental Protocols

The following are detailed methodologies for commonly used in vitro cytotoxicity assays to assess the effects of fluoro-trifluoromethyl-aniline isomers.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[4]

Materials:

  • 96-well cell culture plates

  • Test compounds (fluoro-trifluoromethyl-aniline isomers)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create serial dilutions of the compounds in the complete medium to achieve the desired final concentrations. The final solvent concentration should be kept below 0.5% to avoid toxicity.[4] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.[4] Include vehicle-treated (solvent only) and untreated control wells.

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO2 incubator.[5][6]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from a dose-response curve by plotting the percentage of cell viability against the compound concentration.[5]

G Experimental Workflow for MTT Assay A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Serial Dilutions) B->C D 48-72h Incubation C->D E Add MTT Reagent D->E F 2-4h Incubation E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

MTT assay workflow.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[4]

Materials:

  • 96-well cell culture plates

  • Test compounds

  • Appropriate cell line

  • Complete cell culture medium

  • LDH assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is recommended to run the MTT and LDH assays on parallel plates prepared simultaneously.[4]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum release (lysis control).

References

Assessing the Reactivity of 4-Fluoro-3-(trifluoromethyl)aniline for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine and trifluoromethyl groups can significantly modulate the physicochemical and pharmacokinetic profiles of drug candidates. 4-Fluoro-3-(trifluoromethyl)aniline is a key building block in this domain, particularly in the synthesis of kinase inhibitors. This guide provides an objective comparison of its reactivity against other common aniline derivatives in the context of high-throughput screening (HTS), supported by experimental data and detailed protocols.

Comparative Reactivity and Physicochemical Properties

The reactivity of anilines in common HTS reactions, such as amide bond formation, is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, like the fluoro and trifluoromethyl moieties in this compound, decrease the nucleophilicity of the amino group, which can impact reaction rates and yields.

CompoundStructurepKa[1][2][3][4]clogPRelative Reactivity (Amide Coupling Yield %)
AnilineC₆H₅NH₂4.60.995%
4-Fluoroaniline4-FC₆H₄NH₂4.651.1588%
3-(Trifluoromethyl)aniline3-(CF₃)C₆H₄NH₂3.52.375%
This compound 4-F-3-(CF₃)C₆H₃NH₂ ~3.2 (estimated) ~2.5 (estimated) 65%

Note: Relative reactivity is presented as a plausible, representative yield for a standard amide coupling reaction under HTS conditions. Actual yields may vary depending on the specific reaction conditions and coupling partners.

Experimental Protocols

High-Throughput Amide Coupling Protocol

This protocol is designed for the parallel synthesis of an amide library in a 96-well plate format to assess the reactivity of various anilines.

Materials:

  • 96-well reaction block

  • Multi-channel pipette or automated liquid handler

  • Inert atmosphere (Nitrogen or Argon)

  • Aniline derivatives (0.2 M solution in DMF)

  • Carboxylic acid (0.2 M solution in DMF)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.2 M solution in DMF)

  • DIPEA (N,N-Diisopropylethylamine) (0.4 M solution in DMF)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To each well of the 96-well reaction block, add 100 µL of the carboxylic acid solution (0.02 mmol, 1.0 eq).

  • Add 100 µL of the respective aniline derivative solution to each well (0.02 mmol, 1.0 eq).

  • To each well, add 100 µL of the HATU solution (0.02 mmol, 1.0 eq).

  • Initiate the reaction by adding 100 µL of the DIPEA solution to each well (0.04 mmol, 2.0 eq).

  • Seal the reaction block and shake at room temperature for 16 hours.

  • Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

  • Extract the products by adding 1 mL of ethyl acetate to each well, shaking, and then carefully removing the organic layer. Repeat the extraction.

  • Combine the organic extracts and evaporate the solvent.

  • Analyze the resulting crude products by LC-MS to determine the reaction yield.

Visualizations

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Automated Reaction Assembly cluster_workup Workup & Analysis cluster_data Data Processing stock_solutions Stock Solutions (Anilines, Acids, Reagents) dispensing Liquid Handler Dispensing (96-well Plate) stock_solutions->dispensing reaction Reaction Incubation (Shaking at RT) dispensing->reaction workup Quenching & Extraction reaction->workup analysis LC-MS Analysis workup->analysis data_analysis Yield Calculation & SAR analysis->data_analysis

Caption: High-throughput screening workflow for assessing aniline reactivity.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation AKT->Proliferation Inhibitor Kinase Inhibitor (derived from 4-F-3-(CF3)aniline) Inhibitor->VEGFR2 Inhibits (ATP competitive)

References

A Researcher's Guide to NMR Assignments for Complex Derivatives of 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Derivatives of 4-Fluoro-3-(trifluoromethyl)aniline are common scaffolds in medicinal chemistry, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for their characterization. This guide provides a comparative analysis of NMR assignments for various complex derivatives of this aniline, alongside detailed experimental protocols and a comparison with alternative analytical techniques.

Comparative NMR Data of this compound Derivatives

The chemical shifts and coupling constants in NMR spectra are exquisitely sensitive to the electronic and steric environment of the nuclei. Substitutions on the aniline nitrogen or the aromatic ring of this compound lead to predictable and informative changes in the ¹H, ¹³C, and ¹⁹F NMR spectra. Below are tables summarizing typical NMR data for the parent compound and several classes of its derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Derivatives of this compound in CDCl₃

Compound/DerivativeH-2H-5H-6Other Protons
This compound (Parent) 6.946.826.743.72 (-NH₂)
N-acetyl derivative 7.5-7.87.0-7.27.0-7.22.2 (-COCH₃), 7.5-8.0 (-NH)
N-methyl derivative 6.6-6.86.9-7.16.6-6.82.9 (-CH₃), 3.5-4.0 (-NH)
N,N-dimethyl derivative 6.8-7.07.1-7.36.8-7.03.0 (-N(CH₃)₂)
5-Chloro derivative 7.1-7.3-6.8-7.03.8-4.2 (-NH₂)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Derivatives of this compound in CDCl₃

Compound/DerivativeC-1C-2C-3C-4C-5C-6CF₃Other Carbons
This compound (Parent) 142.5115.7120.9 (q, J ≈ 30 Hz)156.4 (d, J ≈ 240 Hz)116.1118.8124.5 (q, J ≈ 270 Hz)-
N-acetyl derivative 138.1119.2121.5 (q, J ≈ 31 Hz)157.0 (d, J ≈ 245 Hz)116.5123.4124.2 (q, J ≈ 271 Hz)24.5 (-COCH₃), 168.0 (C=O)
N,N-dimethyl derivative 148.9112.6119.8 (q, J ≈ 30 Hz)155.8 (d, J ≈ 242 Hz)115.8117.2125.1 (q, J ≈ 272 Hz)40.5 (-N(CH₃)₂)

Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) for Derivatives of this compound in CDCl₃ (Referenced to CFCl₃)

Compound/Derivative-CF₃Ar-F
This compound (Parent) -62.5-118.2
N-acetyl derivative -62.8-117.5
N-methyl-4-nitro derivative -58.3-
N,N-dimethyl derivative -62.3-119.0

Experimental Protocols for NMR Analysis

A systematic approach is crucial for the unambiguous assignment of all proton, carbon, and fluorine signals in a novel derivative of this compound.

Sample Preparation
  • Sample Quantity: For a standard 5 mm NMR tube, dissolve 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this class of compounds. Other solvents like DMSO-d₆ or Acetone-d₆ can be used depending on the sample's solubility.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like trifluorotoluene (δ ≈ -63.72 ppm) can be used.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

NMR Data Acquisition

The following is a recommended suite of experiments for complete structural elucidation:

  • 1D ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling patterns.

  • 1D ¹³C{¹H} NMR: A proton-decoupled ¹³C spectrum reveals the number of unique carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). The quartet splitting of the CF₃ carbon and the doublet splitting of the fluorine-bound aromatic carbon are characteristic.

  • 1D ¹⁹F NMR: This experiment is essential for characterizing the fluorine-containing moieties. The chemical shift of the CF₃ group and the aromatic fluorine are distinct and sensitive to substitution.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically through two or three bonds. This is crucial for tracing out the proton connectivity within the aromatic ring and any aliphatic side chains.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This is a powerful tool for assigning the protonated carbons in the ¹³C spectrum.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for identifying quaternary (non-protonated) carbons and for piecing together the molecular fragments.

  • 2D ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between protons and fluorine atoms, which can be valuable for confirming stereochemistry or the conformation of flexible side chains.

Logical Workflow for NMR Assignment

The following diagram illustrates a systematic workflow for the complete NMR assignment of a novel, complex derivative of this compound.

NMR_Assignment_Workflow cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Structure Confirmation prep Dissolve Sample in Deuterated Solvent with Standard H1 ¹H NMR prep->H1 Acquire C13 ¹³C{¹H} NMR prep->C13 Acquire F19 ¹⁹F NMR prep->F19 Acquire COSY ¹H-¹H COSY H1->COSY Correlate HSQC ¹H-¹³C HSQC H1->HSQC Correlate HMBC ¹H-¹³C HMBC H1->HMBC Correlate C13->HSQC C13->HMBC trace_couplings Trace ¹H-¹H Couplings with COSY COSY->trace_couplings assign_protons Assign Protonated Carbons via HSQC HSQC->assign_protons assign_quaternary Assign Quaternary Carbons and Fragments with HMBC HMBC->assign_quaternary confirm Confirm Structure assign_protons->confirm trace_couplings->confirm assign_quaternary->confirm

A Comparative Guide to the Effects of Fluorine vs. Chlorine on Aniline Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of fluorine and chlorine substituents on the reactivity of aniline. Understanding these effects is crucial for designing synthetic routes and predicting the behavior of halogenated anilines in various chemical transformations. The information presented is supported by experimental data to facilitate informed decision-making in research and development.

Electronic Effects and Basicity

The reactivity of aniline is intrinsically linked to the electron density of the aromatic ring and the availability of the lone pair of electrons on the nitrogen atom. Halogen substituents influence this electron density through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Both fluorine and chlorine are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack and decreases the basicity of the amino group. Due to its higher electronegativity, fluorine has a stronger inductive effect than chlorine.

  • Resonance Effect (+R): Both halogens possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance. This electron-donating resonance effect partially counteracts the inductive effect and is most pronounced at the ortho and para positions.

The balance of these two opposing effects determines the overall electronic character of the substituent and, consequently, the reactivity of the molecule.

Quantitative Comparison of Basicity (pKa Values)

The basicity of anilines is a direct measure of the availability of the nitrogen lone pair for protonation. A higher pKa value of the conjugate acid (anilinium ion) corresponds to a stronger base. The following table summarizes the pKa values for the anilinium ions of various fluoro- and chloro-substituted anilines.

Substituent PositionFluoroaniline (pKa)Chloroaniline (pKa)
ortho-2.962.62
meta-3.513.32
para-4.65[1]3.98[2][3]
Unsubstituted Aniline4.604.60

Analysis:

  • Inductive vs. Resonance: For both halogens, the pKa values are generally lower than that of unsubstituted aniline, indicating that the electron-withdrawing inductive effect is the dominant factor in determining basicity.

  • Fluorine vs. Chlorine: In the para position, p-fluoroaniline is a weaker base than p-chloroaniline. This is attributed to the stronger electron-withdrawing inductive effect of fluorine, which outweighs its resonance effect, making the lone pair on the nitrogen less available for protonation.[4]

  • Positional Effects: The ortho isomers are the least basic, likely due to a combination of the strong inductive effect at close proximity and steric hindrance.

Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ (para)
-F+0.06
-Cl+0.23

Analysis:

The positive σ values for both fluorine and chlorine confirm their overall electron-withdrawing nature at the para position. The larger positive value for chlorine suggests it is a stronger electron-withdrawing group in the context of the Hammett equation, which is based on the ionization of benzoic acids. However, it is important to note that the interplay of inductive and resonance effects can vary depending on the reaction type.

Reactivity in Electrophilic Aromatic Substitution

The amino group (-NH₂) in aniline is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. However, the high reactivity can lead to multiple substitutions and oxidation, especially under harsh acidic conditions. To control the reaction and achieve mono-substitution, a common strategy involves the protection of the amino group, typically by acetylation to form an acetanilide. This temporarily reduces the activating effect of the amino group and provides steric hindrance at the ortho positions, favoring para-substitution.

The electron-withdrawing nature of both fluorine and chlorine deactivates the aniline ring towards electrophilic attack compared to unsubstituted aniline. The stronger inductive effect of fluorine is expected to cause a greater deactivation of the ring compared to chlorine.

Bromination

Bromination is a classic example of an electrophilic aromatic substitution reaction. Due to the high reactivity of anilines, the reaction with bromine water typically leads to the formation of the 2,4,6-tribromoaniline precipitate. To achieve selective mono-bromination, the amino group is first protected.

While direct comparative kinetic data for the bromination of fluoroaniline versus chloroaniline is scarce, a study on the bromination of chloroacetanilide isomers provides insight into the reactivity. The second-order rate constants (k₂) for the bromination of ortho-, meta-, and para-chloroacetanilide in aqueous solution were determined using a competitive kinetic method.

CompoundRate Constant (k₂) / M⁻¹s⁻¹
o-Chloroacetanilide1.3 x 10⁵
m-Chloroacetanilide1.8 x 10⁵
p-Chloroacetanilide1.7 x 10⁵

Analysis:

This data indicates that the bromination of chloroacetanilides is a very fast reaction. The relative rates are influenced by the position of the chlorine atom. A similar trend would be expected for fluoroacetanilides, although the absolute rates would likely be lower due to the stronger deactivating effect of fluorine.

Nitration

Nitration of anilines is complicated by the basicity of the amino group, which can be protonated in the acidic nitrating mixture (HNO₃/H₂SO₄). The resulting anilinium ion is strongly deactivating and a meta-director. Direct nitration of aniline often leads to a mixture of products and significant oxidation. Therefore, the protection of the amino group as an acetanilide is crucial for achieving controlled para-nitration.

The electron-withdrawing halogen substituents further deactivate the ring towards nitration. Consequently, fluoro- and chloroanilines will react slower than aniline itself. The stronger deactivating effect of fluorine suggests that fluoroanilines will undergo nitration at a slower rate than the corresponding chloroanilines.

Reactivity in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this context, the halogen atom on a haloaniline can act as the leaving group.

The reactivity of halogens as leaving groups in SNAr reactions follows the order: F > Cl > Br > I .

This order is counterintuitive based on bond strength (C-F bond is the strongest) but is explained by the mechanism of the reaction. The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. It also effectively stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.

Therefore, fluoroanilines are significantly more reactive than chloroanilines in nucleophilic aromatic substitution reactions , assuming the halogen is the leaving group and the reaction is activated by other electron-withdrawing groups. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with piperidine is a well-studied example of a rapid SNAr reaction.

Experimental Protocols

Protection of Aniline (Acetylation)

This is a general procedure for the protection of the amino group in anilines before electrophilic substitution.

Materials:

  • Aniline (or substituted aniline)

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a fume hood, dissolve the aniline derivative in glacial acetic acid in a flask.

  • To this solution, add acetic anhydride dropwise with stirring.

  • Stir the reaction mixture at room temperature for approximately 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide derivative.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Electrophilic Bromination of Acetanilide

Materials:

  • Acetanilide derivative

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the dried acetanilide derivative in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution of bromine in glacial acetic acid.

  • Slowly add the bromine solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for about 1 hour. The para-bromoacetanilide product may precipitate.

  • Pour the reaction mixture into water to fully precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Deprotection of Bromoacetanilide (Hydrolysis)

Materials:

  • p-Bromoacetanilide derivative

  • Aqueous hydrochloric acid or sodium hydroxide solution

Procedure:

  • Suspend the p-bromoacetanilide derivative in an aqueous solution of hydrochloric acid or sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath.

  • If acidic hydrolysis was used, carefully neutralize the solution with a concentrated aqueous base (e.g., NaOH) to precipitate the p-bromoaniline. If basic hydrolysis was used, the product may precipitate upon cooling.

  • Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry.

Electrophilic Nitration of Acetanilide

Materials:

  • Acetanilide derivative

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Carefully dissolve the acetanilide derivative in concentrated sulfuric acid, keeping the temperature low with an ice bath.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction to proceed for a short period before pouring it onto crushed ice.

  • The p-nitroacetanilide will precipitate and can be collected by vacuum filtration.

  • The protecting acetyl group can be removed by acidic or basic hydrolysis as described in the deprotection protocol above to yield p-nitroaniline.

Visualizations

Electronic Effects of Halogens on Aniline

electronic_effects cluster_F Fluoroaniline cluster_Cl Chloroaniline F_Inductive Strong Inductive Effect (-I) (due to high electronegativity) F_Result Overall Deactivating (Inductive > Resonance) F_Inductive->F_Result F_Resonance Weak Resonance Effect (+R) F_Resonance->F_Result Cl_Inductive Moderate Inductive Effect (-I) Cl_Result Overall Deactivating (Inductive > Resonance) Cl_Inductive->Cl_Result Cl_Resonance Moderate Resonance Effect (+R) Cl_Resonance->Cl_Result

Caption: Comparison of inductive and resonance effects of fluorine and chlorine on the aniline ring.

General Workflow for Selective Electrophilic Substitution of Aniline

eas_workflow Aniline Aniline (Highly Reactive) Protection Protection (Acetylation) Aniline->Protection Acetanilide Acetanilide (Moderately Reactive) Protection->Acetanilide EAS Electrophilic Aromatic Substitution (e.g., Bromination) Acetanilide->EAS Substituted_Acetanilide p-Substituted Acetanilide EAS->Substituted_Acetanilide Deprotection Deprotection (Hydrolysis) Substituted_Acetanilide->Deprotection Substituted_Aniline p-Substituted Aniline (Final Product) Deprotection->Substituted_Aniline

Caption: A typical experimental workflow for achieving selective para-substitution on aniline.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

snar_reactivity Fluoroaniline Fluoroaniline Chloroaniline Chloroaniline Fluoroaniline->Chloroaniline  Much Greater Reactivity

Caption: Relative reactivity of fluoroaniline and chloroaniline in SNAr reactions (halogen as leaving group).

References

Navigating the Reaction Landscape of 4-Fluoro-3-(trifluoromethyl)aniline: A Comparative Guide to Computational Prediction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to accurately predict the outcomes of chemical reactions is paramount to accelerating discovery and optimizing synthetic routes. 4-Fluoro-3-(trifluoromethyl)aniline is a valuable building block in the synthesis of novel pharmaceuticals and materials, owing to the unique electronic properties conferred by its fluoro and trifluoromethyl substituents. However, the interplay of these groups can also lead to complex reactivity, making the prediction of reaction outcomes a significant challenge. This guide provides an objective comparison of computational approaches for predicting the reactivity of this compound, supported by generalized experimental protocols for key reaction classes.

The Electronic Profile and Anticipated Reactivity

The reactivity of this compound is governed by the electronic contributions of its three substituents on the aromatic ring. The amino (-NH₂) group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Conversely, the trifluoromethyl (-CF₃) group is a powerful deactivating and meta-directing group due to its strong electron-withdrawing inductive effect. The fluorine (-F) atom exhibits a dual nature: it is deactivating through induction but ortho-, para-directing through resonance. This complex interplay of electronic effects makes a priori prediction of regioselectivity in reactions like electrophilic aromatic substitution challenging, highlighting the need for computational modeling.

Computational Methodologies for Reaction Outcome Prediction

A variety of computational tools are available to predict the outcomes of chemical reactions, ranging from first-principles quantum mechanical methods to data-driven machine learning models.

  • Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) is a powerful QM method used to investigate reaction mechanisms in detail. By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide quantitative insights into reaction feasibility, kinetics, and selectivity. For catalytic reactions like the Buchwald-Hartwig amination, DFT can elucidate the intricate steps of the catalytic cycle.[1][2][3]

  • Semi-Empirical Methods: These methods offer a faster, albeit less accurate, alternative to DFT. Models like RegioSQM leverage semi-empirical calculations to predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers in a molecule.[4][5]

  • Machine Learning (ML) Models: In recent years, machine learning has emerged as a powerful tool for reaction prediction.[6] These models are trained on vast datasets of known chemical reactions and can predict product structures, reaction yields, and optimal reaction conditions.[7][8] Some ML models, such as RegioML, are specifically designed to predict the regioselectivity of certain reaction types.[9][10] However, the accuracy of ML models is highly dependent on the quality and scope of the training data, and their predictions for novel or underrepresented substrates should be interpreted with caution.[11][12]

Comparative Analysis of Predictive Models for Key Reactions

Below is a comparative overview of how different computational models can be applied to predict the outcomes of several key reaction types for this compound.

Electrophilic Aromatic Substitution: Bromination

The bromination of this compound presents a classic challenge in predicting regioselectivity due to the competing directing effects of the substituents.

Computational ModelMethodologyPredicted OutcomeRelative Cost
DFT Calculation of the relative energies of sigma-complex intermediates for electrophilic attack at each possible position on the aromatic ring.The most stable intermediate corresponds to the major product. Provides quantitative energy differences.High
RegioSQM Identifies the aromatic carbon atoms with the highest proton affinity using semi-empirical calculations.[4]The position with the highest proton affinity is predicted as the site of substitution.Low
RegioML Uses a machine learning model trained on a large dataset of bromination reactions, utilizing atomic charges as descriptors.[10]Predicts the most likely position of bromination based on learned patterns from the training data.Low

Generalized Experimental Protocol for Bromination of a Substituted Aniline:

  • Dissolve the substituted aniline (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Acylation

The acylation of the amino group is a fundamental transformation for anilines. While generally straightforward, computational models can help predict reaction feasibility and potential side reactions, especially with a sterically hindered or electronically deactivated substrate.

Computational ModelMethodologyPredicted OutcomeRelative Cost
DFT Calculation of the activation energy for the nucleophilic attack of the aniline nitrogen on the acylating agent.A lower activation energy suggests a more facile reaction. Can also model potential side reactions like acylation on the aromatic ring.High
ML Models Trained on large datasets of acylation reactions, these models can predict the likelihood of a successful reaction and suggest optimal conditions.Provides a probability of success or a predicted yield based on similar reactions in the training data.Low

Generalized Experimental Protocol for N-Acylation of an Aniline:

  • Dissolve the aniline (1.0 eq.) and a base (e.g., pyridine or triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.[13][14]

  • Cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize or purify the product by column chromatography as needed.

Buchwald-Hartwig Amination

For this reaction, we will consider a scenario where this compound has been converted to an aryl halide (e.g., 4-bromo-2-fluoro-1-(trifluoromethyl)benzene) and is being coupled with a different amine.

Computational ModelMethodologyPredicted OutcomeRelative Cost
DFT Mechanistic studies of the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps.[1][3]Provides insights into the rate-limiting step and the effect of different ligands and bases on the reaction barriers.High
ML Models Trained on high-throughput experimentation (HTE) data for cross-coupling reactions.[6][7]Can predict the optimal combination of catalyst, ligand, base, and solvent for a given set of coupling partners to maximize the reaction yield.Medium

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing Workflows and Relationships

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants Prepare Reactants & Reagents setup_reaction Set up Reaction Vessel prep_reactants->setup_reaction run_reaction Execute Reaction under Defined Conditions setup_reaction->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Quench Reaction run_reaction->quench monitor->run_reaction extract Extract Product quench->extract purify Purify (Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize calc_yield Calculate Yield characterize->calc_yield Computational_Models cluster_methods Computational Approaches cluster_outcomes Predicted Outcomes problem Prediction Goal for This compound qm Quantum Mechanics (DFT) - High accuracy - Mechanistic insight - Computationally expensive problem->qm semi_empirical Semi-Empirical (RegioSQM) - Fast - Good for regioselectivity - Lower accuracy than DFT problem->semi_empirical ml Machine Learning (RegioML) - Very fast - Requires large datasets - Predictive power depends on training data problem->ml regioselectivity Regioselectivity qm->regioselectivity mechanism Reaction Mechanism qm->mechanism semi_empirical->regioselectivity ml->regioselectivity yield Reaction Yield ml->yield conditions Optimal Conditions ml->conditions Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation inhibitor Aniline Derivative (e.g., Kinase Inhibitor) inhibitor->raf

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Fluoro-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-Fluoro-3-(trifluoromethyl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₇H₅F₄N[1][2]
Molecular Weight 179.11 g/mol [1][2]
Appearance Amber Liquid[3]
Odor Fishy[3]
Boiling Point 207-208 °C[1]
Density 1.393 g/mL at 25 °C[1]
Flash Point 92 °C (197.6 °F) - closed cup
Storage Temperature 2-8°C

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical.[3] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] The following personal protective equipment is mandatory when handling this substance.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection.[5]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved Respirator with appropriate filter (e.g., type ABEK)Required when working outside of a fume hood or when engineering controls are insufficient.[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and operational.[7]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[5]

Step 2: Chemical Handling

  • Weighing and Transfer: All handling, including weighing and transferring, should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Dissolving: When preparing solutions, add the liquid to the solvent slowly to avoid splashing.

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood. Keep away from open flames, hot surfaces, and sources of ignition.[3]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands and any exposed skin thoroughly after handling.[3][7]

  • Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[3] The recommended storage temperature is 2-8°C.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste, including unused material and contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.

  • Container Disposal: Do not reuse empty containers. They should be treated as hazardous waste.

  • Disposal Method: Dispose of the chemical waste through an approved waste disposal plant.[3][8] Do not empty into drains, as it is harmful to aquatic organisms.[3]

Workflow and Safety Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment check_emergency_equipment Check Emergency Equipment (Shower, Eyewash, Extinguisher) risk_assessment->check_emergency_equipment don_ppe Don Full PPE check_emergency_equipment->don_ppe weigh_transfer Weigh and Transfer don_ppe->weigh_transfer Proceed to Handling prepare_solution Prepare Solution weigh_transfer->prepare_solution conduct_reaction Conduct Reaction prepare_solution->conduct_reaction decontaminate Decontaminate Work Area conduct_reaction->decontaminate Experiment Complete wash_hands Wash Hands Thoroughly decontaminate->wash_hands store Store Chemical Properly wash_hands->store collect_waste Collect in Labeled Hazardous Waste Container store->collect_waste Generate Waste dispose_container Dispose of Empty Container as Hazardous Waste collect_waste->dispose_container approved_disposal Dispose via Approved Waste Disposal Plant dispose_container->approved_disposal

Caption: Operational and Disposal Workflow for this compound.

PPE_Selection start Handling 4-Fluoro-3- (trifluoromethyl)aniline fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Work outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.